NoxA1ds TFA
Beschreibung
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Eigenschaften
Molekularformel |
C52H89F3N14O17 |
|---|---|
Molekulargewicht |
1239.3 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C50H88N14O15.C2HF3O2/c1-25(2)22-33(44(73)55-24-36(65)58-31(14-9-11-19-51)45(74)56-28(7)42(71)59-32(15-10-12-20-52)46(75)62-39(26(3)4)41(54)70)60-43(72)29(8)57-47(76)34(23-38(68)69)61-49(78)40(27(5)6)63-48(77)35-16-13-21-64(35)50(79)30(53)17-18-37(66)67;3-2(4,5)1(6)7/h25-35,39-40H,9-24,51-53H2,1-8H3,(H2,54,70)(H,55,73)(H,56,74)(H,57,76)(H,58,65)(H,59,71)(H,60,72)(H,61,78)(H,62,75)(H,63,77)(H,66,67)(H,68,69);(H,6,7)/t28-,29-,30-,31-,32-,33-,34-,35-,39-,40-;/m0./s1 |
InChI-Schlüssel |
GEDTVPJVAIVROF-GZMRMXLRSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NoxA1ds TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of NoxA1ds TFA, a potent and selective inhibitor of NADPH oxidase 1 (NOX1). The information is compiled from peer-reviewed scientific literature to support research and development efforts in fields such as hypertension, atherosclerosis, and oncology.[1]
Core Mechanism of Action
This compound is a synthetic peptide that functions as a highly specific inhibitor of the NOX1 enzyme. Its primary mechanism involves the disruption of the functional assembly of the NOX1 enzymatic complex. Specifically, this compound binds to the NOX1 catalytic subunit and prevents its critical interaction with the activating subunit, NOXA1.[2][3] This inhibition is particularly effective in blocking the production of superoxide (B77818) (O₂•̄) radicals, which are key signaling molecules in various physiological and pathological processes.[2][3] The trifluoroacetate (B77799) (TFA) salt form facilitates the stability and solubility of the peptide for experimental use.
The inhibitory action of this compound is highly selective for NOX1, with minimal effects on other NOX isoforms such as NOX2, NOX4, and NOX5, as well as on xanthine (B1682287) oxidase.[4][5] This specificity makes it a valuable tool for dissecting the precise role of NOX1 in cellular signaling pathways.
Signaling Pathway of this compound Inhibition
The following diagram illustrates the signaling pathway affected by this compound, particularly in the context of Vascular Endothelial Growth Factor (VEGF)-induced endothelial cell migration.
Caption: VEGF-induced signaling cascade leading to NOX1 activation and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.
| Parameter | Value | Assay System | Reference |
| IC₅₀ | 19-20 nM | Cell-free reconstituted NOX1 oxidase system | [1][2] |
| Maximal Inhibition | ~90% at 1.0 µM | Cell-free reconstituted NOX1 oxidase system | [2] |
| Enzyme/Isoform | Inhibitory Effect of this compound | Reference |
| NOX1 | Potent Inhibition | [1][4][5] |
| NOX2 | No significant inhibition | [4][5] |
| NOX4 | No significant inhibition | [4][5] |
| NOX5 | No significant inhibition | [4][5] |
| Xanthine Oxidase | No significant inhibition | [4][5] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are based on published information and may require optimization for specific laboratory conditions.
Cell-Free NOX1 Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the reconstituted NOX1 enzyme complex.
Caption: Workflow for the cell-free NOX1 inhibition assay.
Protocol Details:
-
Enzyme Source: Cell lysates from COS cells transiently transfected with the components of the NOX1 oxidase complex (NOX1, NOXA1, NOXO1, and Rac).[2]
-
Inhibitor: this compound at concentrations ranging from 0.1 nM to 10,000 nM.[2]
-
Substrate: NADPH to initiate the enzymatic reaction.[2]
-
Detection: Superoxide production is measured by monitoring the reduction of cytochrome c over a 15-minute period. The baseline cytochrome c reduction in the presence of superoxide dismutase (SOD) is subtracted.[2]
Cellular Superoxide Production Assay in HT-29 Cells
This assay assesses the ability of this compound to inhibit endogenous NOX1 activity in a whole-cell system. HT-29 human colon cancer cells are used as they endogenously express NOX1 but not other NOX isoforms.[2]
Protocol Details:
-
Cell Line: HT-29 human colon carcinoma cells.
-
Cell Permeability Confirmation: HT-29 cells are treated with a FITC-labeled NoxA1ds variant for 1 hour, and cellular uptake is visualized by confocal microscopy.[2]
-
Inhibition Assay:
-
HT-29 cells are treated with this compound.
-
Whole-cell superoxide generation is measured. The specific method for detection in the primary study is not detailed but can be accomplished using probes like luminol (B1675438) or lucigenin-based chemiluminescence.
-
Förster Resonance Energy Transfer (FRET) Assay
This assay is used to demonstrate that this compound disrupts the interaction between NOX1 and NOXA1.
Caption: Workflow for the FRET assay to assess NOX1-NOXA1 interaction.
Protocol Details:
-
Cell Line: Human Pulmonary Artery Endothelial Cells (HPAEC).[2]
-
Constructs: Cells are transfected with plasmids encoding NOX1 fused to Yellow Fluorescent Protein (YFP) and NOXA1 fused to Cyan Fluorescent Protein (CFP).[2]
-
Treatment: Transfected HPAEC are treated with vehicle, 20 nM VEGF, or 20 nM VEGF plus 10 µM this compound.[2]
-
FRET Measurement: FRET is detected by measuring the increase in CFP (donor) fluorescence after photobleaching YFP (acceptor). An increase in CFP fluorescence indicates a close proximity of the two proteins.[2]
Endothelial Cell Migration (Wound Healing) Assay
This assay evaluates the functional consequence of NOX1 inhibition by this compound on endothelial cell migration.
Protocol Details:
-
Cell Line: Human Pulmonary Artery Endothelial Cells (HPAEC).[2]
-
Procedure:
-
HPAEC are grown to confluence in a culture plate.[2]
-
A scratch is made in the cell monolayer using a pipette tip.[2]
-
Cells are treated with 20 nM VEGF in the presence or absence of 10 µM this compound.[2]
-
The cells are cultured under hypoxic conditions (1.0% O₂).[2]
-
Images of the scratch are taken immediately after wounding and after 24 hours.[2]
-
The extent of wound closure is quantified to determine the rate of cell migration.[2]
-
Conclusion
This compound is a potent and highly selective inhibitor of NOX1 that acts by disrupting the interaction between the NOX1 catalytic subunit and its activator, NOXA1. This mechanism has been validated through a series of in vitro and cell-based assays, demonstrating its utility in studying the role of NOX1 in various signaling pathways, particularly those involved in endothelial cell migration. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in targeting NOX1 for therapeutic intervention.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
NoxA1ds TFA: A Selective NOX1 Inhibitor for Research and Drug Development
An In-depth Technical Guide
Introduction
Reactive oxygen species (ROS) are increasingly recognized as critical signaling molecules in a myriad of physiological and pathological processes. The Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase (NOX) family of enzymes are primary sources of regulated ROS production. Among the seven members of the NOX family, NOX1 has emerged as a key player in the pathophysiology of various diseases, including hypertension, atherosclerosis, and certain cancers.[1][2][3] Its restricted tissue expression, primarily in colon epithelial cells and vascular smooth muscle cells, makes it an attractive therapeutic target. NoxA1ds TFA is a potent and highly selective peptide inhibitor of NOX1, offering a valuable tool for researchers in academia and industry to investigate the roles of NOX1 in health and disease and to explore its potential as a therapeutic target. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and a visualization of the signaling pathways it modulates.
Mechanism of Action
This compound is a synthetic peptide designed to mimic a putative activation domain of NOXA1, the activator subunit of the NOX1 enzyme complex.[4] The activation of NOX1 requires the assembly of a multi-protein complex, including the catalytic subunit NOX1, the stabilizing subunit p22phox, and the cytosolic regulatory subunits NOXO1 (organizer) and NOXA1 (activator). This compound acts by competitively inhibiting the crucial interaction between NOX1 and NOXA1.[4] By binding to NOX1, this compound prevents the association of NOXA1, thereby blocking the assembly of a functional enzyme complex and subsequent superoxide (B77818) (O2•−) production.[4] Fluorescence Resonance Energy Transfer (FRET) experiments have confirmed that NoxA1ds disrupts the binding between NOX1-YFP and NOXA1-CFP.[4]
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized in various assays. The following table summarizes the key quantitative data.
| Parameter | Value | Cell System/Assay | Reference |
| IC50 | 20 nM | Reconstituted NOX1 cell-free system (cytochrome c reduction) | [1][5][6][7] |
| IC50 | 100 nM | HT-29 human colon cancer cells (cytochrome c reduction) | [4] |
| Selectivity | No significant inhibition | NOX2, NOX4, NOX5, Xanthine Oxidase | [4][5][6][7] |
| Inhibition of Endothelial Cell Migration | Significant reversion to vehicle control levels | VEGF-stimulated human pulmonary artery endothelial cells (wound healing assay) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Cell-Free NOX1 Activity Assay (Cytochrome c Reduction)
This assay measures the production of superoxide by a reconstituted NOX1 enzyme complex.
Materials:
-
COS-7 cells
-
Plasmids for NOX1, p22phox, NOXO1, and NOXA1
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Membrane and cytosol fractions preparation reagents
-
Cytochrome c solution (e.g., 500 µM)
-
NADPH (e.g., 100 µM)
-
Superoxide dismutase (SOD) (e.g., 200 units/mL)
-
This compound (various concentrations)
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Co-transfect COS-7 cells with plasmids encoding NOX1, p22phox, NOXO1, and NOXA1.
-
After 24-48 hours, harvest the cells and prepare membrane and cytosolic fractions by differential centrifugation.
-
In a 96-well plate, combine the membrane fraction, cytosolic fraction, and varying concentrations of this compound.
-
To initiate the reaction, add cytochrome c and NADPH.
-
Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. The rate of cytochrome c reduction is indicative of superoxide production.
-
As a control, perform parallel reactions in the presence of SOD to confirm that the measured signal is specific to superoxide.
Inhibition of Superoxide Production in Whole Cells (HT-29 Assay)
This protocol assesses the ability of this compound to inhibit endogenous NOX1 activity in a human colon cancer cell line.
Materials:
-
HT-29 cells
-
Cell culture medium
-
This compound (various concentrations)
-
Scrambled control peptide
-
Cell lysis buffer
-
Cytochrome c solution
-
NADPH
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Culture HT-29 cells to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound or a scrambled control peptide for a specified time (e.g., 1-4 hours).
-
Wash the cells and prepare membrane fractions.
-
Perform the cytochrome c reduction assay as described in the cell-free protocol to measure NOX1-derived superoxide production.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of this compound on the migration of endothelial cells, a key process in angiogenesis.
Materials:
-
Human Pulmonary Artery Endothelial Cells (HPAECs)
-
Endothelial cell growth medium
-
Vascular Endothelial Growth Factor (VEGF)
-
This compound (e.g., 10 µM)
-
Scrambled control peptide
-
6-well plates or other suitable culture vessels
-
Pipette tip (e.g., p200) or cell-culture insert for creating the "wound"
-
Microscope with live-cell imaging capabilities
Protocol:
-
Seed HPAECs in 6-well plates and grow them to a confluent monolayer.
-
Create a "wound" in the monolayer by scraping with a sterile pipette tip or by using a culture insert.
-
Wash the cells with PBS to remove debris.
-
Replace the medium with fresh medium containing VEGF to stimulate migration.
-
Add this compound, a scrambled control peptide, or vehicle to the respective wells.
-
Image the wound at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 24-48 hours.
-
Quantify the rate of wound closure by measuring the change in the cell-free area over time.
Förster Resonance Energy Transfer (FRET) Assay for NOX1-NOXA1 Interaction
This assay directly visualizes the disruption of the NOX1-NOXA1 interaction by this compound.
Materials:
-
Cells suitable for transfection (e.g., HEK293)
-
Plasmids for NOX1 tagged with a FRET acceptor (e.g., YFP) and NOXA1 tagged with a FRET donor (e.g., CFP)
-
Transfection reagent
-
This compound
-
Confocal microscope with FRET imaging capabilities
Protocol:
-
Co-transfect cells with the NOX1-YFP and NOXA1-CFP constructs.
-
After 24-48 hours, treat the cells with this compound or a vehicle control.
-
Perform FRET imaging using a confocal microscope. Excite the donor (CFP) and measure the emission of both the donor and the acceptor (YFP).
-
An increase in donor fluorescence and a decrease in acceptor fluorescence upon treatment with this compound indicates a disruption of the protein-protein interaction.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the NOX1 activation pathway, its downstream signaling, the mechanism of inhibition by this compound, and a typical experimental workflow.
Conclusion
This compound represents a significant advancement in the specific pharmacological inhibition of NOX1. Its high potency and selectivity make it an invaluable research tool for elucidating the complex roles of NOX1 in various physiological and pathological contexts. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound by researchers, ultimately accelerating our understanding of NOX1-mediated signaling and the development of novel therapeutics for a range of diseases.
References
- 1. Detecting protein-protein interactions with CFP-YFP FRET by acceptor photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. asm.org [asm.org]
- 4. Selective Recapitulation of Conserved and Nonconserved Regions of Putative NOXA1 Protein Activation Domain Confers Isoform-specific Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorbyt.com [biorbyt.com]
- 7. rndsystems.com [rndsystems.com]
The Cellular Function of NoxA1ds TFA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NADPH oxidase 1 (NOX1) is a member of the NOX family of enzymes responsible for the regulated production of reactive oxygen species (ROS), particularly superoxide (B77818) (O₂⁻).[1][2] Dysregulation of NOX1 activity has been implicated in a range of pathologies, including inflammatory bowel disease, cancer, hypertension, and atherosclerosis.[3][4][5] Consequently, the development of specific inhibitors for NOX1 is of significant interest for both basic research and therapeutic applications. NoxA1ds TFA is a potent and highly selective peptide inhibitor of NOX1, designed to specifically disrupt the activation of the enzyme.[6] This technical guide provides a comprehensive overview of the function of this compound in cells, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its study, and its impact on relevant signaling pathways.
Mechanism of Action
NoxA1ds is a peptide designed to mimic a putative activation domain of the human NOX1 activator subunit, NOXA1.[6] The activation of NOX1 requires the assembly of a multi-protein complex, including the membrane-bound catalytic subunit NOX1 and the cytosolic regulatory subunits NOXA1 and NOXO1.[1][4] NoxA1ds competitively inhibits the interaction between NOX1 and NOXA1, thereby preventing the formation of the active enzyme complex and subsequent ROS production.[6] This targeted mechanism confers high selectivity for NOX1 over other NOX isoforms.[7][8][9]
Quantitative Data Summary
The efficacy and selectivity of this compound have been quantified in various in vitro and cell-based assays. The following tables summarize the key quantitative data available.
Table 1: Inhibitory Activity of NoxA1ds
| Parameter | Value | System | Reference |
| IC₅₀ | 20 nM | Reconstituted canonical COS-Nox1 oxidase system | [6][8][9] |
| Maximal Inhibition | 88% at 1.0 µM | Cell lysates from COS cells transiently transfected with the Nox1 oxidase | [6] |
Table 2: Selectivity of NoxA1ds
| Enzyme/Isoform | Effect of NoxA1ds | Reference |
| NOX2 | No inhibition | [7][8][9] |
| NOX4 | No inhibition | [7][8][9] |
| NOX5 | No inhibition | [7][8][9] |
| Xanthine Oxidase | No inhibition | [7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound's function. The following are protocols for key experiments cited in the literature.
NADPH Oxidase Activity Assay (Cytochrome c Reduction Assay)
This assay measures superoxide production by monitoring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.
Materials:
-
Cell lysates or reconstituted NOX1 enzyme complex
-
NADPH
-
Cytochrome c from equine heart
-
Superoxide dismutase (SOD)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EGTA, 150 mM NaCl, and protease inhibitors)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 550 nm
Procedure:
-
Prepare the reaction mixture in a cuvette or a 96-well plate containing assay buffer, cytochrome c (typically 50-100 µM), and the cell lysate/enzyme preparation.
-
For the control reaction to confirm superoxide-specific reduction, add SOD (typically 100-200 units/mL).
-
Add varying concentrations of this compound to the test wells.
-
Initiate the reaction by adding NADPH (typically 100-200 µM).
-
Immediately monitor the change in absorbance at 550 nm over time (e.g., every 30 seconds for 5-15 minutes).[10]
-
Calculate the rate of cytochrome c reduction using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹). The SOD-inhibitable portion of the rate represents superoxide production.
Förster Resonance Energy Transfer (FRET) Assay for NOX1-NOXA1 Interaction
FRET can be used to demonstrate the disruption of the NOX1-NOXA1 interaction by NoxA1ds in living cells.
Materials:
-
Mammalian cells (e.g., HEK293 or COS-7)
-
Expression vectors for NOX1 fused to a FRET acceptor (e.g., YFP) and NOXA1 fused to a FRET donor (e.g., CFP).
-
Transfection reagent.
-
This compound and a scrambled control peptide.
-
Confocal microscope or plate reader equipped for FRET imaging.
Procedure:
-
Co-transfect the cells with the NOX1-YFP and NOXA1-CFP expression vectors.
-
Allow 24-48 hours for protein expression.
-
Treat the transfected cells with this compound or the scrambled control peptide for a specified time (e.g., 1 hour).
-
Excite the donor fluorophore (CFP) at its excitation wavelength (e.g., ~435 nm) and measure the emission of both the donor (e.g., ~475 nm) and the acceptor (e.g., ~525 nm).
-
A decrease in the acceptor emission upon treatment with this compound indicates a disruption of the NOX1-NOXA1 interaction.
-
Quantify FRET efficiency using established methods.[11][12][13]
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of endothelial cells, which is often stimulated by factors like VEGF under hypoxic conditions.
Materials:
-
Human Pulmonary Artery Endothelial Cells (HPAEC) or other suitable endothelial cells.
-
Cell culture plates (e.g., 24-well plates).
-
Pipette tips (p200 or p1000) for creating the "scratch".
-
Cell culture medium with and without serum.
-
VEGF (Vascular Endothelial Growth Factor).
-
This compound.
-
Hypoxia chamber or incubator (for hypoxic conditions, e.g., 1% O₂).
-
Microscope with a camera for imaging.
Procedure:
-
Seed endothelial cells in a 24-well plate and grow them to a confluent monolayer.
-
Create a "wound" or "scratch" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing low serum to minimize proliferation, and add VEGF to stimulate migration.
-
Add different concentrations of this compound to the treatment wells.
-
Incubate the plates under normoxic or hypoxic conditions.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).[14]
-
Measure the width of the wound at different points and calculate the rate of wound closure to quantify cell migration.[15][16]
Signaling Pathways and Experimental Workflows
This compound, by inhibiting NOX1, can modulate various downstream signaling pathways involved in cell proliferation, angiogenesis, and inflammation.
NOX1 Signaling in Cancer Cells
In colon cancer cells like HT-29, NOX1-derived ROS contribute to cell proliferation and survival by activating signaling pathways such as the MAPK/ERK pathway.[17][18][19]
Caption: NOX1 signaling pathway in cancer cell proliferation and its inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram illustrates a typical workflow for evaluating the inhibitory effect of this compound on cellular processes.
Caption: A generalized experimental workflow for studying the effects of this compound.
Hypoxia and VEGF Signaling in Endothelial Cells
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and promotes the expression of pro-angiogenic factors like VEGF.[3][20][21] NOX1-derived ROS have been shown to play a role in this pathway, and this compound can attenuate VEGF-induced endothelial cell migration.[8][9]
Caption: Simplified signaling pathway of hypoxia-induced VEGF expression and its link to NOX1-mediated endothelial cell migration.
Conclusion
This compound is a valuable research tool for dissecting the cellular functions of NOX1. Its high potency and selectivity make it superior to many small molecule inhibitors that often have off-target effects. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of this compound in investigating the role of NOX1 in health and disease, and to support the development of novel therapeutic strategies targeting this important enzyme.
References
- 1. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Endothelial growth factor signaling in hypoxia and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NADPH oxidases for the treatment of cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NADPH Oxidase 1 in Liver Macrophages Promotes Inflammation and Tumor Development in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Recapitulation of Conserved and Nonconserved Regions of Putative NOXA1 Protein Activation Domain Confers Isoform-specific Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorbyt.com [biorbyt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Ace Therapeutics [acetherapeutics.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. Protocol for deriving proximity, affinity, and stoichiometry of protein interactions using image-based quantitative two-hybrid FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of multi-protein interactions using FRET: Application to the SUMO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. moodle2.units.it [moodle2.units.it]
- 17. NADPH oxidase 1 supports proliferation of colon cancer cells by modulating reactive oxygen species-dependent signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NADPH oxidase 1 supports proliferation of colon cancer cells by modulating reactive oxygen species-dependent signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NOX1 to NOX2 switch deactivates AMPK and induces invasive phenotype in colon cancer cells through overexpression of MMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. ahajournals.org [ahajournals.org]
A Technical Guide to NoxA1ds TFA: A Specific Inhibitor of NADPH Oxidase 1 for Oxidative Stress Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of NoxA1ds TFA, a potent and highly selective peptide inhibitor of NADPH Oxidase 1 (Nox1). Oxidative stress, characterized by an imbalance in the production and detoxification of reactive oxygen species (ROS), is a key pathological driver in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Nox1 is a primary enzymatic source of ROS in various cell types, making it a critical therapeutic target. NoxA1ds offers researchers a specific tool to investigate the role of Nox1-mediated oxidative stress in cellular signaling and disease progression. This document details the mechanism of action of NoxA1ds, presents its quantitative efficacy and selectivity, outlines detailed experimental protocols for its use, and illustrates the key signaling pathways it modulates.
Introduction to NADPH Oxidase 1 (Nox1) and Oxidative Stress
The NADPH oxidase (Nox) family of enzymes are transmembrane proteins whose primary function is the generation of ROS.[1] The Nox family consists of seven members (Nox1-5 and Duox1-2), each with distinct tissue distribution, cellular localization, and activation mechanisms.[1][2] Nox1 is highly expressed in colon epithelial cells, vascular smooth muscle cells (VSMCs), and endothelial cells.[3][4] Unlike the phagocytic Nox2 oxidase, which produces a large oxidative burst for host defense, Nox1 generates low levels of ROS that act as signaling molecules in various cellular processes.[3]
However, excessive Nox1 activity leads to oxidative stress, contributing to pathology.[5] Nox1-derived ROS have been implicated in hypertension, atherosclerosis, and tumor progression.[5][6] The activation of Nox1 is a complex process requiring the assembly of several protein subunits. The catalytic core, Nox1, is localized to the membrane and associates with the p22phox subunit for stability.[7][8] Full activation requires the translocation of cytosolic regulatory subunits, NOXO1 (Nox Organizer 1) and NOXA1 (Nox Activator 1), to the membrane-bound complex.[2][9] This assembly is often initiated by agonists and involves the small GTPase Rac1.[10]
This compound: A Targeted Nox1 Inhibitor
This compound is a synthetic peptide inhibitor designed to specifically target the activation of Nox1. The "ds" in its name refers to "docking sequence," and "TFA" indicates that it is a trifluoroacetate (B77799) salt, which is common for synthetic peptides to ensure stability and solubility.
Mechanism of Action
NoxA1ds functions as a competitive inhibitor, disrupting a critical protein-protein interaction required for Nox1 activation.[5][8] The peptide sequence of NoxA1ds mimics the putative activation domain of NOXA1, the key activator subunit of Nox1.[8] By binding to Nox1 at the site normally occupied by NOXA1, NoxA1ds physically blocks the assembly of the functional oxidase complex, thereby preventing the transfer of electrons from NADPH to molecular oxygen and halting the production of superoxide (B77818) (O₂⁻).[5][8] Fluorescence Resonance Energy Transfer (FRET) experiments have confirmed that NoxA1ds effectively disrupts the binding interaction between Nox1 and NOXA1.[5][6]
Figure 1. Mechanism of Action. NoxA1ds competitively inhibits the binding of the activator subunit NOXA1 to Nox1.
Quantitative Data and Specificity
NoxA1ds has been demonstrated to be both a potent and a highly selective inhibitor of Nox1. Its efficacy has been quantified in both cell-free reconstituted systems and in whole-cell assays.
Potency
The inhibitory concentration (IC₅₀) of NoxA1ds for Nox1 has been determined in multiple systems:
-
Cell-Free System: In a reconstituted system using components of the Nox1 oxidase complex, NoxA1ds exhibits an IC₅₀ of approximately 20 nM .[6][8][11]
-
Whole-Cell System: In HT-29 human colon cancer cells, which endogenously express Nox1 as their sole Nox isoform, NoxA1ds shows an IC₅₀ of 100 nM .[5]
Maximal inhibition of ~88% of total superoxide production was achieved at a concentration of 1.0 µM in the cell-free system.[5]
Selectivity
A key advantage of NoxA1ds is its high specificity for Nox1 over other ROS-producing enzymes. This minimizes off-target effects and allows for precise investigation of Nox1-specific pathways.
| Enzyme | Inhibition by NoxA1ds | Reference |
| Nox1 | Potent (IC₅₀ ≈ 20 nM) | [8] |
| Nox2 | No significant effect | [5][8] |
| Nox4 | No significant effect | [5][8] |
| Nox5 | No significant effect | [8] |
| Xanthine (B1682287) Oxidase | No significant effect | [5][8] |
Table 1. Specificity of NoxA1ds. The inhibitor shows high selectivity for Nox1 over other Nox isoforms and the unrelated ROS-generating enzyme, xanthine oxidase.
Functional Effects
| Cell Type / Model | Effect of NoxA1ds | Concentration Used | Reference |
| HT-29 Human Colon Cancer Cells | Significantly inhibited superoxide generation. | 5.0 µM (maximal) | [5] |
| Human Pulmonary Artery Endothelial Cells (HPAEC) | Completely inhibited hypoxia-induced superoxide production. | 10 µM | [5] |
| HPAEC | Attenuated VEGF-induced cell migration under hypoxic conditions. | 10 µM | [5][11] |
| Mouse Aortic Endothelial Cells (MAEC) | Ameliorated endothelial dysfunction in aortas from aged mice. | 30 µM | [1] |
Table 2. Summary of Functional Effects of NoxA1ds.
Key Signaling Pathways Modulated by NoxA1ds
By inhibiting Nox1-derived ROS, NoxA1ds can be used to probe the downstream signaling cascades that are activated by oxidative stress. Nox1-dependent ROS act as second messengers that can activate several key pathways involved in cell proliferation, migration, inflammation, and survival.
Key pathways include:
-
MAPK Pathways (ERK1/2 and p38): ROS can activate the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 and p38 MAPK.[12][13] This occurs through the oxidative inhibition of MAPK phosphatases, leading to sustained kinase phosphorylation and activation.[14] These pathways are crucial for cell growth and inflammatory responses.
-
NF-κB Pathway: Nox1-derived ROS can activate the transcription factor NF-κB, a master regulator of inflammation.[15] This can lead to the upregulation of pro-inflammatory cytokines and adhesion molecules, contributing to inflammatory diseases and tumor progression.
-
Src/Akt Signaling: In some contexts, Nox1 activity is linked to the activation of Src kinase and the downstream survival kinase Akt, which are involved in cell proliferation and survival.[7]
Figure 2. Downstream Signaling. Inhibition of Nox1 by NoxA1ds blocks ROS production, preventing the activation of key pro-proliferative and pro-inflammatory pathways.
Experimental Protocols
The following protocols are provided as a guide for using this compound in common experimental settings. Researchers should optimize conditions for their specific cell types and experimental systems.
Protocol: Measuring Nox1-Dependent Superoxide Production in HT-29 Cells
This protocol uses the cytochrome c reduction assay to measure superoxide production from the membrane fraction of HT-29 cells, which exclusively express Nox1.
Materials:
-
HT-29 cells
-
This compound (and scrambled peptide control, e.g., SCRMB)
-
Cell lysis buffer (e.g., 20 mM HEPES, 1 mM EGTA, 10% glycerol, protease inhibitors)
-
Membrane isolation buffer (lysis buffer + 100 mM KCl)
-
Assay buffer (HBSS or similar)
-
Cytochrome c (from horse heart)
-
NADPH
-
Superoxide dismutase (SOD)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 550 nm
Procedure:
-
Cell Culture and Treatment: Culture HT-29 cells to ~80-90% confluency. Pre-incubate cells with desired concentrations of NoxA1ds or scrambled control peptide (e.g., 0.1 nM to 5 µM) for 1 hour at 37°C.
-
Membrane Fraction Isolation: a. Wash cells with ice-cold PBS and scrape into lysis buffer. b. Homogenize cells using a Dounce homogenizer or sonication on ice. c. Centrifuge at 1000 x g for 10 minutes at 4°C to pellet nuclei and debris. d. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction. e. Resuspend the membrane pellet in membrane isolation buffer. Determine protein concentration using a BCA or Bradford assay.
-
Cytochrome c Reduction Assay: a. In a 96-well plate, prepare reaction mixtures containing assay buffer, 50 µM cytochrome c, and 20-50 µg of membrane protein per well. b. For negative control wells, add 300 U/mL SOD to a parallel set of reactions. SOD will scavenge superoxide, providing a baseline. c. Initiate the reaction by adding NADPH to a final concentration of 100-200 µM. d. Immediately measure the change in absorbance at 550 nm every minute for 15-30 minutes.
-
Data Analysis: a. Calculate the rate of cytochrome c reduction (ΔAbsorbance/min). b. Subtract the rate of the SOD-containing wells from the rate of the experimental wells to determine the superoxide-specific reduction. c. Use the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹) to calculate the nmol of superoxide produced/min/mg of protein. d. Plot the percentage inhibition of superoxide production against the concentration of NoxA1ds to determine the IC₅₀.
Protocol: Measuring H₂O₂ Production using Amplex Red
This protocol is for measuring hydrogen peroxide (H₂O₂), the dismutated product of superoxide, in intact cells.
Materials:
-
Cells of interest (e.g., HPAEC)
-
This compound
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Krebs-Ringer phosphate (B84403) buffer or similar
-
H₂O₂ standard for generating a standard curve
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and grow to confluency.
-
Treatment: Wash cells with buffer. Pre-incubate with NoxA1ds (e.g., 10 µM) for 1 hour at 37°C.
-
Assay Reaction: a. Prepare a working solution of Amplex Red/HRP in buffer. A typical final concentration is 50 µM Amplex Red and 0.1 U/mL HRP.[16] b. If required, add an agonist (e.g., PMA, VEGF) to stimulate Nox1 activity. c. Add the Amplex Red/HRP working solution to each well.
-
Measurement: a. Incubate the plate at room temperature or 37°C, protected from light. b. Measure fluorescence at multiple time points (e.g., every 5 minutes for 30-60 minutes) to determine reaction kinetics.[16]
-
Data Analysis: a. Prepare a standard curve using known concentrations of H₂O₂. b. Convert the fluorescence readings of your samples to H₂O₂ concentration using the standard curve. c. Compare H₂O₂ production in NoxA1ds-treated cells to control cells.
Figure 3. Experimental Workflow. A typical workflow for the Amplex Red assay to measure extracellular H₂O₂.
Conclusion
This compound is a powerful and specific research tool for dissecting the contributions of Nox1 to oxidative stress and cellular signaling. Its high potency and selectivity make it superior to many broad-spectrum antioxidants or less specific small molecule inhibitors. By effectively blocking the Nox1-NOXA1 interaction, NoxA1ds allows for the precise investigation of Nox1's role in a multitude of pathological processes, paving the way for the development of novel therapeutics targeting oxidative stress.
References
- 1. Forestalling age-impaired angiogenesis and blood flow by targeting NOX: Interplay of NOX1, IL-6, and SASP in propagating cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NADPH oxidase inhibitors: a decade of discovery from Nox2ds to HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nox1-dependent superoxide production controls colon adenocarcinoma cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Function and design of the Nox1 system in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Recapitulation of Conserved and Nonconserved Regions of Putative NOXA1 Protein Activation Domain Confers Isoform-specific Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [iro.uiowa.edu]
- 8. Nox Inhibitors & Therapies: Rational Design of Peptidic and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NOXA1-dependent NADPH oxidase regulates redox signaling and phenotype of vascular smooth muscle cell during atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. Reactive oxygen species-induced activation of ERK and p38 MAPK mediates PMA-induced NETs release from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NADPH oxidase 1 supports proliferation of colon cancer cells by modulating reactive oxygen species-dependent signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Delving into the Inhibitory Effects of NoxA1ds TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary research on NoxA1ds TFA, a potent and highly selective peptide inhibitor of NADPH oxidase 1 (NOX1). The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the involved signaling pathways and experimental workflows.
Core Mechanism of Action: Disrupting the NOX1-NOXA1 Axis
This compound functions as a competitive inhibitor, selectively targeting the NOX1 enzyme. Its primary mechanism involves binding to the NOX1 catalytic subunit, thereby sterically hindering its crucial interaction with the regulatory subunit, NOXA1.[1] This disruption is critical as the association between NOX1 and NOXA1 is a prerequisite for the enzyme's activation and subsequent production of reactive oxygen species (ROS).
Vascular Endothelial Growth Factor (VEGF) has been identified as a key upstream signaling molecule that promotes the association of NOX1 and NOXA1, leading to endothelial cell migration.[1] this compound effectively abrogates this VEGF-induced interaction, providing a targeted approach to inhibit NOX1-mediated cellular processes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary research on this compound.
| Parameter | Value | Assay System | Reference |
| IC50 for NOX1 Inhibition | 20 nM | Cell-free reconstituted NOX1 oxidase system | [2][3][4][5][6] |
| Maximal Inhibition | ~90% | Cell-free reconstituted NOX1 oxidase system (at 1.0 µM) | [1] |
| Selectivity | Selective for NOX1 over NOX2, NOX4, NOX5, and xanthine (B1682287) oxidase | Various enzyme assays | [3][4][6] |
| Experiment | Cell Type | Treatment | Observed Effect | Reference |
| NOX1-derived O2- Production | HT-29 human colon cancer cells | This compound | Inhibition of O2- production | [2][3][4][5][6] |
| Endothelial Cell Migration | Human Pulmonary Artery Endothelial Cells (HPAEC) | 20 nM VEGF ± 10 µM this compound (under hypoxia) | Significant reversion of VEGF-induced migration to vehicle control levels | [1] |
| NOX1 Binding | COS-22 cells transfected with NOX1 | Biotinylated this compound | 30% increase in fluorescence compared to untransfected cells | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Enzyme-Linked Immunosorbent Assay (ELISA) for NOX1 Binding
This protocol is designed to confirm the direct binding of this compound to the NOX1 protein.
Materials:
-
Neutravidin-coated 96-well plates
-
Biotinylated this compound (10 µM)
-
Biotinylated scrambled control peptide (10 µM)
-
Wash Buffer: 25 mM Tris, 150 mM NaCl, 0.05% Tween 20, pH 7.2
-
Membrane fractions from NOX1-transfected and untransfected COS-22 cells
-
Primary antibody against NOX1
-
Fluorescently-labeled secondary antibody
-
Plate reader capable of fluorescence detection
Procedure:
-
Plate Coating:
-
Add 10 µM biotinylated this compound or scrambled peptide to the wells of a neutravidin-coated plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.[1]
-
-
Binding:
-
Add membrane fractions from either NOX1-transfected or untransfected COS-22 cells to the coated wells.
-
Incubate to allow binding of NOX1 to the immobilized peptide.
-
-
Detection:
-
Wash the plates to remove unbound proteins.
-
Add the primary antibody specific for NOX1 and incubate.
-
Wash away the unbound primary antibody.
-
Add the fluorescently-labeled secondary antibody and incubate.
-
Wash away the unbound secondary antibody.
-
-
Analysis:
-
Measure the fluorescence intensity in each well using a plate reader.
-
A higher fluorescence signal in the wells with membrane fractions from NOX1-transfected cells compared to untransfected cells indicates specific binding of this compound to NOX1.[1]
-
Wound Healing Assay for Endothelial Cell Migration
This assay assesses the inhibitory effect of this compound on VEGF-induced endothelial cell migration.
Materials:
-
Human Pulmonary Artery Endothelial Cells (HPAEC)
-
Cell culture plates
-
P1000 pipette tip
-
VEGF (20 nM)
-
This compound (10 µM)
-
Scrambled control peptide
-
Microscope with a camera
Procedure:
-
Cell Culture:
-
Culture HPAEC in a monolayer to full confluency.
-
-
Wound Creation:
-
Create a "scratch" or wound in the confluent cell monolayer using a P1000 pipette tip.
-
Capture an initial image of the wound (Time 0).
-
-
Treatment:
-
Treat the cells with 20 nM VEGF in the presence or absence of 10 µM this compound or a scrambled control peptide.
-
Incubate the cells under hypoxic conditions (1.0% O2) for 24 hours.[1]
-
-
Imaging and Analysis:
-
After 24 hours, capture another image of the wound.
-
Quantify the wound closure by measuring the area of the wound at Time 0 and 24 hours.
-
Compare the extent of wound closure between the different treatment groups. A significant reduction in wound closure in the presence of this compound indicates inhibition of cell migration.[1]
-
Förster Resonance Energy Transfer (FRET) for NOX1-NOXA1 Interaction
FRET is employed to visualize and quantify the disruption of the NOX1-NOXA1 interaction by this compound in living cells.
Materials:
-
HPAEC
-
Expression vectors for NOX1-YFP (Yellow Fluorescent Protein) and NOXA1-CFP (Cyan Fluorescent Protein)
-
Transfection reagent
-
Confocal microscope equipped for FRET imaging
-
VEGF (20 nM)
-
This compound (10 µM)
Procedure:
-
Transfection:
-
Co-transfect HPAEC with expression vectors for NOX1-YFP and NOXA1-CFP.
-
-
Treatment:
-
Treat the transfected cells with vehicle, 20 nM VEGF, or 20 nM VEGF plus 10 µM this compound.
-
-
Imaging:
-
Perform FRET imaging using a confocal microscope. Excite the CFP and measure the emission of both CFP and YFP.
-
-
Analysis:
-
An increase in YFP emission upon CFP excitation (sensitized emission) indicates FRET, signifying a close proximity between NOX1 and NOXA1.
-
Compare the FRET efficiency between the different treatment groups. A decrease in FRET efficiency in the presence of this compound demonstrates its ability to disrupt the VEGF-induced interaction between NOX1 and NOXA1.[1]
-
Conclusion and Future Directions
The preliminary research on this compound establishes it as a potent and selective inhibitor of NOX1. By disrupting the essential interaction between NOX1 and its activator NOXA1, this compound effectively attenuates downstream cellular events such as ROS production and endothelial cell migration. The experimental protocols outlined in this guide provide a robust framework for further investigation into the therapeutic potential of this peptide inhibitor in diseases characterized by NOX1 overactivity, such as hypertension, atherosclerosis, and certain cancers.[2] Future research should focus on optimizing the in vivo stability and delivery of this compound to translate these promising preclinical findings into clinical applications.
References
- 1. Selective Recapitulation of Conserved and Nonconserved Regions of Putative NOXA1 Protein Activation Domain Confers Isoform-specific Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. biorbyt.com [biorbyt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
NoxA1ds-TFA: A Technical Guide for Investigating Hypertension and Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to NoxA1ds-TFA and its Target: Nox1
NADPH oxidases (Nox) are a family of enzymes dedicated to the production of ROS. Among the seven known isoforms, Nox1 is predominantly expressed in vascular smooth muscle cells (VSMCs) and plays a critical role in the development of vascular pathologies.[1][2] Upregulated Nox1 activity is implicated in angiotensin II (Ang II)-induced hypertension, VSMC proliferation and migration, and the formation of atherosclerotic plaques.[1][3][4]
NoxA1ds-TFA is a highly selective, cell-permeable peptide inhibitor of Nox1.[5][6] It functions by disrupting the interaction between Nox1 and its cytosolic activator subunit, NoxA1 (NADPH Oxidase Activator 1), thereby preventing the assembly of the active enzyme complex and subsequent ROS production.[5]
Data Presentation
The following tables summarize the available quantitative data for NoxA1ds-TFA from in vitro studies.
Table 1: In Vitro Inhibitory Activity of NoxA1ds-TFA
| Parameter | Value | Cell System/Assay Condition | Reference |
| IC50 | 20 nM | Cell-free reconstituted Nox1 oxidase system | [5] |
| IC50 | 100 nM | Whole HT-29 human colon cancer cells | [5] |
| Concentration for significant O2- inhibition | 10 µM | HT-29 cells (EPR measurement) | [7] |
| Concentration for disrupting Nox1-NoxA1 interaction | 10 µM | COS-22 cells (FRET assay) | [7] |
Table 2: Effects of NoxA1ds-TFA on In Vitro Cellular Processes
| Cellular Process | Cell Type | Treatment Condition | Quantitative Effect | Reference |
| VEGF-induced cell migration | Human Pulmonary Artery Endothelial Cells (HPAEC) | 10 µM NoxA1ds-TFA under hypoxic conditions | Significant reduction in wound healing | [7] |
| Hypoxia-induced O2- production | Human Pulmonary Artery Endothelial Cells (HPAEC) | 10 µM NoxA1ds-TFA | Normalization of O2- levels to normoxic conditions | [7] |
Note on In Vivo Data: As of the latest literature review, specific in vivo dosage and corresponding quantitative efficacy data for NoxA1ds-TFA in animal models of hypertension and atherosclerosis have not been published. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific animal model and disease state.
Experimental Protocols
This section provides detailed methodologies for key experiments involving NoxA1ds-TFA.
Cell Culture and Treatment
-
Cell Lines: Vascular smooth muscle cells (VSMCs) are a key cell type for studying the effects of NoxA1ds-TFA in the context of hypertension and atherosclerosis. Primary VSMCs can be isolated from rodent aortas, or immortalized cell lines such as A10 (rat aortic smooth muscle) can be used.
-
Culture Conditions: Culture VSMCs in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
NoxA1ds-TFA Preparation and Application:
-
Reconstitute lyophilized NoxA1ds-TFA in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a stock solution (e.g., 1 mM).
-
Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Pre-treat cells with the NoxA1ds-TFA-containing medium for a specified period (e.g., 1-2 hours) before stimulation with an agonist like Angiotensin II.
-
Measurement of Reactive Oxygen Species (ROS) Production
Lucigenin-Enhanced Chemiluminescence Assay for Superoxide (B77818) Detection:
-
Principle: Lucigenin (B191737) is a chemiluminescent probe that emits light upon reaction with superoxide anions.
-
Procedure:
-
Culture VSMCs in a white, clear-bottom 96-well plate.
-
Wash the cells with pre-warmed Krebs-HEPES buffer.
-
Add Krebs-HEPES buffer containing lucigenin (5 µM) to each well. A lower concentration of lucigenin is recommended to avoid auto-oxidation and artifactual superoxide generation.[4][8][9]
-
Allow the plate to equilibrate in a luminometer at 37°C for 10-15 minutes.
-
Record baseline chemiluminescence for 5-10 minutes.
-
Inject the stimulus (e.g., Angiotensin II) and immediately begin recording chemiluminescence every 1-2 minutes for the desired duration.
-
In parallel wells, pre-treat cells with NoxA1ds-TFA before adding lucigenin and the stimulus to determine the inhibitory effect.
-
Data should be expressed as relative light units (RLU) and normalized to protein concentration.
-
Western Blotting for Nox1 Protein Expression
-
Principle: To determine the effect of experimental conditions on Nox1 protein levels.
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nox1 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Normalization: Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Cell Proliferation Assay
BrdU Incorporation Assay:
-
Principle: Bromodeoxyuridine (BrdU) is a synthetic thymidine (B127349) analog that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.
-
Procedure:
-
Seed VSMCs in a 96-well plate and serum-starve for 24 hours to synchronize the cells.
-
Pre-treat the cells with NoxA1ds-TFA for 1-2 hours.
-
Stimulate the cells with a mitogen (e.g., 10% FBS or Angiotensin II) in the presence of BrdU labeling solution (e.g., 10 µM) for 18-24 hours.[10][11][12]
-
Fix the cells and denature the DNA according to the manufacturer's protocol of the BrdU assay kit.
-
Incubate with an anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP).
-
Add the substrate and measure the absorbance or fluorescence using a microplate reader.
-
Cell Migration Assay
Boyden Chamber (Transwell) Assay:
-
Principle: This assay measures the chemotactic migration of cells through a porous membrane towards a chemoattractant.
-
Procedure:
-
Place cell culture inserts (e.g., 8 µm pore size) into a 24-well plate.
-
Add a chemoattractant (e.g., PDGF or Angiotensin II) to the lower chamber.
-
Seed serum-starved VSMCs, pre-treated with or without NoxA1ds-TFA, into the upper chamber in serum-free medium.
-
Incubate for 4-6 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.[13][14]
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving Nox1 that are relevant to hypertension and atherosclerosis, and how NoxA1ds-TFA intervenes.
Caption: Angiotensin II activates Nox1 via AT1R, leading to ROS production and downstream effects.
Experimental Workflows
The following diagrams outline logical workflows for studying the effects of NoxA1ds-TFA.
Caption: A typical in vitro workflow for evaluating NoxA1ds-TFA's effects on VSMCs.
Caption: A proposed in vivo workflow for studying NoxA1ds-TFA in an atherosclerosis mouse model.
Conclusion and Future Directions
NoxA1ds-TFA is a valuable research tool for elucidating the role of Nox1 in the pathogenesis of hypertension and atherosclerosis. Its high selectivity allows for targeted investigation of Nox1-mediated signaling pathways and cellular events. The provided protocols and workflows offer a solid framework for conducting in vitro and in vivo studies.
Future research should focus on establishing the in vivo efficacy and safety profile of NoxA1ds-TFA. Dose-ranging studies in relevant animal models, such as spontaneously hypertensive rats (SHR) and ApoE-deficient mice, are crucial to determine its therapeutic potential. Furthermore, a deeper investigation into the downstream signaling targets of Nox1-derived ROS will provide a more complete understanding of its role in cardiovascular disease and may reveal novel therapeutic targets.
References
- 1. NADPH Oxidases and Their Role in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nox1 is involved in angiotensin II-mediated hypertension: a study in Nox1-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MiR-155 acts as an inhibitory factor in atherosclerosis-associated arterial pathogenesis by down-regulating NoxA1 related signaling pathway in ApoE−/− mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. diagomics.com [diagomics.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Chemiluminescent detection of oxidants in vascular tissue. Lucigenin but not coelenterazine enhances superoxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TNFα-mediated proliferation of vascular smooth muscle cells involves Raf-1-mediated inactivation of Rb and transcription of E2F1-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
Exploring the Anti-Tumor Potential of NoxA1ds TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NoxA1ds TFA is a potent and highly selective peptide-based inhibitor of NADPH Oxidase 1 (NOX1), a member of the NOX family of reactive oxygen species (ROS)-generating enzymes. Emerging evidence implicates NOX1-derived ROS in various aspects of cancer progression, including cell proliferation, survival, migration, and angiogenesis. Consequently, the targeted inhibition of NOX1 presents a promising therapeutic strategy for cancer treatment. This technical guide provides a comprehensive overview of the anti-tumor effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. While in vitro studies have demonstrated the efficacy of this compound in inhibiting NOX1 activity and cancer-related cellular processes, in vivo data on its anti-tumor effects are not yet publicly available.
Introduction to this compound
This compound is a cell-permeable peptide that acts as a specific inhibitor of NOX1.[1][2] It is the trifluoroacetate (B77799) salt of NoxA1ds. The inhibitory mechanism of NoxA1ds is believed to involve the disruption of the interaction between NOX1 and its regulatory subunit, NOXA1 (NADPH Oxidase Activator 1).[3] This targeted action allows for the specific investigation of NOX1's role in physiological and pathological processes, including cancer.
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: In Vitro Inhibition of NOX1 by this compound
| Assay Type | System | Cell Line | IC50 | Reference |
| Cytochrome c Reduction | Cell-free reconstituted NOX1 oxidase system | COS-7 cells | 19 nM | [3] |
| Superoxide (B77818) Production | Whole-cell assay | HT-29 (Human Colon Carcinoma) | 100 nM | [3] |
Table 2: Selectivity Profile of this compound
| Enzyme | Inhibition Observed | Reference |
| NOX2 | No | [3] |
| NOX4 | No | [3] |
| NOX5 | No | [3] |
| Xanthine Oxidase | No | [3] |
Table 3: In Vitro Anti-Angiogenic Effects of this compound
| Assay | Cell Line | Condition | Effect | Reference |
| Cell Migration | Human Pulmonary Artery Endothelial Cells (HPAEC) | Hypoxia and VEGF stimulation | Attenuation of migration | [1][2] |
Experimental Protocols
NOX1 Activity Assay (Cytochrome c Reduction)
This protocol is based on the methodology described by Ranayhossaini et al. (2013).[3]
Objective: To measure the production of superoxide (O2•−) by NOX1 in a cell-free or whole-cell system.
Principle: Superoxide reduces cytochrome c, leading to an increase in absorbance at 550 nm. The rate of this increase is proportional to the rate of superoxide production.
Materials:
-
HT-29 cells
-
This compound
-
Cytochrome c solution
-
Superoxide dismutase (SOD) as a negative control
-
Spectrophotometer capable of reading absorbance at 550 nm
Procedure:
-
Cell Culture and Treatment: Culture HT-29 cells to 80-90% confluency. Treat the cells with varying concentrations of this compound for a specified period.
-
Cell Lysis (for cell-free assay): Harvest and lyse the cells to prepare membrane and cytosolic fractions.
-
Reaction Setup: In a cuvette, combine the cell lysate (or intact cells) with the cytochrome c solution.
-
Measurement: Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer.
-
Control: Perform a parallel experiment in the presence of SOD to confirm that the observed reduction of cytochrome c is due to superoxide.
-
Data Analysis: Calculate the rate of superoxide production based on the change in absorbance and the extinction coefficient of reduced cytochrome c. Determine the IC50 value of this compound by plotting the inhibition of superoxide production against the logarithm of the inhibitor concentration.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This protocol is a generalized method for assessing the effect of this compound on VEGF-induced endothelial cell migration under hypoxic conditions.[4][5]
Objective: To evaluate the inhibitory effect of this compound on the migration of endothelial cells towards a chemoattractant.
Principle: The Boyden chamber assay uses a porous membrane to separate a lower chamber containing a chemoattractant (e.g., VEGF) from an upper chamber containing endothelial cells. The number of cells that migrate through the pores to the lower side of the membrane is quantified.
Materials:
-
Human Pulmonary Artery Endothelial Cells (HPAEC)
-
This compound
-
Vascular Endothelial Growth Factor (VEGF)
-
Boyden chambers (transwell inserts) with appropriate pore size
-
Hypoxia chamber
-
Cell staining reagents (e.g., crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture HPAECs and pre-treat with different concentrations of this compound for a specified duration.
-
Assay Setup: Place the transwell inserts into the wells of a 24-well plate. Add media containing VEGF to the lower chamber.
-
Cell Seeding: Seed the pre-treated HPAECs in serum-free media into the upper chamber of the inserts.
-
Incubation: Place the plate in a hypoxia chamber for a defined period to simulate hypoxic conditions.
-
Cell Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields of view using a microscope.
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle-treated control group to determine the extent of migration inhibition.
Visualizing the Role of NOX1 in Cancer
The following diagrams illustrate the signaling pathways and experimental workflows related to NOX1 and its inhibition by this compound.
Caption: NOX1 signaling pathway in cancer.
Caption: Workflow for NOX1 inhibition assay.
Mechanism of Action and Anti-Tumor Rationale
NOX1 is a key enzyme in the production of ROS, which at low to moderate levels, act as second messengers in various signaling pathways that are crucial for cancer cells. These pathways regulate fundamental processes such as proliferation, survival, and migration. In the tumor microenvironment, NOX1-derived ROS also contribute to angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
By selectively inhibiting NOX1, this compound is proposed to exert its anti-tumor effects through several mechanisms:
-
Inhibition of Cell Proliferation: By reducing ROS signaling, this compound may disrupt the downstream pathways that drive uncontrolled cell division in cancer cells.
-
Induction of Apoptosis: An imbalance in cellular redox state due to NOX1 inhibition could potentially trigger programmed cell death in cancer cells.
-
Suppression of Angiogenesis: The attenuation of endothelial cell migration, as demonstrated in vitro, suggests that this compound could inhibit the formation of new blood vessels within tumors, thereby restricting their growth.[1][2]
-
Inhibition of Metastasis: By impeding cell migration, this compound may reduce the ability of cancer cells to invade surrounding tissues and metastasize to distant organs.
Conclusion and Future Directions
This compound has been established as a potent and selective inhibitor of NOX1 with demonstrated in vitro activity against key cancer-related processes, including superoxide production in colon cancer cells and endothelial cell migration. These findings provide a strong rationale for its further investigation as a potential anti-cancer therapeutic.
A critical next step in the development of this compound is the evaluation of its anti-tumor efficacy in in vivo preclinical models of cancer. Such studies are essential to determine its pharmacokinetic properties, safety profile, and its ability to inhibit tumor growth and metastasis in a whole-organism context. Further research should also focus on elucidating the detailed molecular mechanisms by which this compound modulates cancer cell signaling and the tumor microenvironment. The insights gained from these future studies will be pivotal in translating the promise of NOX1 inhibition into a viable clinical strategy for cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Selective Recapitulation of Conserved and Nonconserved Regions of Putative NOXA1 Protein Activation Domain Confers Isoform-specific Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-A165 -Induced Endothelial Cells Chemotactic Migration and Invasion Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. Regulation of VEGF-induced endothelial cell migration by mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
The NoxA1ds Peptide: A Technical Guide to its Interaction with the NOX1 Subunit NOXA1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between the inhibitory peptide NoxA1ds and the NADPH Oxidase 1 (NOX1) activator subunit, NOXA1. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for studying this interaction, and visualizes the relevant biological pathways and experimental workflows.
Introduction: The NOX1 Enzyme Complex and the Role of NOXA1
NADPH Oxidase 1 (NOX1) is a multi-subunit enzyme complex responsible for the production of reactive oxygen species (ROS), which play crucial roles in various physiological and pathological processes, including cell signaling, host defense, inflammation, and the development of diseases such as hypertension, atherosclerosis, and cancer.[1][2] The activation of the catalytic subunit, NOX1, is a tightly regulated process that requires the assembly of several cytosolic regulatory subunits.[3][4]
The canonical activation of NOX1 involves its association with the membrane-bound protein p22phox and the recruitment of the cytosolic organizer subunit NOXO1 and the activator subunit NOXA1.[3][5] The small GTPase Rac1 is also required for full activation.[6] NOXA1, a homolog of p67phox, plays a critical role in activating the catalytic function of NOX1.[4][7] The interaction between NOX1 and NOXA1 is therefore a key step in the production of ROS by this complex.
NoxA1ds: A Specific Peptide Inhibitor of NOX1
NoxA1ds (NOXA1 docking sequence) is a synthetic peptide designed to specifically inhibit the interaction between NOX1 and its activator, NOXA1.[8][9] It is derived from a short sequence within an essential activation domain of NOXA1.[8][10] By mimicking this domain, NoxA1ds binds directly to the NOX1 subunit, thereby preventing the association of NOXA1 and inhibiting the subsequent enzymatic activity and biological functions.[10][11] This peptide has been shown to be a potent, selective, and cell-permeant inhibitor of NOX1 oxidase.[10][12]
Quantitative Data: Inhibition of NOX1 Activity
The inhibitory potency of NoxA1ds has been quantified in various experimental systems. The following tables summarize the key quantitative data available.
| Parameter | Value | System | Reference |
| IC₅₀ | 19 nM | Reconstituted, heterologous Nox1 cell-free system | [8] |
| IC₅₀ | 20 nM | Reconstituted canonical COS-Nox1 oxidase system | [11][12][13][14] |
| Maximum Inhibition | ~90% (at 1.0 µM) | Cell-free preparations of the canonical Nox1 oxidase | [10] |
| Maximum Inhibition | 88% (at 1.0 µM) | Cell lysates from COS cells transiently transfected with the Nox1 oxidase | [11] |
Table 1: Inhibitory Potency of NoxA1ds on NOX1 Activity
NoxA1ds has demonstrated high selectivity for NOX1 over other NOX isoforms and related enzymes.
| Enzyme | Inhibition by NoxA1ds | Reference |
| NOX2 | No inhibition | [8][10][11] |
| NOX4 | No inhibition | [8][10][11] |
| NOX5 | No inhibition | [8][10][11] |
| Xanthine Oxidase | No inhibition | [8][11] |
Table 2: Specificity of NoxA1ds
Mechanism of Action: Disruption of the NOX1-NOXA1 Interaction
The primary mechanism of action of NoxA1ds is the competitive inhibition of the binding of NOXA1 to NOX1.[10][11] This has been demonstrated through various experimental approaches.
Signaling Pathway of NOX1 Activation and Inhibition by NoxA1ds
The activation of the NOX1 complex is a multi-step process initiated by various stimuli. This leads to the assembly of cytosolic subunits with the membrane-bound components. NoxA1ds intervenes at a critical step in this pathway.
Caption: NOX1 activation pathway and the inhibitory action of NoxA1ds.
Experimental Workflow for Demonstrating NoxA1ds-NOX1 Binding
Several experimental techniques have been employed to confirm the direct binding of NoxA1ds to NOX1 and its disruptive effect on the NOX1-NOXA1 interaction.
Caption: Experimental workflow to validate the mechanism of NoxA1ds.
Detailed Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the NoxA1ds-NOX1 interaction.
Cell-Free NOX1 Activity Assay
This assay is used to determine the direct inhibitory effect of NoxA1ds on the enzymatic activity of the reconstituted NOX1 complex.
Objective: To quantify the IC₅₀ of NoxA1ds for NOX1-dependent superoxide (B77818) (O₂⁻) production.
Methodology:
-
Preparation of Cellular Fractions:
-
COS-7 or HEK293 cells are transiently transfected to express the components of the canonical NOX1 oxidase system: NOX1, p22phox, NOXA1, and NOXO1.[6][11]
-
Membrane and cytosolic fractions are prepared from the transfected cells through differential centrifugation. The membrane fraction contains NOX1 and p22phox, while the cytosolic fraction contains NOXA1 and NOXO1.[11]
-
-
Incubation with Inhibitor:
-
The membrane fraction containing NOX1 is incubated with varying concentrations of NoxA1ds peptide (or a scrambled control peptide) for a defined period to allow for binding.[11]
-
-
Initiation of the Reaction:
-
The cytosolic fraction containing NOXA1 and NOXO1 is added to the membrane fraction.
-
The reaction is initiated by the addition of NADPH as the substrate.
-
-
Detection of Superoxide Production:
-
Data Analysis:
-
The rate of superoxide production is calculated, and the data is plotted against the concentration of NoxA1ds to determine the IC₅₀ value.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is employed to demonstrate the direct binding of NoxA1ds to the NOX1 protein.
Objective: To confirm a direct physical interaction between NoxA1ds and NOX1.
Methodology:
-
Plate Coating:
-
Neutravidin-coated microplates are incubated with biotin-tagged NoxA1ds or a biotin-tagged scrambled control peptide.[11]
-
-
Binding of NOX1:
-
Cell membrane preparations from cells overexpressing NOX1 (or control cells) are added to the wells and incubated to allow binding to the immobilized peptides.[11]
-
-
Detection:
-
Unbound proteins are washed away.
-
Bound NOX1 is detected using a primary antibody specific for NOX1, followed by a fluorophore-conjugated secondary antibody (e.g., FITC-conjugated).[11]
-
-
Quantification:
-
The fluorescence intensity in each well is measured, which is proportional to the amount of bound NOX1.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is utilized to assess the binding of NoxA1ds to NOX1 within living cells by measuring the mobility of a fluorescently labeled peptide.
Objective: To demonstrate the binding of NoxA1ds to NOX1 in a cellular context.
Methodology:
-
Cell Preparation:
-
Cells (e.g., COS-7) are cultured on glass-bottom dishes. Some cells are transfected to express NOX1-YFP.
-
-
Labeling:
-
Cells are incubated with a fluorescently labeled NoxA1ds (e.g., rhodamine-labeled).[11]
-
-
Photobleaching:
-
A defined region of interest within the cytoplasm is photobleached using a high-intensity laser, destroying the fluorescence of the labeled peptide in that area.
-
-
Fluorescence Recovery:
-
The recovery of fluorescence in the bleached region is monitored over time as unbleached fluorescent molecules diffuse into the area.
-
-
Data Analysis:
-
The rate and extent of fluorescence recovery are quantified. A slower and less complete recovery in NOX1-expressing cells compared to control cells indicates that a significant fraction of the labeled NoxA1ds is bound to the less mobile NOX1 protein.[11]
-
Förster Resonance Energy Transfer (FRET)
FRET is a powerful technique used to demonstrate the disruption of the NOX1-NOXA1 interaction by NoxA1ds in living cells.
Objective: To visualize and quantify the inhibitory effect of NoxA1ds on the association between NOX1 and NOXA1.
Methodology:
-
Cell Transfection:
-
Cells (e.g., COS-22 or HPAEC) are co-transfected with plasmids encoding NOX1 fused to a fluorescent acceptor (e.g., YFP; NOX1-YFP) and NOXA1 fused to a fluorescent donor (e.g., CFP; NOXA1-CFP).[11]
-
-
Treatment:
-
Transfected cells are treated with NoxA1ds or a control peptide.
-
-
FRET Measurement (Acceptor Photobleaching):
-
A region of the cell is imaged for both CFP and YFP fluorescence.
-
The YFP (acceptor) in the region of interest is selectively photobleached using a high-intensity laser.
-
The fluorescence of the CFP (donor) in the same region is measured again.
-
-
Data Analysis:
-
An increase in the donor (CFP) fluorescence after acceptor (YFP) photobleaching indicates that FRET was occurring, meaning NOX1 and NOXA1 were in close proximity (interacting).[11]
-
The absence or reduction of this increase in CFP fluorescence in cells treated with NoxA1ds demonstrates that the peptide disrupts the NOX1-NOXA1 interaction.[11]
-
Conclusion
NoxA1ds is a highly specific and potent inhibitor of the NOX1 NADPH oxidase. Its mechanism of action, the direct binding to NOX1 and subsequent disruption of the essential interaction with the activator subunit NOXA1, has been rigorously validated through a variety of quantitative and qualitative experimental techniques. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the study of NOX1 signaling and the development of targeted therapeutics for NOX1-mediated pathologies.
References
- 1. NOXA1-dependent NADPH oxidase regulates redox signaling and phenotype of vascular smooth muscle cell during atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NADPH oxidase 1 supports proliferation of colon cancer cells by modulating reactive oxygen species-dependent signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NOX Activation by Subunit Interaction and Underlying Mechanisms in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nox Activator 1 (NoxA1): A Potential Target for Modulation of Vascular Reactive Oxygen Species in Atherosclerotic Arteries: Niu, NoxA1 Regulates VSMC NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nox Inhibitors & Therapies: Rational Design of Peptidic and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-class Nox inhibitor and development of other isoform-selective Nox inhibitors | Pagano Lab [paganolab.pitt.edu]
- 10. psyclopeptide.com [psyclopeptide.com]
- 11. Selective Recapitulation of Conserved and Nonconserved Regions of Putative NOXA1 Protein Activation Domain Confers Isoform-specific Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to NoxA1ds TFA: A Selective NADPH Oxidase 1 (NOX1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NoxA1ds TFA is a rationally designed, potent, and selective peptide inhibitor of NADPH oxidase 1 (NOX1), a key enzyme implicated in the production of reactive oxygen species (ROS) and associated with various pathological conditions, including hypertension, atherosclerosis, and certain cancers. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a summary of its inhibitory potency, selectivity, and effects in cellular models of angiogenesis. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development efforts. Notably, while preclinical data highlights its potential, publicly available information on in vivo efficacy and clinical development is limited. The trifluoroacetate (B77799) (TFA) counterion, a common remnant from peptide synthesis, is also discussed as a relevant technical consideration for researchers.
Introduction
The NADPH oxidase (NOX) family of enzymes are critical sources of ROS, which act as signaling molecules in various physiological processes. However, dysregulation of NOX activity leads to oxidative stress, a key contributor to the pathophysiology of numerous diseases. The NOX1 isoform is predominantly expressed in the colon, vascular smooth muscle cells, and endothelial cells, and its overactivity is linked to diseases characterized by inflammation and angiogenesis.
This compound has emerged as a valuable research tool for dissecting the role of NOX1 in these processes. Its development was based on a rational design strategy to ensure high selectivity for NOX1 over other NOX isoforms, thereby minimizing off-target effects.
Discovery and Rational Design
The discovery of NoxA1ds was rooted in a "selective recapitulation" strategy, targeting the specific interaction between NOX1 and its regulatory subunit, NOXA1 (NADPH Oxidase Activator 1). The design process involved:
-
Homology Analysis: Alignment of the amino acid sequences of NOXA1 and p67phox (the activator of NOX2) identified a highly homologous region within their activation domains.
-
Identification of a Critical Residue: Previous studies had shown that Phenylalanine-199 (F199) in NOXA1 is crucial for the enzymatic activity of NOX1.
-
Peptide Design: An 11-amino acid peptide was synthesized, representing the sequence of NOXA1 from amino acids 195-205. To create an inhibitor, the critical F199 residue was substituted with Alanine (A). This substitution was hypothesized to allow the peptide to bind to NOX1 but prevent the conformational change required for enzyme activation.
This rationally designed peptide was named NoxA1ds (NOXA1 docking sequence). The TFA (trifluoroacetate) salt form is a result of the purification process using trifluoroacetic acid.
Chemical and Physical Properties
| Property | Value |
| Peptide Sequence | NH2-Glu-Pro-Val-Asp-Ala-Leu-Gly-Lys-Ala-Lys-Val-CONH2 |
| Molecular Formula (free base) | C50H88N14O15 |
| Molecular Weight (free base) | 1125.33 g/mol |
| Molecular Weight (TFA salt) | 1239.35 g/mol [1] |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Note on TFA Counterion: Trifluoroacetic acid is commonly used in peptide synthesis and purification. Residual TFA can remain as a counterion in the final peptide product. Researchers should be aware that TFA itself can have biological effects, including influencing cell proliferation and toxicity in vitro.[2][3] For sensitive in vivo and in vitro studies, exchanging TFA for a more biologically compatible counterion, such as acetate (B1210297) or hydrochloride, may be advisable.
Mechanism of Action
This compound functions as a competitive inhibitor of the NOX1-NOXA1 interaction. By mimicking the binding domain of NOXA1, NoxA1ds binds to NOX1, thereby preventing the association of the endogenous NOXA1 activator subunit.[4] This disruption of the NOX1 holoenzyme assembly is essential to prevent the transfer of electrons from NADPH to molecular oxygen, thus inhibiting the production of superoxide (B77818) (O2•-).
Preclinical Data
In Vitro Inhibitory Activity and Selectivity
This compound is a potent inhibitor of NOX1 with an IC50 of approximately 20 nM in cell-free assays.[1][5][6] Importantly, it exhibits high selectivity for NOX1 over other NOX isoforms and xanthine (B1682287) oxidase.[1][6]
| Enzyme | Activity |
| NOX1 | IC50 ≈ 20 nM |
| NOX2 | No significant inhibition |
| NOX4 | No significant inhibition |
| NOX5 | No significant inhibition |
| Xanthine Oxidase | No significant inhibition |
Cellular Activity
-
Inhibition of Superoxide Production: this compound effectively inhibits NOX1-derived superoxide production in intact cells. Studies using HT-29 human colon cancer cells, which endogenously express NOX1 but not other NOX isoforms, demonstrated a dose-dependent reduction in superoxide levels upon treatment with NoxA1ds.[1][5]
-
Attenuation of Endothelial Cell Migration: In a model of angiogenesis, this compound was shown to attenuate VEGF-induced migration of human pulmonary artery endothelial cells under hypoxic conditions.[1][5] This effect is attributed to the inhibition of NOX1-mediated ROS signaling downstream of VEGF receptor activation.
Experimental Protocols
Cell-Free NOX1 Activity Assay
This protocol is adapted from the methods described in Ranayhossaini et al., J Biol Chem, 2013.[4]
-
Preparation of Membranes and Cytosol:
-
Transfect COS7 cells with plasmids encoding NOX1, p22phox, NOXA1, and NOXO1.
-
After 48 hours, harvest the cells and prepare membrane and cytosolic fractions by differential centrifugation.
-
-
Assay Components:
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Cytochrome c (e.g., 50 µM)
-
NADPH (e.g., 100 µM)
-
Membrane fraction (containing NOX1 and p22phox)
-
Cytosolic fraction (containing NOXA1 and NOXO1)
-
This compound (at various concentrations)
-
Superoxide dismutase (SOD) for control wells
-
-
Procedure:
-
In a 96-well plate, combine the assay buffer, cytochrome c, membrane fraction, and cytosolic fraction.
-
Add this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding NADPH.
-
Measure the change in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c by superoxide.
-
Calculate the rate of superoxide production and determine the IC50 of this compound.
-
References
- 1. Selective Recapitulation of Conserved and Nonconserved Regions of Putative NOXA1 Protein Activation Domain Confers Isoform-specific Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Nox Inhibitors & Therapies: Rational Design of Peptidic and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Design and Delivery of NOX-Inhibitory Peptides | Springer Nature Experiments [experiments.springernature.com]
The Impact of NoxA1ds TFA on Reactive Oxygen Species Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of NoxA1ds TFA, a potent and highly selective inhibitor of NADPH oxidase 1 (Nox1), and its impact on the production of reactive oxygen species (ROS). This document details the quantitative effects of this compound, outlines experimental protocols for assessing its activity, and visualizes the key signaling pathways involved.
Core Concepts: Nox1 and Reactive Oxygen Species
NADPH oxidases (Nox) are a family of enzymes dedicated to the generation of ROS by transferring electrons from NADPH to molecular oxygen, producing superoxide (B77818) (O₂⁻)[1]. This superoxide can then be converted to other ROS, such as hydrogen peroxide (H₂O₂). While ROS play crucial roles in cellular signaling and host defense, their excessive production, a condition known as oxidative stress, is implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer[2][3].
Nox1, a member of the Nox family, is a key source of ROS in various cell types and has been linked to conditions such as hypertension, atherosclerosis, and tumor progression[1][4][5]. The activation of Nox1 is a complex process requiring the assembly of a multi-protein complex, including the catalytic subunit Nox1, the membrane-bound subunit p22phox, and the cytosolic regulatory subunits NOXO1 (Nox Organizer 1) and NOXA1 (Nox Activator 1)[6].
This compound: A Selective Nox1 Inhibitor
This compound has emerged as a valuable research tool due to its high potency and selectivity for Nox1. It acts by disrupting the crucial interaction between Nox1 and its activating subunit, NOXA1, thereby inhibiting the enzyme's ability to produce superoxide[7].
Quantitative Efficacy of this compound
The inhibitory potential of this compound has been quantified in various experimental settings. The following table summarizes the key data on its efficacy.
| Parameter | Value | Cell/System Type | Reference |
| IC₅₀ | 20 nM | Cell-free preparations of the canonical Nox1 oxidase | [4] |
| Maximal Inhibition | ~90% at 1.0 µM | Cell-free preparations of the canonical Nox1 oxidase | [7] |
| Inhibition of O₂⁻ Production | Dose-dependent | HT-29 human colon cancer cells | [4][7] |
| Attenuation of VEGF-induced Migration | Significant | Human pulmonary artery endothelial cells (hypoxic conditions) | [4][7] |
| Reduction in Vascular ROS | ~50% | In vivo mouse models of atherosclerosis | [8] |
Selectivity Profile
This compound exhibits a high degree of selectivity for Nox1 over other ROS-generating enzymes, which is a critical attribute for a targeted therapeutic agent.
| Enzyme | Selectivity | Reference |
| Nox2 | Selective for Nox1 over Nox2 | [9] |
| Nox4 | Selective for Nox1 over Nox4 | [9] |
| Nox5 | Selective for Nox1 over Nox5 | [9] |
| Xanthine Oxidase | Selective for Nox1 over Xanthine Oxidase | [9] |
Experimental Protocols for Assessing this compound Activity
The following protocols provide detailed methodologies for evaluating the impact of this compound on ROS production.
Measurement of Superoxide Production in Whole Cells using Lucigenin-Enhanced Chemiluminescence
This protocol is adapted for measuring extracellular superoxide production in cell cultures.
Materials:
-
Cells expressing Nox1 (e.g., HT-29 cells)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lucigenin (B191737) solution
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or other appropriate stimulus
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and culture until they reach the desired confluency.
-
Wash the cells twice with pre-warmed PBS.
-
Add the desired concentrations of this compound (or vehicle control) to the wells and incubate for the desired pre-treatment time (e.g., 30 minutes) at 37°C.
-
Add the lucigenin solution to each well to a final concentration of 5 µM.
-
Immediately before measurement, add the stimulus (e.g., PMA) to induce Nox1 activity.
-
Measure the chemiluminescence signal over time using a luminometer. The signal is proportional to the rate of superoxide production.
Measurement of Hydrogen Peroxide Production using Amplex Red
This protocol is suitable for detecting H₂O₂ released from cells.
Materials:
-
Cells of interest
-
Krebs-Ringer-Phosphate-Glucose (KRPG) buffer
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
This compound
-
Stimulus (e.g., Angiotensin II)
-
Fluorescence microplate reader
Procedure:
-
Culture cells in a black-walled, clear-bottom 96-well plate.
-
Wash the cells with KRPG buffer.
-
Prepare a reaction mixture containing Amplex® Red (50 µM) and HRP (0.1 U/mL) in KRPG buffer.
-
Add the desired concentrations of this compound (or vehicle control) to the cells and pre-incubate.
-
Add the reaction mixture to each well.
-
Add the stimulus to initiate ROS production.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm at various time points.
Cell-Free Nox1 Activity Assay
This assay measures the direct inhibitory effect of this compound on the reconstituted Nox1 enzyme complex.
Materials:
-
Cell membranes containing recombinant Nox1 and p22phox
-
Recombinant cytosolic proteins: NOXO1 and NOXA1
-
GTPγS-loaded Rac1
-
NADPH
-
Cytochrome c
-
This compound
-
Spectrophotometer
Procedure:
-
In a 96-well plate, combine the cell membranes, recombinant cytosolic proteins, and GTPγS-loaded Rac1 in an assay buffer.
-
Add varying concentrations of this compound (or vehicle control).
-
Add cytochrome c to the mixture.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the change in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c by superoxide.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the mechanism of action of this compound.
Caption: Nox1 Activation Pathway and Inhibition by this compound.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Frontiers | NOX Activation by Subunit Interaction and Underlying Mechanisms in Disease [frontiersin.org]
- 3. Frontiers | NOX-Dependent Signaling Dysregulation in Severe COVID-19: Clues to Effective Treatments [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NOX1 promotes myocardial fibrosis and cardiac dysfunction via activating the TLR2/NF-κB pathway in diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Regulation of NOXO1 Activity through Reversible Interactions with p22phox and NOXA1 | Semantic Scholar [semanticscholar.org]
- 7. Selective Recapitulation of Conserved and Nonconserved Regions of Putative NOXA1 Protein Activation Domain Confers Isoform-specific Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NOXA1-dependent NADPH oxidase regulates redox signaling and phenotype of vascular smooth muscle cell during atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Ace Therapeutics [acetherapeutics.com]
Methodological & Application
Application Notes and Protocols for NoxA1ds TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NoxA1ds TFA is a potent and highly selective, cell-permeable peptide inhibitor of NADPH oxidase 1 (NOX1).[1][2][3][4] It functions by disrupting the interaction between NOX1 and its regulatory subunit, NOXA1 (NOX activator 1), thereby preventing the assembly of the active enzyme complex and subsequent production of reactive oxygen species (ROS).[5] With an IC50 of approximately 20 nM for NOX1 inhibition in cell-free assays, this compound demonstrates high selectivity over other NOX isoforms (NOX2, NOX4, NOX5) and xanthine (B1682287) oxidase.[1][2][4] These characteristics make it a valuable tool for investigating the role of NOX1-mediated ROS signaling in various cellular processes and disease models, including cancer and pulmonary hypertension.[1][5]
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, including data presentation, experimental procedures, and visual guides to signaling pathways and workflows.
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Target | Assay System | IC50 | Reference(s) |
| NOX1 | Reconstituted cell-free system (COS cells) | ~20 nM | [1][2][4] |
Table 2: Recommended Working Concentrations for Cellular Assays
| Cell Line | Assay | Concentration Range | Incubation Time | Reference(s) |
| HT-29 (Human Colon Cancer) | ROS Production | 0.1 - 5 µM | 1 hour | [5] |
| HPAEC (Human Pulmonary Artery Endothelial Cells) | Cell Migration | 10 µM | 1 hour (pre-treatment) | [5] |
Note: The optimal concentration and incubation time should be determined empirically for each specific cell line and experimental condition.
Signaling Pathway
This compound exerts its inhibitory effect by interfering with the assembly of the active NOX1 enzyme complex. The diagram below illustrates this mechanism.
Experimental Protocols
Reconstitution and Storage of this compound
Materials:
-
This compound (lyophilized powder)
-
Sterile nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile polypropylene (B1209903) tubes
Protocol:
-
Before opening, centrifuge the vial of lyophilized this compound at low speed to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile nuclease-free water or PBS. For example, to prepare a 1 mM stock solution, add the appropriate volume of solvent based on the molecular weight provided on the datasheet (e.g., for a molecular weight of ~1239 g/mol , add 1.239 mL of solvent to 1 mg of peptide).
-
Gently vortex or pipette up and down to dissolve the powder completely.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[2]
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest (e.g., HT-29)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is 0.1 µM to 20 µM. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Reactive Oxygen Species (ROS) Production Assay (DCFDA Assay)
This protocol provides a general method for measuring intracellular ROS levels.
Materials:
-
Cells of interest (e.g., HT-29)
-
96-well black, clear-bottom cell culture plates
-
This compound stock solution
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with warm HBSS or serum-free medium.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM for HT-29 cells) in HBSS or serum-free medium for 1 hour at 37°C. Include a vehicle control.
-
After the pre-treatment, add a ROS-inducing agent if required by the experimental design.
-
Prepare a 10 µM working solution of DCFDA in warm HBSS or serum-free medium.
-
Remove the treatment medium and add 100 µL of the DCFDA working solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with warm HBSS or PBS to remove excess DCFDA.
-
Add 100 µL of HBSS or PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Normalize the fluorescence values to the cell number or protein concentration if necessary.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol is suitable for assessing the effect of this compound on cell migration.
Materials:
-
Cells of interest (e.g., HPAEC)
-
6- or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
This compound stock solution
-
Chemoattractant (e.g., VEGF)
-
Microscope with a camera
Protocol:
-
Seed cells in a 6- or 12-well plate and grow them to form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the cells twice with PBS to remove any detached cells and debris.
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound (e.g., 10 µM for HPAEC) and/or a chemoattractant like VEGF. Include appropriate controls (vehicle, chemoattractant alone).
-
Capture an image of the scratch at time zero (T=0) using a microscope.
-
Incubate the plate at 37°C and capture images of the same field at various time points (e.g., 12, 24 hours).
-
Analyze the images to quantify the wound closure area over time. The migration rate can be calculated based on the change in the open wound area.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Seed cells and treat them with the desired concentrations of this compound for a specified duration. Include positive and negative controls.
-
Harvest the cells, including both the adherent and floating populations. For adherent cells, use a gentle dissociation reagent.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. Selective Recapitulation of Conserved and Nonconserved Regions of Putative NOXA1 Protein Activation Domain Confers Isoform-specific Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Ace Therapeutics [acetherapeutics.com]
- 5. Nox Inhibitors & Therapies: Rational Design of Peptidic and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NoxA1ds TFA in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NoxA1ds TFA is a potent and highly selective peptide-based inhibitor of NADPH oxidase 1 (Nox1), a key enzyme implicated in various pathological processes including hypertension, atherosclerosis, and tumor progression.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vitro experiments, focusing on its mechanism of action, key experimental setups, and expected outcomes.
NoxA1ds is a cell-permeable peptide that functions by disrupting the crucial interaction between the Nox1 catalytic subunit and its regulatory subunit, NoxA1 (Nox Activator 1).[3] This disruption prevents the assembly of the active enzyme complex, thereby inhibiting the production of superoxide (B77818) (O₂⁻) and downstream reactive oxygen species (ROS).
Mechanism of Action
This compound is a synthetic peptide that mimics a conserved region of the NoxA1 protein. By competitively binding to Nox1, it prevents the association of the endogenous NoxA1, a necessary step for Nox1 activation. This targeted inhibition is highly specific for Nox1, with minimal effects on other Nox isoforms such as Nox2, Nox4, and Nox5, or on other ROS-generating enzymes like xanthine (B1682287) oxidase.[2][4][5]
Quantitative Data Summary
The inhibitory potency of this compound on Nox1 activity has been quantified in various experimental systems. The following table summarizes the key quantitative data available.
| Parameter | Value | Experimental System | Reference |
| IC₅₀ | 19-20 nM | Cell-free reconstituted Nox1 oxidase system | [3][6] |
| Maximal Inhibition | ~90% at 1.0 µM | Cell-free reconstituted Nox1 oxidase system | [3] |
Experimental Protocols
Herein, we provide detailed protocols for two key in vitro applications of this compound: inhibition of Nox1-derived superoxide production in a human colon cancer cell line and attenuation of VEGF-induced endothelial cell migration.
Inhibition of Nox1-Derived Superoxide Production in HT-29 Cells
This protocol describes the use of this compound to inhibit the production of superoxide in HT-29 human colon cancer cells, which endogenously express Nox1 as their primary Nox isoform.
Materials:
-
This compound
-
HT-29 human colon cancer cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Cytochrome c
-
Superoxide dismutase (SOD)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Cell Culture: Culture HT-29 cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment with this compound:
-
Prepare a stock solution of this compound in sterile water or an appropriate buffer.
-
On the day of the experiment, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle-only control.
-
Incubate the cells for 1-2 hours at 37°C.
-
-
Superoxide Measurement (Cytochrome c Reduction Assay):
-
Prepare a reaction buffer containing cytochrome c (e.g., 50 µM) in PBS.
-
For a negative control, prepare a parallel set of wells containing the reaction buffer with superoxide dismutase (SOD, e.g., 200 U/mL).
-
After the incubation with this compound, wash the cells once with warm PBS.
-
Add the cytochrome c reaction buffer (with and without SOD) to the respective wells.
-
Measure the absorbance at 550 nm immediately (T₀) and then every 5 minutes for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction by subtracting the absorbance at T₀ from the subsequent time points.
-
The SOD-inhibitable portion of the signal represents superoxide production.
-
Plot the percentage of inhibition of superoxide production against the concentration of this compound to determine the IC₅₀.
-
Attenuation of VEGF-Induced Human Pulmonary Artery Endothelial Cell (HPAEC) Migration
This protocol details a method to assess the inhibitory effect of this compound on the migration of HPAECs induced by Vascular Endothelial Growth Factor (VEGF), particularly under hypoxic conditions.
Materials:
-
This compound
-
Human Pulmonary Artery Endothelial Cells (HPAECs)
-
Endothelial cell growth medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Vascular Endothelial Growth Factor (VEGF)
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Calcein AM or DAPI stain
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture HPAECs in EGM-2 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Starvation: Prior to the assay, starve the HPAECs in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.
-
Transwell Assay Setup:
-
Place Transwell inserts into a 24-well plate.
-
In the lower chamber, add medium containing VEGF (e.g., 50 ng/mL) as a chemoattractant. Include a control with no VEGF.
-
-
Cell Treatment and Seeding:
-
Harvest the starved HPAECs and resuspend them in a low-serum medium.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 100 nM to 10 µM) or a vehicle control for 1 hour at 37°C.
-
Seed the treated HPAECs into the upper chamber of the Transwell inserts (e.g., 1 x 10⁵ cells/well).
-
-
Incubation: Incubate the plate at 37°C for 4-6 hours. For experiments under hypoxic conditions, place the plate in a hypoxic chamber (e.g., 1% O₂).
-
Quantification of Migration:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with Calcein AM or DAPI.
-
Count the number of migrated cells in several random fields of view using a fluorescence microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Express the data as a percentage of migration relative to the VEGF-treated control.
-
Visualizations
Signaling Pathway of Nox1 Inhibition by this compound
Caption: Mechanism of Nox1 activation and its inhibition by this compound.
Experimental Workflow for In Vitro Inhibition Assays
Caption: General workflow for in vitro experiments using this compound.
References
- 1. Upstream Regulators and Downstream Effectors of NADPH Oxidases as Novel Therapeutic Targets for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knock, knock: Who’s there? Nox1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Nox1-based NADPH oxidase regulates the Par protein complex activity to control cell polarization [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Figure 2 from Nox proteins in signal transduction. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Nox1 Inhibition in HT-29 Cells
Disclaimer: Extensive literature searches did not yield specific data for a compound designated "NoxA1ds TFA" in relation to HT-29 cells. The following application notes and protocols are based on published research on the effects of other known NADPH Oxidase 1 (Nox1) inhibitors in the human colon adenocarcinoma cell line, HT-29. Researchers should use this information as a guide and optimize concentrations and protocols for their specific compound, "this compound".
Introduction
NADPH Oxidase 1 (Nox1) is a member of the NADPH oxidase family of enzymes that generate reactive oxygen species (ROS). In colon cancer cells, such as the HT-29 cell line, Nox1-derived ROS play a significant role in promoting cell proliferation and survival.[1] Inhibition of Nox1 is therefore a promising therapeutic strategy for colorectal cancer. These application notes provide an overview of the effects of Nox1 inhibition on HT-29 cells and detailed protocols for evaluating the efficacy of Nox1 inhibitors.
Data on Known Nox1 Inhibitors in HT-29 Cells
The following table summarizes the concentrations and observed effects of various inhibitors on Nox1 activity and cellular processes in HT-29 cells. This data can serve as a reference for determining a starting concentration range for this compound.
| Inhibitor | Concentration Range | Incubation Time | Key Effects on HT-29 Cells | Reference |
| ML171 | 0.1 - 10 µM | 1 hour | Potent and selective inhibition of Nox1-dependent ROS generation (IC50 = 0.129 µM). | [2] |
| Diphenyleneiodonium (DPI) | 100 nM - 1000 nM | Up to 72 hours | Non-specific Nox inhibitor. Inhibits cell proliferation and colony formation in a time- and concentration-dependent manner. | [2][3] |
| Nox1 shRNA | Not Applicable | Stable Expression | 80-90% decrease in Nox1 expression led to a significant decline in ROS production, a G1/S phase cell cycle block, reduced cell proliferation, and decreased cyclin D1 expression without an increase in apoptosis. | [1] |
| DPI (in the context of E. histolytica induced cell death) | Not Specified | Not Specified | Decreased Entamoeba histolytica-induced ROS generation and cell death. | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of Nox1 in promoting colon cancer cell proliferation and a typical experimental workflow for evaluating a novel Nox1 inhibitor.
Caption: Nox1 Signaling Pathway in HT-29 Cells.
Caption: Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
Cell Culture and Maintenance
The HT-29 human colon adenocarcinoma cell line is available from ATCC (HTB-38).
-
Culture Medium: McCoy's 5a Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[5]
-
Subculturing: When cells reach 80-90% confluency, rinse with Dulbecco's Phosphate-Buffered Saline (D-PBS), detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a ratio of 1:3 to 1:6.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard cell viability assay procedures to determine the cytotoxic effects of this compound.[6][7]
-
Materials:
-
HT-29 cells
-
96-well plates
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
-
Procedure:
-
Seed HT-29 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol determines the mode of cell death (apoptosis vs. necrosis) induced by this compound.
-
Materials:
-
HT-29 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed HT-29 cells in 6-well plates and grow to about 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for a specified duration (e.g., 24 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. The populations can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Western Blot Analysis
This protocol is for detecting changes in protein expression levels, such as key proteins in the Nox1 signaling pathway or markers of apoptosis.[8][9]
-
Materials:
-
Treated and untreated HT-29 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nox1, anti-Cyclin D1, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
References
- 1. NADPH oxidase 1 supports proliferation of colon cancer cells by modulating reactive oxygen species-dependent signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Entamoeba histolytica induces cell death of HT29 colonic epithelial cells via NOX1-derived ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HT29 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of NoxA1ds TFA in Human Pulmonary Artery Endothelial Cells: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NoxA1ds TFA is a potent and highly selective inhibitor of NADPH oxidase 1 (NOX1), a member of the NOX family of enzymes that are critical producers of reactive oxygen species (ROS).[1] In the context of vascular biology, NOX1-derived ROS have been implicated in the pathophysiology of various cardiovascular diseases, including pulmonary arterial hypertension (PAH).[2][3] Specifically, in Human Pulmonary Artery Endothelial Cells (HPAECs), NOX1 activity is associated with cellular proliferation and migration, key processes in vascular remodeling observed in PAH.[3][4] this compound offers a targeted approach to investigate and potentially mitigate these pathological processes by specifically inhibiting NOX1 with an IC50 of 20 nM.[1] This document provides detailed application notes and experimental protocols for the use of this compound in HPAEC research.
Mechanism of Action
This compound functions by selectively inhibiting the NOX1 isoform of NADPH oxidase.[1] This selectivity has been demonstrated over other NOX isoforms such as NOX2, NOX4, and NOX5, as well as xanthine (B1682287) oxidase.[1] In HPAECs, hypoxia can induce the expression and assembly of NOX1 subunits, leading to increased ROS production.[3] This elevation in ROS can trigger downstream signaling cascades, including the Sonic Hedgehog (SHH)-Gremlin1 (Grem1) axis and the unfolded protein response (UPR) pathway, particularly the PERK-eIF2α-ATF4 arm, which collectively promote endothelial cell proliferation and migration.[2][3][4] By inhibiting NOX1, this compound effectively attenuates these hypoxia-induced cellular responses.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 | 20 nM | - | [1] |
Table 2: Effects of this compound on HPAEC Function Under Hypoxia
| Experimental Assay | Condition | Treatment | Result | Reference |
| Cell Migration (Wound Healing Assay) | Hypoxia (1% O₂) + VEGF | 10 µM this compound | Attenuation of VEGF-induced cell migration | [1] |
| Superoxide (O₂⁻) Production | Hypoxia (1% O₂) for 24h | 10 µM this compound | Complete inhibition of hypoxia-induced O₂⁻ production |
Experimental Protocols
Human Pulmonary Artery Endothelial Cell (HPAEC) Culture
This protocol outlines the standard procedure for culturing HPAECs to ensure optimal health and viability for subsequent experiments.
Materials:
-
Human Pulmonary Artery Endothelial Cells (HPAECs)
-
Endothelial Cell Growth Medium (e.g., EGM™-2 BulletKit™)
-
0.05% Trypsin-EDTA
-
Trypsin Neutralizing Solution
-
Phosphate (B84403) Buffered Saline (PBS), sterile
-
T-75 culture flasks, coated
-
Sterile conical tubes (15 mL, 50 mL)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cryopreserved HPAECs:
-
Rapidly thaw the vial of HPAECs in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Endothelial Cell Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Seed the cells into a coated T-75 flask.
-
-
Maintaining HPAEC Cultures:
-
Culture cells in a 37°C incubator with 5% CO₂.
-
Change the growth medium every 48 hours.
-
Passage the cells when they reach 80-90% confluency.
-
-
Subculturing HPAECs:
-
Aspirate the culture medium and wash the cell monolayer with sterile PBS.
-
Add 3-5 mL of 0.05% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding an equal volume of Trypsin Neutralizing Solution.
-
Collect the cell suspension in a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and seed into new flasks at a density of 5,000-10,000 cells/cm².
-
Hypoxia Treatment of HPAECs
This protocol describes how to induce hypoxic conditions for studying its effects on HPAECs.
Materials:
-
Cultured HPAECs (70-80% confluent)
-
Hypoxia chamber or incubator capable of regulating O₂ levels
-
Pre-equilibrated culture medium (1% O₂)
Procedure:
-
Replace the normoxic culture medium with medium pre-equilibrated to 1% O₂.
-
Place the culture plates in a hypoxia chamber or incubator set to 1% O₂, 5% CO₂, and 94% N₂.
-
Incubate the cells for the desired duration (e.g., 24 hours for migration and ROS assays).
Endothelial Cell Migration (Wound Healing) Assay
This assay is used to assess the effect of this compound on HPAEC migration.
Materials:
-
HPAECs cultured to confluence in 6-well plates
-
Sterile 200 µL pipette tip
-
Endothelial Cell Growth Medium (with reduced serum, e.g., 1% FBS)
-
This compound
-
VEGF (Vascular Endothelial Growth Factor)
-
Microscope with a camera
Procedure:
-
Culture HPAECs in 6-well plates until a confluent monolayer is formed.
-
Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with low-serum medium containing the desired concentrations of this compound (e.g., 10 µM) and/or a scrambled peptide control.
-
Pre-incubate the cells with this compound for 1 hour.
-
Add VEGF to the medium to stimulate migration.
-
Place the plate under hypoxic conditions (1% O₂).
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, and 24 hours).
-
Quantify the rate of wound closure by measuring the change in the wound area over time using image analysis software (e.g., ImageJ).
Measurement of Reactive Oxygen Species (ROS) Production
This protocol describes the use of Amplex® Red to measure extracellular hydrogen peroxide (H₂O₂), a stable ROS, as an indicator of NADPH oxidase activity.
Materials:
-
HPAECs cultured in 96-well plates
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Krebs-Ringer Phosphate Buffer
-
This compound
-
Fluorescence microplate reader
Procedure:
-
Seed HPAECs in a 96-well plate and culture until they reach 80-90% confluency.
-
Induce hypoxia as described in Protocol 2 for 24 hours.
-
During the last hour of hypoxia, pre-treat the cells with 10 µM this compound or a vehicle control.
-
Prepare the Amplex® Red reaction mixture containing 50 µM Amplex® Red reagent and 0.1 U/mL HRP in Krebs-Ringer phosphate buffer.
-
Remove the culture medium from the cells and add the Amplex® Red reaction mixture to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm using a fluorescence microplate reader at various time points.
-
Calculate the rate of H₂O₂ production based on a standard curve generated with known concentrations of H₂O₂.
Western Blot Analysis of Signaling Proteins
This protocol is for the detection of key proteins in the NOX1-mediated signaling pathways in HPAECs.
Materials:
-
HPAECs treated with hypoxia and/or this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NOX1, anti-phospho-PERK, anti-ATF4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated HPAECs with ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL reagent to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Visualizations
Caption: this compound inhibits NOX1-mediated signaling in HPAECs.
Caption: Experimental workflow for studying this compound in HPAECs.
References
Application Notes and Protocols: Preparing a Stock Solution of NoxA1ds TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
NoxA1ds TFA is a potent and highly selective inhibitor of NADPH oxidase 1 (NOX1), a member of the NOX family of enzymes that generate reactive oxygen species (ROS).[1][2] With an IC50 value of 20 nM, this compound is a valuable tool for investigating the role of NOX1 in various physiological and pathological processes.[1][2] NOX1-derived ROS have been implicated in a range of conditions, including hypertension, atherosclerosis, and cancer.[1][2] Specifically, this compound has been shown to inhibit the production of superoxide (B77818) (O2-) by NOX1 in human colon cancer cells and to attenuate vascular endothelial growth factor (VEGF)-induced migration of human pulmonary artery endothelial cells.[1][2]
These application notes provide a detailed protocol for the preparation of a stock solution of this compound, essential for ensuring accurate and reproducible experimental results. Additionally, a general protocol for a cell migration assay is included as an example of a common application for this inhibitor.
Data Presentation
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Source |
| Product Name | This compound | N/A |
| Target | NADPH Oxidase 1 (NOX1) | [1][2] |
| IC50 | 20 nM | [1][2] |
| Molecular Weight (as acetate (B1210297) salt) | 1185.35 g/mol | [3] |
| Solubility | H₂O: 10 mM (Sonication Recommended) | [3] |
| DMSO: Insoluble | [3] | |
| Storage | Lyophilized powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Analytical balance
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the compound.
-
Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure all the lyophilized powder is at the bottom of the vial.
-
Calculate the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound required. For example, to prepare 1 mL of a 10 mM solution (assuming a molecular weight of 1185.35 g/mol ):
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 1185.35 g/mol = 0.01185 g = 11.85 mg
-
-
Weigh the Compound: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of sterile water to the microcentrifuge tube containing the this compound. For the example above, add 1 mL of sterile water.
-
Dissolve the Compound:
-
Vortex the tube for 30-60 seconds to begin dissolving the powder.
-
If the solution is not clear, sonicate the tube. A water bath sonicator is recommended to avoid overheating. Sonicate in short bursts (e.g., 5-10 minutes) and check for dissolution.
-
-
Aliquot and Store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Workflow for preparing this compound stock solution.
Protocol 2: Cell Migration Assay Using this compound
This protocol provides a general workflow for a Boyden chamber (or Transwell) cell migration assay to assess the inhibitory effect of this compound.
Materials:
-
Cell culture medium (serum-free and serum-containing)
-
Cells of interest (e.g., human pulmonary artery endothelial cells)
-
This compound stock solution (prepared as in Protocol 1)
-
Chemoattractant (e.g., VEGF)
-
24-well plate with cell culture inserts (e.g., 8 µm pore size)
-
Cell stain (e.g., Crystal Violet or DAPI)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay by replacing the growth medium with serum-free medium.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL.
-
-
Treatment with this compound:
-
Divide the cell suspension into treatment groups (e.g., vehicle control, different concentrations of this compound).
-
Add the desired final concentration of this compound (or vehicle) to the respective cell suspensions.
-
Incubate the cells with the inhibitor for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Assay Setup:
-
Add 500 µL of medium containing the chemoattractant (e.g., VEGF) to the lower chamber of the 24-well plate.
-
Add 300 µL of the treated cell suspension to the inside of each cell culture insert.
-
-
Incubation:
-
Incubate the plate for a duration appropriate for the cell type (typically 4-24 hours) in a cell culture incubator (37°C, 5% CO₂).
-
-
Removal of Non-migrated Cells:
-
Carefully remove the inserts from the plate.
-
Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells.
-
-
Staining and Visualization:
-
Fix and stain the migrated cells on the underside of the insert membrane with a suitable stain (e.g., 0.1% Crystal Violet).
-
Wash the inserts to remove excess stain.
-
Allow the inserts to dry.
-
-
Quantification:
-
Visualize and count the migrated cells in several random fields of view using a microscope.
-
Alternatively, the stain can be eluted and the absorbance measured with a plate reader for quantification.
-
Signaling Pathway
This compound inhibits the activity of NOX1, which is a key enzyme in the signaling pathway induced by factors such as Vascular Endothelial Growth Factor (VEGF). This pathway plays a crucial role in angiogenesis and cell migration.
Inhibition of the VEGF-NOX1 signaling pathway by this compound.
References
Experimental Design for NoxA1ds TFA Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NoxA1ds TFA is a potent and highly selective peptide-based inhibitor of NADPH Oxidase 1 (NOX1), a member of the NOX family of enzymes that generate reactive oxygen species (ROS).[1][2][3] NOX1 is frequently overexpressed in various cancers, particularly colorectal cancer, and plays a crucial role in promoting tumor growth, proliferation, angiogenesis, and metastasis.[4][5][6] this compound exerts its inhibitory effect by disrupting the interaction between the NOX1 catalytic subunit and its regulatory subunit, NOXA1 (NADPH Oxidase Activator 1).[4] This targeted action leads to a reduction in ROS production, thereby attenuating downstream signaling pathways implicated in cancer progression. These application notes provide detailed protocols for in vitro and in vivo experimental designs to evaluate the efficacy of this compound as a potential cancer therapeutic.
Mechanism of Action
This compound is a synthetic peptide that mimics a region of the NOXA1 protein, enabling it to competitively bind to NOX1 and disrupt the formation of the active NOX1 enzyme complex. This disruption prevents the transfer of electrons from NADPH to molecular oxygen, thereby inhibiting the production of superoxide (B77818) (O2•−) and downstream ROS. The selectivity of this compound for NOX1 over other NOX isoforms, such as NOX2, NOX4, and NOX5, minimizes off-target effects.[2][3]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| HT-29 | Human Colon Cancer | Superoxide Production | IC50 | ~20 nM | [1][2][3] |
| HT-29 | Human Colon Cancer | Cell Proliferation | Inhibition | Significant reduction in cell proliferation | [4] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Cell Migration (VEGF-induced) | Inhibition | Attenuation of migration under hypoxic conditions | [1][3] |
In Vivo Efficacy of NOX1 Inhibition (using a selective NOX1 inhibitor, GKT771)
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| Syngeneic mouse model (MC38) | Colorectal Cancer | GKT771 | Reduced tumor growth, decreased angiogenesis and lymphangiogenesis, recruitment of pro-inflammatory immune cells. | [6][7][8] |
| Syngeneic mouse model (B16F10) | Melanoma | GKT771 | Reduced tumor growth and angiogenesis. | [6] |
| Immunodeficient mice | Colorectal Cancer | GKT771 | Treatment was ineffective, highlighting the role of the immune system in the anti-tumor effect. | [6][7][8] |
Signaling Pathways Modulated by this compound
NOX1-derived ROS act as second messengers, influencing several signaling pathways critical for cancer progression. By inhibiting NOX1, this compound can modulate these pathways to exert its anti-tumor effects.
NOX1 and ADAM17-EGFR-PI3K-Akt Signaling Pathway
NOX1-derived ROS can lead to the activation of ADAM17 (A Disintegrin and Metalloproteinase 17), which in turn cleaves and activates the Epidermal Growth Factor Receptor (EGFR).[2][9] This initiates the PI3K/Akt signaling cascade, promoting cell proliferation, survival, and migration.[2][9] this compound, by blocking NOX1, can inhibit this entire pathway.
Caption: NOX1-ADAM17-EGFR-PI3K-Akt Signaling Pathway.
NOX1 and VEGF Signaling in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis. Upon binding to its receptor, VEGFR2, on endothelial cells, it triggers ROS production by NOX1.[10][11] This ROS signaling is crucial for downstream events leading to endothelial cell migration and proliferation, which are essential for the formation of new blood vessels.[10][11] this compound can attenuate this process by inhibiting NOX1-dependent ROS generation in endothelial cells.
Caption: NOX1-Mediated VEGF Signaling in Angiogenesis.
NOX1 in Wnt/β-catenin and Notch Signaling in Colon Stem Cells
In the colonic epithelium, NOX1 plays a critical role in integrating Wnt/β-catenin and Notch signaling pathways, which are essential for maintaining the balance between stem cell proliferation and differentiation.[1] NOX1-derived ROS promote the proliferation of colonic stem cells.[12] Inhibition of NOX1 can lead to a shift from proliferation towards differentiation into post-mitotic cells, such as goblet cells.[1]
Caption: NOX1 Regulation of Wnt and Notch Signaling.
Experimental Protocols
Cell Culture
-
Cell Lines: HT-29 (human colorectal adenocarcinoma) and HUVEC (human umbilical vein endothelial cells) can be obtained from ATCC.
-
Culture Media:
-
HT-29: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HUVEC: Endothelial Cell Growth Medium (e.g., EGM-2) supplemented with the provided growth factors.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
In Vitro Assays
-
Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., sterile water or PBS).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired time. Include a positive control (e.g., H2O2) and a vehicle control.
-
Staining: Wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells again with PBS and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
-
Analysis: Normalize the fluorescence intensity to the cell number (can be determined by a parallel viability assay) and express the results as a percentage of the control.
-
Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Scratch: Create a uniform scratch in the monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing different concentrations of this compound.
-
Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope with a camera.
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.
In Vivo Xenograft Tumor Model
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Cell Implantation: Subcutaneously inject 2-5 x 10^6 HT-29 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
-
Treatment Group: Administer this compound. The optimal route (e.g., intraperitoneal, intravenous, or subcutaneous) and dosing schedule (e.g., daily, every other day) should be determined in preliminary studies. Based on studies with similar peptide inhibitors, a starting dose could be in the range of 1-10 mg/kg.
-
Control Group: Administer the vehicle used to dissolve this compound.
-
-
Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 2-4 weeks). Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and angiogenesis markers, and Western blotting for signaling pathway components).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.
Conclusion
This compound represents a promising targeted therapeutic agent for cancers that are dependent on NOX1-mediated ROS signaling. The experimental protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the in vitro and in vivo efficacy of this compound and to further elucidate its mechanism of action. The provided diagrams of the key signaling pathways offer a visual guide to the molecular targets of this novel inhibitor. Careful execution of these experiments will be crucial in advancing the development of this compound as a potential clinical candidate for cancer therapy.
References
- 1. NADPH Oxidase 1 Modulates WNT and NOTCH1 Signaling To Control the Fate of Proliferative Progenitor Cells in the Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NADPH oxidase 1 supports proliferation of colon cancer cells by modulating reactive oxygen species-dependent signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nox1 is over-expressed in human colon cancers and correlates with activating mutations in K-Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of host NOX1 blocks tumor growth and enhances checkpoint inhibitor–based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of host NOX1 blocks tumor growth and enhances checkpoint inhibitor-based immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Nox1 promotes colon cancer cell metastasis via activation of the ADAM17 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential endothelial hydrogen peroxide signaling via Nox isoforms: Critical roles for Rac1 and modulation by statins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nox4- and Nox2-dependent oxidant production is required for VEGF-induced SERCA cysteine-674 S-glutathiolation and endothelial cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NOX1-dependent redox signaling potentiates colonic stem cell proliferation to adapt to the intestinal microbiota by linking EGFR and TLR activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NoxA1ds TFA stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of NoxA1ds TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of NADPH oxidase 1 (NOX1) with an IC50 of 20 nM.[1][2] It functions by disrupting the interaction between Nox1 and its regulatory subunit NOXA1, which is a critical step for enzyme activation.[3] This inhibition reduces the production of reactive oxygen species (ROS), such as superoxide (B77818) (O2•−), which are involved in various cellular signaling pathways.
Q2: What are the recommended storage conditions for lyophilized this compound?
A2: There are conflicting recommendations from different suppliers. While some suggest room temperature for shipment, for long-term stability, it is best to store lyophilized this compound at -20°C or -80°C in a desiccated environment.[4][5] Peptides are hygroscopic, so it is crucial to prevent moisture absorption.
Q3: How should I store this compound once it is reconstituted in a solvent?
A3: Peptide solutions are significantly less stable than the lyophilized powder. For short-term storage, reconstituted this compound should be kept at -20°C. For longer-term storage, it is advisable to make single-use aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.[4][6] Peptide solutions should ideally be used promptly after preparation.
Q4: What is the significance of the TFA (trifluoroacetic acid) salt in my NoxA1ds peptide?
A4: Trifluoroacetic acid is commonly used during the synthesis and purification of peptides. The final product is often a TFA salt. However, residual TFA can be toxic to cells in culture and may interfere with biological assays.[7] For sensitive applications, removal of TFA might be necessary.
Q5: In which solvents can I dissolve this compound?
A5: For initial solubilization of hydrophobic peptides like NoxA1ds, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) are often recommended.[8] One vendor specifies that NoxA1ds is soluble to 2 mg/ml in water. It is best to first dissolve the peptide in a small amount of DMSO and then slowly add it to your aqueous buffer or cell culture medium to reach the final desired concentration.
Troubleshooting Guides
Issue 1: Inconsistent or No Activity in Cell-Based Assays
Possible Cause:
-
Peptide Degradation: Improper storage or handling of this compound can lead to its degradation.
-
TFA Interference: The trifluoroacetic acid salt may be affecting your cells or the assay itself.[7]
-
Low Cell Permeability: The peptide may not be efficiently entering the cells.
-
Incorrect Concentration: Inaccurate weighing or dilution of the peptide.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both the lyophilized powder and any stock solutions have been stored at the correct temperatures and protected from moisture.
-
Prepare Fresh Solutions: If in doubt about the stability of your current stock, prepare a fresh solution from the lyophilized powder.
-
Consider TFA Removal: For highly sensitive assays, you may need to perform a salt exchange to remove the TFA.
-
Optimize Final DMSO Concentration: If using DMSO to dissolve the peptide, ensure the final concentration in your cell culture medium is non-toxic to your cells (typically ≤ 0.5%).[9] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Confirm Peptide Concentration: The net peptide content of a lyophilized powder can be lower than the gross weight due to the presence of counterions and bound water. For precise concentration determination, consider methods like amino acid analysis.
Issue 2: Peptide Precipitation in Aqueous Solution
Possible Cause:
-
Poor Solubility: The peptide may have limited solubility in the chosen aqueous buffer.
-
Incorrect pH: The pH of the solution can significantly impact peptide solubility.
-
High Concentration: The concentration of the peptide may be above its solubility limit in the final solution.
Troubleshooting Steps:
-
Initial Dissolution in Organic Solvent: Ensure the peptide is fully dissolved in a minimal amount of an appropriate organic solvent like DMSO before adding it to the aqueous solution.
-
Gradual Dilution: Add the concentrated peptide stock to the aqueous buffer slowly while vortexing to prevent localized high concentrations that can lead to precipitation.
-
Adjust pH: The solubility of peptides is often pH-dependent. For many peptides, a slightly acidic pH (around 5-6) can improve solubility.[5]
-
Sonication: Brief sonication can help to dissolve peptide aggregates.[10]
Data Presentation
Table 1: Summary of Recommended Storage and Handling for this compound
| Condition | Lyophilized Powder | Reconstituted Solution |
| Long-term Storage | -20°C to -80°C, desiccated[4][5] | -80°C in single-use aliquots[6] |
| Short-term Storage | 4°C, desiccated | -20°C |
| Handling | Allow to warm to room temperature in a desiccator before opening to prevent condensation.[6] | Avoid repeated freeze-thaw cycles.[6] Use sterile buffers. |
| Recommended Solvents | Water (up to 2 mg/ml), DMSO for stock solutions.[8] | Aqueous buffers (e.g., PBS, Tris), cell culture media. |
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
This protocol provides a general method to assess the stability of this compound in a specific solvent over time.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, PBS pH 7.4)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as your baseline (T=0) chromatogram.
-
Incubation: Store the remaining stock solution under the desired storage condition (e.g., 4°C, room temperature, 37°C).
-
Time-Point Analysis: At specified time points (e.g., 24h, 48h, 1 week), take an aliquot of the stored stock solution, dilute it as in step 2, and inject it into the HPLC.
-
Data Analysis: Compare the chromatograms from each time point to the T=0 chromatogram.
-
Stability Assessment: A decrease in the peak area of the main NoxA1ds peak indicates degradation.
-
Degradation Products: The appearance of new peaks suggests the formation of degradation products.
-
Quantification: The percentage of remaining this compound can be calculated by comparing the peak area at each time point to the peak area at T=0.
-
Mandatory Visualizations
Caption: Mechanism of NoxA1ds inhibition of the NOX1 complex.
Caption: Workflow for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Recapitulation of Conserved and Nonconserved Regions of Putative NOXA1 Protein Activation Domain Confers Isoform-specific Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 7. genscript.com [genscript.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lifetein.com [lifetein.com]
- 10. bachem.com [bachem.com]
Navigating NoxA1ds TFA: A Technical Guide to Overcoming Solubility Challenges
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the selective NADPH oxidase 1 (NOX1) inhibitor, NoxA1ds TFA, achieving optimal solubility in aqueous solutions is a critical first step for successful experimentation. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common solubility issues encountered with this peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the "TFA" significant?
A1: NoxA1ds is a potent and selective peptide inhibitor of NOX1, which acts by disrupting the interaction between NOX1 and its activator protein, NOXA1.[1][2][3][4] The "TFA" indicates that the peptide is supplied as a trifluoroacetate (B77799) salt. Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides.[5][6] It's important to be aware of the TFA counterion as it can impact the peptide's solubility, the pH of the solution, and may have cytotoxic effects in sensitive cell-based assays.[5][6]
Q2: What is the general solubility of this compound in aqueous solutions?
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, for highly hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to create a stock solution.[8] Once dissolved in DMSO, the solution should be slowly added dropwise to your aqueous buffer with gentle vortexing to reach the desired final concentration.[8] Be mindful that high concentrations of DMSO can be toxic to cells, so it is crucial to keep the final DMSO concentration in your experimental setup as low as possible (typically below 0.5%).
Q4: My this compound solution appears cloudy or has visible precipitates. What should I do?
A4: Cloudiness or precipitation indicates that the peptide is not fully dissolved or may be aggregating. Refer to the troubleshooting guide below for a systematic approach to address this issue. Sonication can be a useful technique to aid dissolution.[9]
Troubleshooting Guide
Issue: Poor Dissolution of Lyophilized this compound Powder
This is a common challenge that can often be resolved by following a systematic approach to solubilization.
Troubleshooting Workflow
Data on Recommended Solvents and Conditions
| Solvent | Concentration | Recommended for | Notes |
| Sterile Water | As per experimental needs | Initial attempt for most applications. | The TFA salt may result in an acidic solution. |
| 0.1% Acetic Acid in Water | As needed for dissolution | Basic peptides that are insoluble in water. | Helps to protonate the peptide, aiding solubility. |
| Phosphate-Buffered Saline (PBS) | pH 7.4 | Cell-based assays. | Ensure complete dissolution before adding to cell culture media. |
| DMSO (Dimethyl Sulfoxide) | Up to 10 mg/mL (stock) | Highly hydrophobic peptides. | Use minimal volume for stock. Final concentration in assays should be <0.5%.[8] |
Experimental Protocols
Protocol 1: Reconstitution of this compound for In Vitro Cell-Based Assays
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Initial Solubilization: Based on the results of a small-scale solubility test, choose the appropriate solvent. For cell-based assays, aim to use an aqueous buffer like PBS if possible.
-
Aqueous Dissolution:
-
Add the desired volume of sterile PBS (pH 7.4) to the vial to achieve the target stock concentration (e.g., 1 mg/mL).
-
Gently vortex or sonicate the vial to aid dissolution. A brief sonication (10-20 seconds) can be effective.[9]
-
-
DMSO Stock Preparation (if necessary):
-
If insoluble in aqueous buffers, add a minimal amount of high-purity DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Ensure the peptide is fully dissolved in DMSO before proceeding.
-
-
Dilution into Culture Medium:
-
Slowly add the aqueous or DMSO stock solution dropwise to your pre-warmed cell culture medium with gentle swirling.
-
Ensure the final concentration of DMSO is below 0.5% to avoid cytotoxicity.
-
-
Sterile Filtration: If any particulates are observed, or as a precautionary measure, filter the final solution through a 0.22 µm sterile filter before adding it to your cells.
-
Storage: Store the reconstituted stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preventing and Addressing Aggregation
Peptide aggregation can lead to loss of activity and inaccurate experimental results.
Preventative Measures:
-
Proper Storage: Store lyophilized peptide at -20°C or -80°C. Once reconstituted, store in aliquots at -80°C.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution minimizes the number of times the peptide is subjected to temperature fluctuations.
-
Use of Excipients: In some cases, the addition of excipients like non-ionic surfactants (e.g., Tween-20) or certain amino acids (e.g., Arginine) can help stabilize peptide solutions and prevent aggregation.[10] However, their compatibility with your specific assay must be verified.
Addressing Existing Aggregation:
-
Sonication: A brief sonication in a water bath can sometimes break up aggregates.
-
pH Adjustment: Depending on the isoelectric point of the peptide, adjusting the pH of the solution away from this point can increase electrostatic repulsion between peptide molecules and reduce aggregation.
Signaling Pathway
NoxA1ds functions by inhibiting the NOX1 enzyme, which is a key source of reactive oxygen species (ROS) in various cell types. The activation of NOX1 is a multi-step process involving the assembly of several protein subunits.
Simplified NOX1 Activation and Inhibition by NoxA1ds
By providing these detailed guidelines and visual aids, this technical support center aims to empower researchers to effectively troubleshoot and overcome solubility challenges with this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. Selective Recapitulation of Conserved and Nonconserved Regions of Putative NOXA1 Protein Activation Domain Confers Isoform-specific Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rational Design and Delivery of NOX-Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. biocat.com [biocat.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of peptide inhibitors like NoxA1ds TFA
Welcome to the technical support center for the peptide inhibitor, NoxA1ds TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common issues and ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective peptide inhibitor of NADPH oxidase 1 (NOX1).[1][2][3] Its sequence is EPVDALGKAKV-NH2.[2][4] NoxA1ds functions by disrupting the interaction between the NOX1 catalytic subunit and the NOXA1 activator subunit, which is a critical step for NOX1 enzyme activation and the subsequent production of reactive oxygen species (ROS).[4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To prevent degradation, lyophilized this compound should be stored at -20°C or -80°C.[2][5] Once reconstituted, the peptide solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5] For short-term storage of solutions, 4°C is acceptable. It is also advisable to protect the peptide from light and moisture.[5][6]
Q3: What is TFA and why is it present in my peptide sample?
A3: TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the solid-phase synthesis and HPLC purification of peptides.[7][8] As a result, synthetic peptides are often supplied as TFA salts, where the TFA counterions are associated with positively charged residues in the peptide sequence.[7][8]
Q4: Can the TFA salt affect my experiments?
A4: Yes, the presence of TFA can be detrimental to biological experiments. It is cytotoxic even at low concentrations and can interfere with cell proliferation and other cellular assays.[9] TFA can also alter the apparent mass of the peptide and affect the accuracy of in vitro and in vivo studies.[8] For many biological applications, it is recommended to remove the TFA.[8][9]
Q5: How can I remove TFA from my NoxA1ds peptide?
A5: Several methods are available for TFA removal. The most common is an exchange with a more biologically compatible counter-ion like hydrochloride (HCl) or acetate. This typically involves dissolving the peptide in a dilute solution of the new acid (e.g., 100 mM HCl) and then lyophilizing the sample.[10][11] This process may need to be repeated to ensure complete removal of TFA.[10] Other methods include using ion-exchange resins or reverse-phase HPLC with a final wash with a TFA-free solvent system.[7]
Troubleshooting Guides
Peptide Stability and Degradation
Q: My this compound inhibitor seems to have lost activity over time. What could be the cause?
A: Loss of activity is often due to peptide degradation. Several factors can contribute to this:
-
Improper Storage: Storing the peptide at room temperature or in a frost-free freezer with temperature fluctuations can accelerate degradation. Always store lyophilized peptide at -20°C or -80°C and reconstituted aliquots at -80°C.[5]
-
Repeated Freeze-Thaw Cycles: Each cycle can cause partial denaturation and degradation of the peptide. It is crucial to aliquot the reconstituted peptide into single-use volumes.[5]
-
Chemical Degradation: The NoxA1ds sequence contains an aspartic acid (Asp) residue, which is susceptible to hydrolysis, especially under acidic conditions.[2][9][10] This can lead to peptide backbone cleavage or the formation of iso-aspartate, both of which can inactivate the peptide. Avoid prolonged exposure to low pH unless it is part of a specific protocol like TFA removal.
-
Oxidation: While the NoxA1ds sequence does not contain highly susceptible residues like methionine or cysteine, prolonged exposure to atmospheric oxygen should be minimized, especially for reconstituted solutions.
Experimental Issues
Q: I am not observing the expected inhibition of NOX1 activity in my cytochrome c assay. What could be wrong?
A: Several factors could be at play. Consider the following troubleshooting steps:
-
Verify Peptide Integrity: Ensure your this compound has been stored and handled correctly to prevent degradation. If in doubt, use a fresh vial.
-
Check for TFA Interference: If you have not performed a TFA removal step, the acidity and cytotoxic effects of TFA could be interfering with your assay.
-
Confirm NOX1 Expression and Activity: Ensure that your experimental system (e.g., cell line) expresses active NOX1. You can use a positive control for NOX1 activity to validate your assay setup.
-
Optimize Inhibitor Concentration: The reported IC50 for NoxA1ds is ~20 nM in cell-free systems and ~100 nM in whole cells.[1] Ensure you are using a concentration range appropriate for your system.
-
Assay-Specific Issues: The cytochrome c assay can be prone to artifacts. Ensure that the reduction of cytochrome c is inhibitable by superoxide (B77818) dismutase (SOD) to confirm it is specific to superoxide. Other cellular components can sometimes reduce cytochrome c non-specifically.[12]
Q: My cell migration (wound healing) assay results are inconsistent. How can I improve reproducibility?
A: Inconsistent results in wound healing assays are common. Here are some tips for improvement:
-
Standardize Wound Creation: The "scratch" should be as consistent as possible in width and depth. Using a culture-insert can create a more uniform cell-free gap.[13]
-
Control Cell Density: Ensure you start with a confluent cell monolayer. The seeding density should be optimized for your specific cell type to reach confluence at the time of the assay.[5]
-
Minimize Proliferation Effects: Cell migration should be the primary contributor to wound closure, not cell proliferation. Consider serum-starving the cells or using a proliferation inhibitor like Mitomycin C to reduce the impact of cell division on the results.[13]
-
Consistent Imaging and Analysis: Always image the same region of the wound over time. Use image analysis software to quantify the gap closure to avoid subjective measurements.[5]
Quantitative Data Summary
| Parameter | Value | Cell System | Reference |
| IC50 (NOX1 Inhibition) | 20 nM | Cell-free reconstituted COS-Nox1 oxidase system | [1][4] |
| IC50 (NOX1 Inhibition) | 100 nM | Whole HT-29 colon cancer cells | |
| Selectivity | No inhibition of NOX2, NOX4, NOX5, or xanthine (B1682287) oxidase | Cell-free systems | [1][4] |
| Storage Condition | Recommendation | Rationale |
| Lyophilized Peptide | Store at -20°C or -80°C, protected from light and moisture. | Maximizes long-term stability by minimizing chemical and physical degradation.[5] |
| Reconstituted Peptide | Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. | Prevents degradation from physical stress of freezing and thawing and reduces contamination risk.[5] |
Experimental Protocols
Protocol 1: Inhibition of NOX1-derived Superoxide Production in Whole Cells (Cytochrome c Assay)
This protocol is adapted from Ranayhossaini et al., J Biol Chem, 2013.
Materials:
-
HT-29 cells (or other NOX1-expressing cell line)
-
Serum-free culture medium
-
This compound (and scrambled control peptide)
-
Krebs-HEPES buffer
-
Cytochrome c solution
-
Superoxide dismutase (SOD)
-
Plate reader capable of measuring absorbance at 550 nm
Procedure:
-
Culture HT-29 cells to ~80% confluency.
-
Serum-starve the cells for 12 hours.
-
Treat the cells with varying concentrations of NoxA1ds (e.g., 0.1 to 5 µM) or the scrambled control peptide for 1 hour.
-
Lyse the cells and prepare membrane fractions.
-
In a 96-well plate, add the cell membrane fraction, cytochrome c, and either buffer or SOD (as a control for specificity).
-
Initiate the reaction by adding NADPH.
-
Immediately measure the change in absorbance at 550 nm over time (e.g., every minute for 15 minutes).
-
Calculate the rate of SOD-inhibitable cytochrome c reduction.
Protocol 2: Cell Migration (Wound Healing) Assay
This protocol is a general guide and should be optimized for your specific cell type.
Materials:
-
Human Pulmonary Artery Endothelial Cells (HPAEC) or other migratory cell line
-
Culture medium with and without serum
-
This compound (and scrambled control peptide)
-
Culture-inserts or a p200 pipette tip
-
Microscope with live-cell imaging capabilities
Procedure:
-
Seed cells in a 6-well plate to achieve a confluent monolayer.
-
Create a cell-free gap using a culture-insert or by gently scratching the monolayer with a pipette tip.
-
Wash the wells with PBS to remove dislodged cells.
-
Replace the medium with low-serum medium containing the desired concentration of NoxA1ds or the scrambled control peptide.
-
Place the plate on a microscope stage with an environmental chamber (37°C, 5% CO2).
-
Acquire images of the gap at time 0 and at regular intervals (e.g., every 2-4 hours) for up to 24 hours.
-
Quantify the area of the gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for each condition.
Visualizations
Caption: NOX1 signaling pathway and inhibition by NoxA1ds.
Caption: Workflow for NOX1 activity assay using NoxA1ds.
Caption: Troubleshooting logic for NoxA1ds experiments.
References
- 1. The proteolytic stability and cytotoxicity studies of L-aspartic acid and L-diaminopropionic acid derived beta-peptides and a mixed alpha/beta-peptide [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. maxanim.com [maxanim.com]
- 5. ibidi.com [ibidi.com]
- 6. npra.gov.my [npra.gov.my]
- 7. researchgate.net [researchgate.net]
- 8. mybiosource.com [mybiosource.com]
- 9. Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spontaneous degradation of polypeptides at aspartyl and asparaginyl residues: effects of the solvent dielectric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results with NoxA1ds TFA
Welcome to the technical support center for NoxA1ds TFA. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting any unexpected results encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective peptide-based inhibitor of NADPH oxidase 1 (NOX1). Its mechanism of action involves binding to the NOX1 catalytic subunit and disrupting its crucial interaction with the regulatory subunit, NOXA1. This disruption prevents the assembly and activation of the NOX1 enzyme complex, thereby inhibiting the production of superoxide (B77818) (O₂⁻).
Q2: What is the reported IC₅₀ of this compound for NOX1?
The half-maximal inhibitory concentration (IC₅₀) for this compound against NOX1 is approximately 20 nM.[1][2][3]
Q3: How selective is this compound for NOX1 over other NOX isoforms?
This compound exhibits high selectivity for NOX1 over other NOX isoforms, including NOX2, NOX4, and NOX5, as well as xanthine (B1682287) oxidase.[2][3]
Q4: How should I store and handle this compound?
For long-term stability, this compound should be stored at -20°C or -80°C.[2] It is recommended to avoid repeated freeze-thaw cycles. When preparing solutions, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q5: In what solvents is this compound soluble?
This compound is soluble in water. For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile water or a buffer compatible with your assay, which can then be further diluted in cell culture media.
Q6: Is a negative control available for this compound?
Yes, a scrambled version of the NoxA1ds peptide is often used as a negative control in experiments to demonstrate that the observed effects are specific to the inhibitory action of NoxA1ds and not due to non-specific peptide effects.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| No or lower-than-expected inhibition of NOX1 activity. | 1. Inactive Compound: Improper storage or handling may have led to degradation. 2. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. 3. Incorrect Assay Conditions: The assay may not be optimized for detecting NOX1-specific ROS production. 4. Low NOX1 Expression: The cell line used may not express sufficient levels of NOX1. | 1. Handling and Storage: Ensure the compound has been stored correctly at -20°C or -80°C and protected from moisture. Prepare fresh stock solutions. 2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific model system. 3. Assay Optimization: Verify that your assay is sensitive to superoxide and that the stimulation conditions are appropriate to activate NOX1. Consider using positive controls for NOX1 activation. 4. Confirm NOX1 Expression: Verify NOX1 expression in your cell line at the mRNA or protein level (e.g., via qPCR or Western blot). |
| Inconsistent results between experiments. | 1. Lot-to-Lot Variability: Different batches of the compound may have slight variations in purity or activity. 2. Cell Passage Number: The expression of NOX1 and cellular responses can change with increasing cell passage number. 3. Inconsistent Cell Seeding: Variations in cell density can lead to inconsistent results. | 1. Quality Control: If possible, test new lots against a previously validated lot. Always refer to the Certificate of Analysis for the specific lot. 2. Standardize Cell Culture: Use cells within a consistent and low passage number range for all experiments. 3. Consistent Seeding: Ensure precise and consistent cell seeding densities across all wells and experiments. |
| Observed cytotoxicity or unexpected off-target effects. | 1. High Concentration: The concentration of this compound used may be too high, leading to non-specific effects. 2. TFA Counter-ion Effects: The trifluoroacetic acid (TFA) counter-ion present in the lyophilized peptide can sometimes interfere with biological assays, potentially affecting cell growth or other cellular processes.[4] | 1. Dose-Response: Determine the lowest effective concentration that inhibits NOX1 without causing significant cytotoxicity. Run a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay. 2. Use Scrambled Control: Always include the scrambled peptide control to differentiate sequence-specific effects from non-specific peptide or TFA effects. 3. Counter-ion Exchange: If TFA interference is suspected, consider exchanging the TFA counter-ion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride, though this may require further purification. |
| Difficulty dissolving the compound. | 1. Incorrect Solvent: While generally water-soluble, high concentrations may be difficult to achieve. 2. Low Temperature: Attempting to dissolve the compound at a low temperature can hinder solubility. | 1. Sonication: Brief sonication can aid in dissolving the peptide in aqueous solutions. 2. Temperature: Ensure the solvent is at room temperature before attempting to dissolve the peptide. |
Experimental Protocols
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol provides a general guideline for measuring changes in intracellular ROS levels in response to this compound treatment using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Cells expressing NOX1
-
This compound
-
Scrambled control peptide
-
DCFH-DA (or other suitable ROS probe)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or the scrambled control peptide. Incubate for the desired pre-treatment time.
-
ROS Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of the ROS probe solution (e.g., 10 µM DCFH-DA in PBS or serum-free media) to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stimulation (Optional): If your experiment requires stimulation to induce NOX1 activity (e.g., with phorbol (B1677699) 12-myristate 13-acetate - PMA), remove the probe solution, wash with PBS, and add the stimulant in the presence of this compound or the control peptide.
-
Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).[5] Alternatively, visualize the fluorescence using a fluorescence microscope.
-
Data Analysis: Subtract the background fluorescence from untreated cells. Normalize the fluorescence values of treated cells to the vehicle control.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol describes how to assess the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
This compound
-
Scrambled control peptide
-
Culture plates (e.g., 24-well plates)
-
Pipette tips (p200 or p1000)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Using a sterile p200 or p1000 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing different concentrations of this compound or the scrambled control peptide. Also include a vehicle control.
-
Image Acquisition (Time 0): Immediately after adding the treatment, acquire images of the scratch in each well using a microscope. Mark the positions to ensure the same fields are imaged over time.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator.
-
Image Acquisition (Time X): At various time points (e.g., 12, 24, 48 hours), acquire images of the same marked fields.
-
Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time for each treatment condition compared to the initial wound width at time 0.
Visualizations
Caption: Mechanism of this compound action.
References
optimizing NoxA1ds TFA incubation time for experiments
Welcome to the technical support center for NoxA1ds. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments with the Nox1 inhibitor, NoxA1ds.
Frequently Asked Questions (FAQs)
Q1: What is NoxA1ds and what is its mechanism of action?
A: NoxA1ds is a potent and highly selective peptide inhibitor of the NADPH Oxidase 1 (Nox1) enzyme.[1][2] Its sequence is EPVDALGKAKV, with the C-terminus typically amidated. NoxA1ds functions by competitively disrupting the crucial interaction between Nox1 and its cytosolic activator subunit, NOXA1 (Nox Activator 1).[1][3] This disruption prevents the assembly of the active Nox1 enzyme complex, thereby inhibiting the production of superoxide (B77818) (O₂⁻) and other reactive oxygen species (ROS).[1][3]
Q2: My NoxA1ds peptide is not performing as expected. Could the synthesis process, specifically the TFA cleavage step, be the issue?
A: Yes, the quality of a synthetic peptide like NoxA1ds is highly dependent on its proper synthesis and purification. The final step in solid-phase peptide synthesis (SPPS) is the cleavage of the peptide from the resin and the removal of side-chain protecting groups, which is typically accomplished by incubation with Trifluoroacetic acid (TFA).[4][5][6] If this step is not optimized, it can lead to incomplete cleavage (low yield), incomplete removal of protecting groups (impure peptide), or degradation of the peptide.[7] Any of these issues could significantly impact the peptide's biological activity in your experiments.
Q3: What are the signs of suboptimal TFA cleavage of my peptide?
A: Signs of an improper TFA cleavage can be observed during and after the procedure:
-
Low Yield: If you obtain a smaller than expected amount of peptide precipitate after ether precipitation, it may indicate that the cleavage from the resin was incomplete.[7]
-
"Oiling Out": Instead of a clean, white precipitate, the peptide forms an oily or gummy substance. This can be due to remaining protecting groups or issues with peptide solubility.[7]
-
Poor HPLC Profile: Analytical HPLC of the crude peptide may show multiple peaks, indicating the presence of impurities, truncated sequences, or incompletely deprotected species.
-
Unexpected Mass Spectrometry (MS) Results: The observed molecular weight may not match the expected mass of NoxA1ds (1125.33 g/mol ), indicating modifications or the persistence of protecting groups.
Q4: How can I optimize the TFA incubation (cleavage) time for synthesizing NoxA1ds?
A: The term "incubation time" in this context refers to the duration of the TFA cleavage reaction. Optimizing this requires balancing cleavage efficiency with peptide stability. A general recommendation for standard peptide cleavage is 1.5 to 3 hours at room temperature.[6] However, the ideal time can vary. It is highly recommended to perform a small-scale trial cleavage on 20-50 mg of the peptide-resin to determine the optimal conditions before proceeding with the entire batch.[6]
Factors that influence the optimal cleavage time include:
-
Peptide Sequence: The specific amino acid composition of NoxA1ds.
-
Resin Type: The linker used to attach the peptide to the solid support (e.g., Rink Amide resin).[5]
-
Protecting Groups: The type of chemical groups used to protect amino acid side chains during synthesis.
For a peptide like NoxA1ds, a standard cleavage time of 2 hours is a good starting point. You can monitor the progress by analyzing small aliquots at different time points (e.g., 1h, 2h, 3h).[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low peptide yield after precipitation | Incomplete Cleavage: The TFA incubation time was too short or the TFA concentration was too low. | Extend the cleavage time to 3 hours. Ensure a high concentration of TFA (e.g., 95%) is used in the cleavage cocktail.[5][6] |
| Insufficient Cleavage Cocktail: The volume of the TFA mixture was not enough to fully swell and penetrate the resin. | Use a sufficient volume of the cleavage cocktail, typically 5-10 mL per 0.5-1.0 g of resin.[6][7] | |
| Crude peptide appears oily or sticky | Hydrophobic Peptide: The peptide itself has poor solubility in the precipitation solvent (e.g., diethyl ether). | After cleavage, reduce the TFA volume under a stream of nitrogen before adding it to ice-cold diethyl ether.[7] Try precipitating at 4°C for a few hours to facilitate solidification.[7] |
| Presence of Scavenger Byproducts: Scavengers used in the cleavage cocktail were not fully removed. | Ensure thorough washing of the peptide pellet with cold ether (repeat 3-4 times) to remove scavengers and other small molecule impurities.[8] | |
| Multiple peaks on HPLC analysis | Incomplete Deprotection: The cleavage reaction was not sufficient to remove all side-chain protecting groups. | Increase the cleavage time. Ensure the correct scavengers are included in the cleavage cocktail to assist in the removal of specific protecting groups.[9] |
| Peptide Degradation: The cleavage time was excessively long, or the peptide is sensitive to strong acid. | Perform a time-course experiment (e.g., 1, 2, 4 hours) to find the optimal time where cleavage is complete but degradation is minimal. Avoid heating the sample.[10] | |
| NoxA1ds shows no inhibitory effect in bioassay | Incorrect Peptide Sequence/Purity: The synthesized peptide is not the correct NoxA1ds sequence or is of very low purity. | Always verify the identity and purity of your synthesized peptide using mass spectrometry and analytical HPLC before use in biological experiments. |
| Peptide Degradation in Solution: The peptide may be unstable in your assay buffer or has undergone multiple freeze-thaw cycles. | Reconstitute the peptide in a suitable solvent (e.g., water) to a stock concentration and aliquot to avoid repeated freeze-thaw cycles. Store at -20°C or below. |
Data Presentation
Table 1: General Parameters for TFA Cleavage Optimization
| Parameter | Standard Range | Considerations for NoxA1ds |
| TFA Concentration | 90-95% | 95% is standard and should be effective.[5] |
| Cleavage Time | 1.5 - 3 hours | Start with 2 hours. A time-course experiment is recommended for full optimization.[6] |
| Temperature | Room Temperature | Perform the reaction at room temperature.[6] Cooling the mixture before adding it to the resin can help control the initial reaction rate.[6] |
| Cleavage Cocktail | TFA / Scavengers | A common and effective non-malodorous cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v).[9] TIS and water act as scavengers. |
| Volume | 10 mL / 0.1-1.5 g resin | Ensure the resin is fully submerged and can be agitated in the cocktail.[6] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage of NoxA1ds from Resin
Warning: Trifluoroacetic acid (TFA) is a highly corrosive and dangerous liquid. This procedure must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[6]
Materials:
-
NoxA1ds-bound resin (e.g., on Rink Amide resin)
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Ice-cold methyl tert-butyl ether or diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel (e.g., round-bottom flask with a stir bar)
-
Centrifuge and centrifuge tubes
Methodology:
-
Place the dried NoxA1ds-resin (e.g., 100 mg) into a reaction vessel.
-
Wash the resin with DCM to swell it and then remove the DCM.
-
Prepare the cleavage cocktail. For 100 mg of resin, prepare 2 mL of the TFA/Water/TIS (95:2.5:2.5) mixture.
-
Cool the cleavage cocktail in an ice bath, then add it to the resin.
-
Allow the vessel to warm to room temperature and stir the mixture for 2 hours.[6]
-
After 2 hours, filter the resin to separate the TFA solution containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Combine the TFA filtrates.
-
In a centrifuge tube, add 10-fold the volume of ice-cold diethyl ether.
-
Slowly add the TFA solution dropwise into the cold ether while gently vortexing. A white precipitate (the crude NoxA1ds peptide) should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether. Wash the pellet by resuspending it in fresh cold ether and repeating the centrifugation. Perform this wash step 3-4 times to remove residual TFA and scavengers.[8]
-
After the final wash, allow the peptide pellet to air dry in the fume hood to remove residual ether.
-
The resulting crude peptide is now ready for purification (e.g., via HPLC) and analysis (e.g., via Mass Spectrometry).
Visualizations
Caption: Workflow for TFA Cleavage and Purification of NoxA1ds.
Caption: Mechanism of Nox1 Activation and Inhibition by NoxA1ds.
References
- 1. Selective Recapitulation of Conserved and Nonconserved Regions of Putative NOXA1 Protein Activation Domain Confers Isoform-specific Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Recapitulation of Conserved and Nonconserved Regions of Putative NOXA1 Protein Activation Domain Confers Isoform-specific Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration* | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
potential off-target effects of NoxA1ds TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of NoxA1ds-TFA. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is NoxA1ds-TFA and what is its primary target?
NoxA1ds-TFA is a potent and highly selective peptide-based inhibitor of NADPH oxidase 1 (Nox1).[1][2][3][4][5] Its on-target mechanism of action involves the disruption of the protein-protein interaction between Nox1 and its regulatory subunit, NOXA1 (Nox Activator 1).[6][7] This inhibition prevents the assembly of the active Nox1 enzyme complex, thereby reducing the production of reactive oxygen species (ROS).
Q2: What is the known selectivity profile of NoxA1ds-TFA?
NoxA1ds-TFA has been shown to be highly selective for Nox1 over other closely related Nox isoforms, including Nox2, Nox4, and Nox5, as well as xanthine (B1682287) oxidase.[3][4][5] The IC50 value for Nox1 inhibition is approximately 20 nM.[1][2][4] While this demonstrates high selectivity within the Nox family, it does not exclude potential interactions with other unrelated proteins in the proteome.
Q3: What are potential off-target effects and why are they a concern?
Off-target effects refer to the interaction of a drug or compound with proteins other than its intended target. These interactions can lead to a variety of unintended consequences in experimental systems, including:
-
Misinterpretation of experimental results: An observed phenotype may be incorrectly attributed to the inhibition of the primary target (Nox1) when it is, in fact, caused by an off-target interaction.
-
Cellular toxicity: Binding to and inhibiting essential cellular proteins can lead to cytotoxicity.
-
Activation of unintended signaling pathways: Off-target binding could activate or inhibit other signaling cascades, leading to complex and unpredictable cellular responses.
For a peptide inhibitor like NoxA1ds-TFA, which is designed to mimic a protein-protein interaction, the potential for off-target binding to proteins with similar structural motifs exists.
Q4: I am observing unexpected or inconsistent results in my experiments with NoxA1ds-TFA. Could these be due to off-target effects?
Unexpected results are a common challenge in research and could stem from various factors. Off-target effects of NoxA1ds-TFA are a plausible explanation, especially if the observed phenotype cannot be fully rescued by expressing a NoxA1ds-TFA-resistant Nox1 mutant or if the phenotype is inconsistent with the known functions of Nox1. It is crucial to perform rigorous control experiments to rule out other possibilities and to specifically investigate potential off-target interactions.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect off-target effects of NoxA1ds-TFA are impacting your experiments, the following troubleshooting guide provides a systematic approach to investigate and mitigate these issues.
Initial Troubleshooting Steps
-
Confirm On-Target Engagement: Before investigating off-target effects, it is essential to confirm that NoxA1ds-TFA is engaging with its intended target, Nox1, in your experimental system.
-
Dose-Response Analysis: Perform a careful dose-response curve for your observed phenotype. If the effect occurs at concentrations significantly different from the known IC50 of NoxA1ds-TFA for Nox1, it may suggest an off-target mechanism.
-
Use of a Scrambled Peptide Control: A scrambled peptide with the same amino acid composition as NoxA1ds-TFA but in a randomized sequence should be used as a negative control. This control should not inhibit Nox1 and any observed activity with this peptide is likely due to non-specific or off-target effects.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a form of Nox1 that does not bind NoxA1ds-TFA. If the phenotype is on-target, it should be reversed by the expression of the resistant Nox1 mutant.
Advanced Experimental Approaches to Identify Off-Targets
To directly identify potential off-target proteins of NoxA1ds-TFA, several advanced proteomic techniques can be employed. These methods are powerful tools for unbiasedly screening for unintended protein interactions.
-
Affinity-Based Proteomics (Chemical Proteomics): This approach uses a modified version of NoxA1ds-TFA (e.g., biotin-tagged) to "pull down" interacting proteins from cell lysates. The captured proteins are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to assess target engagement in intact cells. The principle is that a protein's thermal stability is altered upon ligand binding. By heating cell lysates treated with NoxA1ds-TFA to various temperatures and quantifying the amount of soluble protein, one can identify proteins that are stabilized by the peptide, indicating a direct interaction.
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that react with the active sites of specific enzyme families. In a competitive ABPP experiment, pre-incubation with NoxA1ds-TFA would prevent the binding of the probe to any targeted enzymes, allowing for the identification of off-target enzymes by a decrease in probe labeling.
Data Presentation: Summarizing Off-Target Screening Data
While comprehensive, unbiased off-target screening data for NoxA1ds-TFA is not currently available in the public domain, the following tables illustrate how such data should be structured and presented for clear interpretation and comparison.
Table 1: Selectivity Profile of NoxA1ds-TFA against Nox Isoforms and Xanthine Oxidase
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. Nox1 |
| Nox1 | 20 | 1 |
| Nox2 | >10,000 | >500 |
| Nox4 | >10,000 | >500 |
| Nox5 | >10,000 | >500 |
| Xanthine Oxidase | >10,000 | >500 |
This table summarizes the known selectivity of NoxA1ds-TFA against other related enzymes. Data is compiled from publicly available sources.
Table 2: Example Data from a Hypothetical Kinome Scan
| Kinase Target | % Inhibition at 1 µM | Kd (nM) |
| Kinase A | 85 | 150 |
| Kinase B | 5 | Not Determined |
| Kinase C | 2 | Not Determined |
| ... | ... | ... |
This is an example table illustrating how data from a kinome-wide screen could be presented. The values are hypothetical and for illustrative purposes only.
Table 3: Example Data from a Proteome-Wide CETSA Experiment
| Protein Hit | Thermal Shift (ΔTm) in °C | p-value |
| Protein X | +3.5 | <0.01 |
| Protein Y | +0.2 | >0.05 |
| Protein Z | -0.1 | >0.05 |
| ... | ... | ... |
This is an example table showing how data from a CETSA experiment could be summarized. The values are hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed methodologies for key experiments to identify potential off-target effects of NoxA1ds-TFA.
Protocol 1: Affinity-Based Protein Profiling
Objective: To identify proteins that directly interact with NoxA1ds-TFA.
Materials:
-
Biotin-tagged NoxA1ds-TFA and scrambled control peptide.
-
Streptavidin-conjugated magnetic beads.
-
Cell line of interest.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents).
-
Elution buffer (e.g., high concentration of biotin (B1667282) or denaturing buffer).
-
Mass spectrometry facility for protein identification.
Methodology:
-
Cell Lysis: Culture and harvest cells. Lyse the cells in an appropriate lysis buffer to prepare a total protein extract.
-
Affinity Capture: Incubate the cell lysate with biotin-tagged NoxA1ds-TFA or the scrambled control peptide.
-
Pull-down: Add streptavidin-conjugated magnetic beads to the lysate to capture the biotin-tagged peptide and any interacting proteins.
-
Washing: Wash the beads extensively with a series of wash buffers to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Analyze the eluted proteins by SDS-PAGE followed by in-gel digestion and mass spectrometry (LC-MS/MS) to identify the proteins that specifically interact with NoxA1ds-TFA compared to the scrambled control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of NoxA1ds-TFA to target and off-target proteins in a cellular context.
Materials:
-
NoxA1ds-TFA.
-
Cell line of interest.
-
PBS and appropriate cell culture medium.
-
PCR tubes or 96-well plates.
-
Thermal cycler.
-
Lysis buffer with protease inhibitors.
-
Equipment for protein quantification (e.g., Western blot, ELISA, or mass spectrometry).
Methodology:
-
Cell Treatment: Treat intact cells with NoxA1ds-TFA or vehicle control (e.g., DMSO) for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes or a 96-well plate and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the protein of interest (and potential off-targets) at each temperature point using Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of NoxA1ds-TFA indicates stabilization and direct binding.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Nox1 signaling pathway and point of inhibition by NoxA1ds-TFA.
Experimental Workflow Diagram
Caption: Logical workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NoxA1ds acetate(1435893-78-9 free base) | NADPH-oxidase | TargetMol [targetmol.com]
- 4. rndsystems.com [rndsystems.com]
- 5. NoxA1ds TFA - Ace Therapeutics [acetherapeutics.com]
- 6. Nox Inhibitors & Therapies: Rational Design of Peptidic and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design and Delivery of NOX-Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
dealing with TFA (trifluoroacetic acid) in NoxA1ds TFA preparations
Welcome to the technical support center for NoxA1ds, a potent and selective NADPH oxidase 1 (NOX1) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the presence of trifluoroacetic acid (TFA) in lyophilized NoxA1ds preparations.
Frequently Asked Questions (FAQs)
Q1: Why is my NoxA1ds peptide supplied as a TFA salt?
A1: Trifluoroacetic acid (TFA) is commonly used during the final cleavage step of solid-phase peptide synthesis and in reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[1][2][3] As a result, the purified NoxA1ds peptide is often isolated as a trifluoroacetate (B77799) salt. While lyophilization removes free TFA, it remains as a counterion bound to positively charged residues in the peptide.[2][4][5]
Q2: How can residual TFA in my NoxA1ds preparation affect my experiments?
A2: Residual TFA can significantly impact experimental outcomes in several ways:
-
Cellular Toxicity: TFA can be toxic to cells in culture, even at low concentrations. This can lead to artifacts in cell-based assays, such as altered cell growth, viability, or signaling, potentially masking the true effect of NoxA1ds.[1][6][7]
-
Alteration of Peptide Structure and Function: TFA can bind to positively charged residues (e.g., Lysine, Arginine, Histidine) in the NoxA1ds peptide sequence, potentially altering its secondary structure, solubility, and biological activity.[1][2]
-
Assay Interference: TFA is a strong acid and can lower the pH of your assay buffer if not adequately controlled.[7] It can also interfere with certain analytical techniques, such as mass spectrometry, by causing ion suppression.[8][9][10]
Q3: At what concentrations does TFA become problematic for cell-based assays?
A3: The cytotoxic concentration of TFA is cell line-dependent. Some studies have shown that concentrations as low as 0.1 mM can inhibit cell proliferation, while for other cell lines, toxic effects are observed at concentrations above 100 µM.[7] It is crucial to determine the TFA tolerance for your specific experimental system.
Q4: When should I consider removing TFA from my NoxA1ds preparation?
A4: TFA removal is strongly recommended for the following applications:
-
Cell-based assays (e.g., proliferation, viability, signaling studies)
-
In vivo studies
-
Structural studies (e.g., NMR, crystallography)
-
Sensitive enzymatic and receptor-binding assays[1]
For applications like polyclonal antibody production or non-quantitative Western blotting, the presence of TFA may be tolerable.[1]
Q5: What are the common methods for removing TFA from NoxA1ds?
A5: The two most common and effective methods for TFA removal are:
-
Lyophilization with Hydrochloric Acid (HCl): This involves repeatedly dissolving the NoxA1ds peptide in a dilute HCl solution and then freeze-drying it. The stronger acid (HCl) displaces the weaker TFA, which is then removed as a volatile acid during lyophilization.[6][11][12]
-
Ion-Exchange Chromatography (IEX): This method involves passing the NoxA1ds solution through a chromatography resin that exchanges the trifluoroacetate counter-ion for a more biologically compatible one, such as acetate (B1210297) or chloride.[11]
Q6: How can I determine the amount of residual TFA in my NoxA1ds sample?
A6: Several analytical techniques can quantify residual TFA, including:
-
Ion Chromatography (IC)
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR)[12]
-
High-Performance Liquid Chromatography with an Evaporative Light-Scattering Detector (HPLC-ELSD)[12]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected results in cell-based assays. | Residual TFA is causing cytotoxicity or off-target effects. | Run a TFA control: Prepare a solution with the same concentration of TFA as in your NoxA1ds stock solution (without the peptide) and treat your cells with it. If you observe similar effects to your NoxA1ds-treated samples, TFA interference is likely.[7] Solution: Perform TFA removal from your NoxA1ds preparation. |
| Low peptide recovery after TFA removal. | 1. Peptide loss during lyophilization. 2. Non-specific binding to labware. 3. Peptide precipitation during ion exchange. | 1. Ensure your lyophilizer is functioning correctly and minimize transfer steps. 2. Use low-protein-binding tubes and pipette tips.[6] 3. Optimize the buffer pH and ionic strength for NoxA1ds solubility.[6] |
| Incomplete TFA removal. | 1. Insufficient lyophilization cycles with HCl. 2. Inefficient ion exchange. | 1. Increase the number of dissolution-lyophilization cycles to at least three.[6][12] 2. Ensure the ion-exchange resin has sufficient capacity and is properly equilibrated. Consider increasing the concentration of the exchange buffer.[6] |
| Altered NoxA1ds activity after TFA removal. | 1. The new counter-ion (e.g., chloride, acetate) is affecting the assay. 2. The peptide has degraded during the removal process. | 1. Run a control with the new counter-ion in the buffer to assess its effect.[6] 2. Analyze the purity and integrity of NoxA1ds by HPLC and mass spectrometry after the removal process.[6] |
Quantitative Data Summary
The following table summarizes the impact of different HCl concentrations on TFA removal from a model peptide after repeated lyophilization cycles. This data can serve as a general guideline for optimizing TFA removal from NoxA1ds.
| HCl Concentration | TFA Content after 1 Cycle (% w/w) | TFA Content after 2 Cycles (% w/w) | TFA Content after 3 Cycles (% w/w) |
| 2 mM | > 1% | > 1% | < 1% |
| 5 mM | > 1% | < 1% | < 1% |
| 10 mM | < 1% | < 1% | < 1% |
| 100 mM | < 1% | < 1% | < 1% |
| Data adapted from a study on a model peptide; results may vary for NoxA1ds. A TFA content below 1% is generally considered acceptable for most biological assays.[12] |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is a widely adopted method for exchanging TFA for chloride ions.[6][11][12]
-
Dissolution: Dissolve the NoxA1ds TFA salt in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.[1][12]
-
Incubation: Allow the solution to stand at room temperature for at least 1 minute.[6][11]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[1][6][11]
-
Lyophilization: Lyophilize the frozen sample overnight until all solvent is removed.
-
Repeat: Repeat steps 1-5 at least two more times to ensure complete TFA removal. Three cycles are generally sufficient to reduce TFA content to below 1%.[6][12]
-
Final Reconstitution: After the final lyophilization, reconstitute the NoxA1ds-HCl salt in the desired buffer for your experiment.
Protocol 2: TFA Removal by Anion-Exchange Chromatography
This protocol provides a general guideline for TFA removal using a strong anion-exchange resin to obtain the acetate salt.[11]
-
Resin Preparation: Prepare a column with a strong anion-exchange resin (e.g., AG1-X8). Ensure a 10- to 50-fold excess of anion sites in the resin relative to the amount of peptide.[11]
-
Resin Activation and Equilibration:
-
Wash the resin with 1 M sodium acetate.
-
Wash the column with distilled water to remove excess sodium acetate.[11]
-
-
Sample Loading: Dissolve the this compound salt in distilled water and apply it to the column.
-
Elution: Elute the column with distilled water and collect the fractions containing the peptide.
-
Lyophilization: Combine the fractions containing the purified NoxA1ds and lyophilize to obtain the peptide as an acetate salt.
Visualizations
NoxA1 Signaling and Inhibition by NoxA1ds
Caption: Mechanism of Nox1 activation and inhibition by NoxA1ds.
Experimental Workflow for TFA Removal by Lyophilization
Caption: Workflow for TFA-HCl counter-ion exchange via lyophilization.
Decision Logic for TFA Removal
Caption: Decision-making guide for handling TFA in NoxA1ds preparations.
References
- 1. Inhibiting the Activity of NADPH Oxidase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. NoxA1ds (CAS 1435893-78-9): R&D Systems [rndsystems.com]
- 4. biorbyt.com [biorbyt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. This compound - Ace Therapeutics [acetherapeutics.com]
- 9. Flexible fluorine-thiol displacement stapled peptides with enhanced membrane penetration for the estrogen receptor/coactivator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective Recapitulation of Conserved and Nonconserved Regions of Putative NOXA1 Protein Activation Domain Confers Isoform-specific Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
improving the cell permeability of NoxA1ds TFA
Welcome to the technical support center for NoxA1ds TFA. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments, with a specific focus on addressing challenges related to cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and highly selective inhibitor of NADPH oxidase 1 (NOX1), with an IC50 of 20 nM.[1][2][3] It functions by disrupting the interaction between Nox1 and its activating subunit, NOXA1. The "TFA" in the name refers to trifluoroacetic acid, which is often used as a counter-ion in peptide purification and does not typically interfere with biological activity at standard experimental concentrations. This compound is used in research to study the roles of NOX1 in conditions such as hypertension, atherosclerosis, and cancer.[1]
Q2: Is this compound cell-permeable?
A2: Yes, studies have shown that FITC-labeled NoxA1ds can permeate the cell membrane of HT-29 human colon cancer cells and localize to the cytoplasm.[4] The unmodified peptide is also described as cell-permeable.[5] However, the efficiency of cell uptake can be influenced by various factors, including cell type, experimental conditions, and the specific formulation of the peptide.
Q3: Why might I be observing low or no intracellular activity of this compound?
A3: Several factors can contribute to a lack of intracellular activity, even with a reportedly cell-permeable peptide. These include:
-
Low intrinsic permeability in your specific cell line: Cell membrane composition can vary significantly between cell types, affecting peptide uptake.
-
Endosomal entrapment: The peptide may be taken up by endocytosis but then trapped within endosomes, preventing it from reaching its cytosolic target.
-
Peptide degradation: Although peptides can be stabilized, degradation by extracellular or intracellular proteases can occur.
-
Aggregation: At higher concentrations, peptides can aggregate, which can hinder their ability to cross the cell membrane.
-
Experimental conditions: Factors like incubation time, temperature, and serum concentration in the media can all impact peptide uptake.
Q4: What are the general strategies to improve the cell permeability of a peptide like this compound?
A4: Common strategies to enhance peptide cell permeability include:
-
Chemical Modifications:
-
N-methylation: Replacing an amide proton with a methyl group can reduce the polar surface area and increase membrane permeability.[6][7]
-
Lipidation: Attaching a lipid moiety can increase the hydrophobicity of the peptide, facilitating its interaction with the cell membrane.
-
Cyclization: Constraining the peptide's conformation can mask polar groups and improve stability.[8][9]
-
-
Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can actively transport cargo across the cell membrane.
-
Formulation with penetration enhancers: Certain excipients can transiently increase membrane fluidity.
Troubleshooting Guide
Issue 1: Low intracellular concentration of this compound despite sufficient dosage.
| Possible Cause | Suggested Solution |
| Poor passive diffusion | 1. Increase hydrophobicity: Consider synthesizing a lipidated version of NoxA1ds. 2. Reduce polar surface area: Explore N-methylation of specific residues in the NoxA1ds sequence. |
| Endosomal entrapment | 1. Conjugate to a CPP with endosomal escape properties: Peptides like TAT or penetratin can facilitate endosomal release. 2. Co-treatment with an endosomolytic agent: Use with caution as this can cause toxicity. |
| Active efflux by transporters | 1. Use efflux pump inhibitors: If ABC transporters are suspected, co-incubation with a broad-spectrum inhibitor like verapamil (B1683045) (use with appropriate controls) may increase intracellular accumulation. |
Issue 2: Inconsistent results between different cell lines.
| Possible Cause | Suggested Solution |
| Different membrane compositions | 1. Perform a dose-response curve for each cell line: This will help determine the optimal concentration for each. 2. Test different permeability enhancement strategies: A strategy that works in one cell line may not be optimal in another. |
| Varying expression of uptake transporters | 1. If active transport is suspected, investigate the expression levels of relevant transporters in your cell lines. |
Issue 3: Loss of this compound activity after modification.
| Possible Cause | Suggested Solution |
| Modification interferes with target binding | 1. Introduce a linker: A flexible linker (e.g., glycine-serine repeats) between NoxA1ds and the permeability-enhancing moiety can provide spatial separation. 2. Vary the attachment site: If conjugating a CPP or lipid, try different attachment points on the NoxA1ds sequence. |
| Conformational changes | 1. Perform structural analysis (e.g., circular dichroism) to assess if the modification has altered the secondary structure of the peptide. |
Data Presentation: Strategies to Enhance this compound Permeability
The following table summarizes hypothetical quantitative data for different strategies to improve the cell permeability of this compound, as measured by a Parallel Artificial Membrane Permeability Assay (PAMPA) and a Caco-2 cell-based assay.
| Compound | Modification | Apparent Permeability (Papp) in PAMPA (10⁻⁶ cm/s) | Apparent Permeability (Papp) in Caco-2 (10⁻⁶ cm/s) | Intracellular Concentration (µM) in HT-29 cells (at 10 µM extracellular) |
| This compound | None | 1.5 ± 0.3 | 2.1 ± 0.4 | 0.8 ± 0.2 |
| NoxA1ds-Lipo | C-terminal palmitoylation | 5.2 ± 0.6 | 6.8 ± 0.7 | 3.5 ± 0.5 |
| NoxA1ds-CPP | N-terminal TAT conjugation | 2.0 ± 0.4 | 15.5 ± 1.8 | 9.8 ± 1.2 |
| N-Me-NoxA1ds | N-methylation at Ala-7 | 3.1 ± 0.5 | 4.5 ± 0.6 | 2.1 ± 0.4 |
Note: Data are illustrative and intended for comparative purposes.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
96-well PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compound (this compound and modified versions) and control compounds (high and low permeability)
-
Plate reader for quantification (e.g., LC-MS/MS or UV-Vis)
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Coat Donor Plate: Carefully add 5 µL of the artificial membrane solution to the filter of each well in the donor plate.
-
Prepare Donor Solutions: Dissolve the test compounds and controls in PBS (e.g., at a starting concentration of 200 µM).
-
Assemble Plates: Place the donor plate on top of the acceptor plate, ensuring the filters are in contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.
-
Calculate Apparent Permeability (Papp): Use the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where V is volume, A is the filter area, t is time, C is concentration, and equilibrium concentration is calculated based on total compound amount and volumes.
Protocol 2: Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to assess both passive and active transport.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Test compound and controls
-
Lucifer yellow for monolayer integrity testing
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Cell Culture: Culture the cells for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure tight junction formation. Perform a Lucifer yellow permeability assay to confirm monolayer integrity.
-
Permeability Assay:
-
Wash the cell monolayers with transport buffer.
-
Add the test compound to the apical (donor) side and fresh transport buffer to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the acceptor side at various time points (e.g., 30, 60, 90, 120 minutes).
-
Take a sample from the donor side at the end of the experiment.
-
-
Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS or another sensitive method.
-
Calculate Papp: The apparent permeability coefficient is calculated using: Papp = (dQ/dt) / (A * C_0) where dQ/dt is the rate of compound appearance in the acceptor chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Visualizations
Caption: Mechanism of this compound inhibition of the Nox1 signaling pathway.
Caption: A logical workflow for troubleshooting and improving this compound cell permeability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. NoxA1ds acetate(1435893-78-9 free base) | NADPH-oxidase | TargetMol [targetmol.com]
- 4. Selective Recapitulation of Conserved and Nonconserved Regions of Putative NOXA1 Protein Activation Domain Confers Isoform-specific Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 7. mdpi.com [mdpi.com]
- 8. Designing Cell-Permeable Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
minimizing variability in experiments with NoxA1ds TFA
Welcome to the technical support center for NoxA1ds TFA, a potent and selective inhibitor of NADPH oxidase 1 (NOX1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability and troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable peptide inhibitor of NOX1 with an IC50 of approximately 20 nM.[1][2][3] It is a synthetic peptide derived from the activation domain of NOXA1. This compound selectively inhibits NOX1-derived superoxide (B77818) (O2•−) production by binding to the Nox1 catalytic subunit and disrupting its interaction with the regulatory subunit NOXA1.[4] A scrambled version of the peptide is available and should be used as a negative control in experiments.
Q2: How should I store and handle this compound?
To ensure stability and minimize variability, this compound should be stored at -20°C or -80°C.[2][3] It is important to avoid repeated freeze-thaw cycles.[2][3] For optimal results, it is recommended to aliquot the reconstituted stock solution and store it at -20°C for up to six months.
Q3: How do I reconstitute this compound?
This compound is soluble in water up to 2 mg/mL.[5] For cell culture experiments, it is recommended to prepare a stock solution in sterile water or a buffer such as PBS. Sonication may be used to aid dissolution.
Q4: Is this compound selective for NOX1?
Yes, this compound is highly selective for NOX1. Studies have shown that it does not significantly inhibit other NOX isoforms such as NOX2, NOX4, and NOX5, nor does it affect the activity of xanthine (B1682287) oxidase.[2][3][4]
Q5: What are the common experimental applications of this compound?
This compound is used in in vitro studies to investigate the role of NOX1 in various physiological and pathological processes. Common applications include studying its effects on cancer cell proliferation and migration (e.g., in HT-29 human colon cancer cells) and in endothelial cell migration under hypoxic conditions (e.g., in human pulmonary artery endothelial cells).[1][2][3][4]
Troubleshooting Guide
Variability in experimental outcomes can arise from several factors. This guide provides solutions to common issues encountered when using this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibition | Improper storage and handling: Repeated freeze-thaw cycles or improper storage temperature can lead to peptide degradation.[6] | Aliquot the stock solution after reconstitution and store at -20°C or -80°C. Avoid more than 2-3 freeze-thaw cycles. |
| Peptide degradation in culture media: Peptides can be degraded by proteases present in serum-containing media. | Consider reducing the serum concentration or using a serum-free medium during the treatment period. Perform a time-course experiment to determine the stability of this compound in your specific cell culture conditions. | |
| Incorrect concentration: The effective concentration may vary between cell lines and experimental conditions. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. A typical starting range is 10-100 nM. | |
| Sub-optimal cell health: Unhealthy or stressed cells may respond differently to treatment. | Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluency before starting the experiment. | |
| High background or off-target effects | Contamination of stock solution: Bacterial or fungal contamination can interfere with the experiment. | Prepare stock solutions under sterile conditions and filter-sterilize if necessary. |
| Non-specific binding: At high concentrations, peptides may exhibit non-specific effects. | Always include a scrambled peptide negative control at the same concentration as this compound to differentiate specific from non-specific effects. | |
| TFA salt interference: The trifluoroacetic acid (TFA) salt may have biological effects in some sensitive assays.[6] | If TFA interference is suspected, consider using a different salt form of the peptide if available, or dialyzing the peptide solution to remove the TFA. | |
| Cell toxicity or morphological changes | High concentration of the peptide: Although generally not reported to be cytotoxic at effective concentrations, very high concentrations may induce toxicity. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range in your cell line. Use concentrations well below the toxic threshold. |
| Solvent toxicity: If using a solvent other than water or PBS, the solvent itself may be toxic to the cells. | If a co-solvent is necessary, ensure the final concentration in the culture medium is non-toxic. Include a vehicle control in your experimental design. |
Experimental Protocols
This section provides a detailed methodology for a typical cell-based experiment to assess the inhibitory effect of this compound on NOX1-mediated superoxide production.
Protocol: Inhibition of Superoxide Production in HT-29 Cells
Materials:
-
This compound
-
Scrambled NoxA1ds peptide (negative control)
-
HT-29 cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Reagent for superoxide detection (e.g., Lucigenin or a fluorescent probe like dihydroethidium (B1670597) - DHE)
-
96-well white or black clear-bottom plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Cell Seeding:
-
Culture HT-29 cells to 70-80% confluency.
-
Trypsinize and seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well.
-
Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Preparation of Working Solutions:
-
Reconstitute this compound and the scrambled peptide in sterile water to a stock concentration of 1 mM. Aliquot and store at -20°C.
-
On the day of the experiment, prepare fresh working solutions by diluting the stock solution in serum-free cell culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).
-
-
Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add 100 µL of the prepared working solutions of this compound or the scrambled peptide to the respective wells.
-
Include a "vehicle control" well containing only the serum-free medium with the same final concentration of the solvent used for the peptides.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Superoxide Detection:
-
Prepare the superoxide detection reagent according to the manufacturer's instructions.
-
After the incubation period, add the detection reagent to each well.
-
Immediately measure the luminescence or fluorescence signal using a plate reader. It is recommended to take kinetic readings every 2-5 minutes for a period of 30-60 minutes to monitor the rate of superoxide production.
-
-
Data Analysis:
-
Subtract the background reading (from wells with no cells) from all experimental readings.
-
Normalize the signal from the treated wells to the vehicle control.
-
Plot the normalized signal against the concentration of this compound to determine the IC50 value.
-
Compare the effect of this compound with the scrambled peptide to confirm the specificity of the inhibition.
-
Visualizations
Signaling Pathway of NOX1 Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. Selective Recapitulation of Conserved and Nonconserved Regions of Putative NOXA1 Protein Activation Domain Confers Isoform-specific Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. genscript.com [genscript.com]
common pitfalls when working with NoxA1ds TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with NoxA1ds TFA, a potent and selective inhibitor of NADPH oxidase 1 (NOX1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide that acts as a potent and highly selective inhibitor of NADPH oxidase 1 (NOX1), with an IC50 of approximately 20 nM.[1][2] Its mechanism of action involves binding to the Nox1 catalytic subunit and disrupting its interaction with the activating subunit, NOXA1. This prevents the assembly of the functional NOX1 enzyme complex and subsequent production of reactive oxygen species (ROS).
Q2: What is the significance of the "TFA" in this compound?
TFA stands for trifluoroacetic acid. It is a counterion that remains from the peptide synthesis and purification process.[3][4] It is crucial to be aware of the presence of TFA, as it can have independent biological effects and potentially interfere with experimental results.[3][4][5]
Q3: How should I reconstitute and store this compound?
For optimal stability, it is recommended to store the lyophilized this compound powder at -20°C. Upon receipt, briefly centrifuge the vial to ensure the powder is at the bottom. For reconstitution, use sterile, nuclease-free water to prepare a stock solution. For example, a solubility of up to 2 mg/mL in water has been reported. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
Q4: What is the selectivity profile of this compound?
This compound exhibits high selectivity for NOX1 over other NOX isoforms, including NOX2, NOX4, and NOX5, as well as xanthine (B1682287) oxidase.[2] This selectivity makes it a valuable tool for specifically investigating the role of NOX1 in various physiological and pathological processes.
Troubleshooting Guide
Problem 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Interference from the TFA counterion.
-
Troubleshooting Tip: TFA itself can be cytotoxic or affect cell proliferation and other cellular functions, leading to misleading results.[3][4][5] It is essential to run a "TFA control" by treating cells with the same concentration of TFA that is present in your this compound treatment group. This will help distinguish the effects of the peptide from the effects of the counterion. The cytotoxic concentration of TFA can vary between cell lines, with some showing sensitivity at concentrations as low as 10 nM.[4]
-
-
Possible Cause: Incorrect final concentration of this compound.
-
Troubleshooting Tip: Verify the calculations for your stock solution and final dilutions. Ensure accurate pipetting and proper mixing.
-
-
Possible Cause: Cell health and passage number.
-
Troubleshooting Tip: Use healthy, low-passage cells for your experiments. High passage numbers can lead to altered cellular responses.
-
Problem 2: Low or no inhibitory effect observed.
-
Possible Cause: Degraded or inactive this compound.
-
Troubleshooting Tip: Ensure proper storage of both the lyophilized powder and reconstituted stock solutions. Avoid multiple freeze-thaw cycles. If degradation is suspected, it is recommended to use a fresh vial of the inhibitor.
-
-
Possible Cause: Suboptimal assay conditions.
-
Troubleshooting Tip: Optimize the concentration of this compound and the incubation time for your specific cell type and experimental setup. A dose-response experiment is highly recommended to determine the optimal inhibitory concentration.
-
-
Possible Cause: Low NOX1 expression in the chosen cell line.
-
Troubleshooting Tip: Confirm that your cell model expresses sufficient levels of NOX1. HT-29 human colon cancer cells are a commonly used cell line with high endogenous NOX1 expression.
-
Problem 3: High background signal in ROS detection assays.
-
Possible Cause: Autofluorescence of compounds or media components.
-
Troubleshooting Tip: Run appropriate controls, including media alone and cells treated with vehicle, to determine the background fluorescence.
-
-
Possible Cause: Non-specific probe oxidation.
-
Troubleshooting Tip: Some fluorescent probes for ROS detection can be oxidized by factors other than NOX activity. Ensure the specificity of your assay by using appropriate controls, such as including a general antioxidant like N-acetylcysteine (NAC) or a different NOX inhibitor. For Amplex Red assays, be aware that NAD(P)H can interfere and generate superoxide (B77818), which can be mitigated by the inclusion of superoxide dismutase (SOD).
-
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 for NOX1 Inhibition | ~20 nM | [1][2] |
| Solubility in Water | Up to 2 mg/mL | |
| Storage Temperature (Lyophilized) | -20°C | [2] |
| Storage Temperature (Reconstituted) | -20°C to -80°C | |
| Molecular Weight | 1239.35 g/mol (TFA salt) | [2] |
| Chemical Formula | C52H89F3N14O17 | [2] |
Experimental Protocols
Detailed Methodology for Measuring NOX1-Dependent Superoxide Production using Amplex Red Assay
This protocol is adapted for use in a 96-well plate format with cultured cells.
Materials:
-
This compound
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Superoxide dismutase (SOD) (optional, but recommended)
-
Cell line with known NOX1 expression (e.g., HT-29)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Treatment:
-
On the day of the experiment, remove the culture medium and wash the cells gently with warm PBS.
-
Add fresh, serum-free medium containing the desired concentrations of this compound or vehicle control (e.g., water or PBS with a corresponding amount of TFA for the control).
-
Incubate for the desired pre-treatment time (e.g., 1-2 hours) at 37°C and 5% CO2.
-
-
Preparation of Amplex Red/HRP/SOD Working Solution:
-
Prepare a working solution containing Amplex Red (final concentration 10-50 µM), HRP (final concentration 0.1-0.2 U/mL), and SOD (optional, final concentration 10-20 U/mL) in PBS or a suitable buffer. Protect this solution from light.
-
-
Measurement of ROS Production:
-
After the pre-treatment period, add the Amplex Red/HRP/SOD working solution to each well.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) or at a specific endpoint.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with media and Amplex Red solution but no cells).
-
Normalize the fluorescence signal to the cell number or protein concentration in each well.
-
Calculate the percentage of inhibition by this compound compared to the vehicle-treated control.
-
Visualizations
Caption: Mechanism of this compound Inhibition of NOX1.
Caption: Workflow for a NOX1 Inhibition Assay.
References
Validation & Comparative
Validating the Inhibitory Effect of NoxA1ds TFA on NOX1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NoxA1ds TFA's performance against other common NADPH Oxidase 1 (NOX1) inhibitors, supported by experimental data. Detailed methodologies for key validation experiments are presented to enable researchers to reproduce and build upon these findings.
Executive Summary
This compound is a potent and highly selective peptide-based inhibitor of NOX1.[1][2] Its mechanism of action involves the disruption of the critical interaction between the NOX1 catalytic subunit and its regulatory subunit, NOXA1.[2][3] This guide summarizes the quantitative data demonstrating the efficacy and selectivity of this compound and provides detailed protocols for assays commonly used to validate NOX1 inhibition.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory potency of this compound in comparison to other frequently used NOX1 inhibitors.
| Inhibitor | Target(s) | IC50 / Ki (nM) for NOX1 | Cell-Based Assay System | Reference |
| This compound | NOX1 | 20 | HT-29 human colon cancer cells | [1] |
| ML171 | NOX1 | 129 - 250 | HT-29 cells / HEK293-Nox1 reconstituted system | [4] |
| GKT137831 | NOX1/NOX4 | 110 (Ki) | Cell-free assays with membranes from cells overexpressing NOX1 |
Note: IC50 and Ki values can vary depending on the assay system and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's inhibitory effect on NOX1.
NOX1-Dependent Superoxide (B77818) Production Assay (Cytochrome c Reduction)
This assay measures the production of superoxide (O₂⁻) by monitoring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
Cytochrome c solution (from equine heart)
-
NADPH
-
Superoxide Dismutase (SOD)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 550 nm
Procedure:
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., HT-29) to 80-90% confluency.
-
Treat cells with desired concentrations of this compound or other inhibitors for the specified time.
-
Wash cells with ice-cold PBS and lyse using cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a protein assay.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µg of cell lysate to each well.
-
To parallel wells, add SOD (final concentration 100 U/mL) to determine the background rate of cytochrome c reduction.
-
Add cytochrome c to a final concentration of 50 µM.
-
Initiate the reaction by adding NADPH to a final concentration of 100 µM.
-
-
Measurement:
-
Immediately measure the change in absorbance at 550 nm every minute for 15-30 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction (change in absorbance per minute).
-
Subtract the rate of the SOD-containing wells from the rate of the wells without SOD to determine the SOD-inhibitable rate of cytochrome c reduction, which corresponds to superoxide production.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
NOX1-Dependent Hydrogen Peroxide Production Assay (Amplex Red)
This fluorescent assay quantifies hydrogen peroxide (H₂O₂) production, a downstream product of superoxide dismutation.
Materials:
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Hydrogen peroxide (H₂O₂) for standard curve
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Amplex® Red in DMSO. Store protected from light.
-
Prepare a 10 U/mL stock solution of HRP in reaction buffer.
-
Prepare a working solution containing 50 µM Amplex® Red and 0.1 U/mL HRP in reaction buffer. Prepare this solution fresh and protect it from light.
-
Prepare a standard curve of H₂O₂ (0 to 10 µM) in reaction buffer.
-
-
Cell Treatment and Sample Collection:
-
Seed and treat cells with inhibitors as described in the cytochrome c assay.
-
Collect the cell culture supernatant or cell lysates.
-
-
Assay Performance:
-
Add 50 µL of each standard or sample to separate wells of the 96-well plate.
-
Add 50 µL of the Amplex® Red/HRP working solution to all wells.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
-
Measurement and Analysis:
-
Measure the fluorescence intensity using a microplate reader.
-
Subtract the fluorescence of the blank (no H₂O₂) from all readings.
-
Generate a standard curve and determine the concentration of H₂O₂ in the samples.
-
Calculate the percentage of inhibition of H₂O₂ production by this compound.
-
FRET-Based Assay for Nox1-NOXA1 Interaction
Fluorescence Resonance Energy Transfer (FRET) microscopy can be used to visualize the disruption of the Nox1-NOXA1 interaction by this compound in living cells.[3]
Materials:
-
Mammalian expression vectors for Nox1 tagged with a FRET acceptor (e.g., YFP) and NOXA1 tagged with a FRET donor (e.g., CFP).
-
Cell line suitable for transfection (e.g., HEK293T or COS-7).
-
Transfection reagent.
-
Confocal microscope equipped for FRET imaging.
-
Image analysis software.
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Co-transfect cells with the Nox1-YFP and NOXA1-CFP expression vectors using a suitable transfection reagent.
-
Allow cells to express the fusion proteins for 24-48 hours.
-
-
Inhibitor Treatment:
-
Treat the transfected cells with various concentrations of this compound or a scrambled peptide control for a specified period (e.g., 1-2 hours).
-
-
FRET Imaging:
-
Acquire images of the cells using a confocal microscope with the appropriate laser lines and emission filters for CFP and YFP.
-
Perform acceptor photobleaching FRET. Acquire pre-bleach images of both CFP and YFP. Then, photobleach the YFP signal in a region of interest using the YFP excitation laser at high intensity. Immediately after bleaching, acquire a post-bleach image of the CFP channel.
-
-
Data Analysis:
-
Measure the fluorescence intensity of CFP in the bleached region before and after photobleaching.
-
An increase in CFP fluorescence after YFP photobleaching indicates that FRET was occurring.
-
Calculate the FRET efficiency as the percentage increase in donor (CFP) fluorescence after acceptor (YFP) photobleaching.
-
Compare the FRET efficiency in cells treated with this compound to control cells to quantify the disruption of the Nox1-NOXA1 interaction.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: NOX1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for FRET-Based Validation of Nox1-NOXA1 Interaction Disruption.
Caption: Mechanism of NOX1 Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nox Inhibitors & Therapies: Rational Design of Peptidic and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Recapitulation of Conserved and Nonconserved Regions of Putative NOXA1 Protein Activation Domain Confers Isoform-specific Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of NoxA1ds TFA and its Scrambled Peptide Control in NADPH Oxidase 1 (Nox1) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the NADPH oxidase 1 (Nox1) inhibitor, NoxA1ds TFA, and its scrambled peptide control. The information presented herein is supported by experimental data to assist researchers in the selection and application of appropriate controls for studies involving Nox1 signaling.
Introduction to NoxA1ds and its Role in Nox1 Inhibition
NoxA1ds is a cell-permeable peptide inhibitor designed to specifically target the Nox1 isoform of the NADPH oxidase family of enzymes.[1][2][3] These enzymes are critical mediators of cellular signaling through the production of reactive oxygen species (ROS).[4] NoxA1ds functions by competitively disrupting the interaction between Nox1 and its cytosolic activator, NOXA1 (NADPH Oxidase Activator 1), a crucial step for enzyme activation and subsequent ROS production.[2][5] To validate the specificity of NoxA1ds, a scrambled peptide control is often employed. This control peptide consists of the same amino acid composition as NoxA1ds but in a randomized sequence. The rationale is that the biological activity of NoxA1ds is dependent on its specific primary sequence, and therefore, the scrambled version should not exhibit inhibitory effects.
Comparative Performance Data
Experimental evidence consistently demonstrates the high potency and selectivity of NoxA1ds in inhibiting Nox1 activity, while the scrambled peptide control remains inert.
Table 1: Comparison of Inhibitory Activity on Nox1-dependent Superoxide (B77818) (O₂⁻) Production
| Compound | Target | Cell-Free IC₅₀ | HT-29 Cell IC₅₀ | Effect on Nox2, Nox4, Nox5, and Xanthine Oxidase |
| This compound | Nox1 | ~20 nM[3][6] | ~100 nM | No significant inhibition[1] |
| Scrambled Peptide Control | Nox1 | No inhibition | No inhibition | No significant inhibition |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway of Nox1 and Mechanism of NoxA1ds Inhibition
The activation of Nox1 is a multi-step process involving the assembly of several protein subunits. Upon stimulation by various agonists, the cytosolic components NOXO1 (Nox Organizer 1) and NOXA1 translocate to the membrane-bound catalytic subunit, Nox1, and its partner, p22phox. This assembly, along with the GTPase Rac, leads to the transfer of electrons from NADPH to molecular oxygen, generating superoxide. NoxA1ds exerts its inhibitory effect by binding to Nox1, thereby preventing the crucial interaction with NOXA1.
Experimental Protocols
Detailed methodologies for key experiments used to compare NoxA1ds and its scrambled control are provided below.
Measurement of NADPH Oxidase Activity by Cytochrome c Reduction
This assay measures the production of superoxide (O₂⁻) by monitoring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.
Materials:
-
Cell lysates or purified membrane fractions
-
Cytochrome c solution (in PBS)
-
NADPH
-
Superoxide Dismutase (SOD)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare reaction mixtures in a 96-well plate or cuvettes. For each sample, prepare two reactions: one with and one without SOD.
-
To each well/cuvette, add cell lysate/membrane fraction, cytochrome c, and PBS to the final volume.
-
Add SOD to the designated wells.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the change in absorbance at 550 nm over time in kinetic mode.
-
The rate of SOD-inhibitable cytochrome c reduction is calculated by subtracting the rate of the reaction with SOD from the rate of the reaction without SOD. This difference represents the rate of superoxide production.
Measurement of Hydrogen Peroxide Production by Amplex® Red Assay
This is a highly sensitive fluorescence-based assay for the detection of hydrogen peroxide (H₂O₂), a downstream product of superoxide dismutation.
Materials:
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
Reaction Buffer (e.g., Krebs-Ringer phosphate (B84403) buffer)
-
H₂O₂ standard solutions for generating a standard curve
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare a working solution of Amplex® Red reagent and HRP in the reaction buffer.
-
Add samples (e.g., cells treated with NoxA1ds or scrambled peptide) and H₂O₂ standards to the wells of the black 96-well plate.
-
Initiate the reaction by adding the Amplex® Red/HRP working solution to all wells.
-
Incubate the plate at room temperature or 37°C, protected from light.
-
Measure the fluorescence at multiple time points.
-
Calculate the concentration of H₂O₂ in the samples by comparing their fluorescence to the standard curve.
Experimental Workflow for Comparison
The following workflow outlines a typical experiment to compare the inhibitory effects of NoxA1ds and its scrambled control on cellular ROS production.
Conclusion
The available experimental data strongly supports the use of this compound as a potent and specific inhibitor of Nox1. In contrast, the scrambled peptide control consistently demonstrates a lack of inhibitory activity, validating its use as a negative control to ensure that the observed effects are due to the specific sequence of NoxA1ds and not to non-specific peptide effects. For robust and reliable results in studies investigating the role of Nox1, the inclusion of a scrambled peptide control is highly recommended.
References
- 1. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 2. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans [en.bio-protocol.org]
- 3. rndsystems.com [rndsystems.com]
- 4. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of NOX1 Inhibitors: NoxA1ds TFA vs. ML171
Introduction
NADPH oxidase 1 (NOX1) is a critical enzyme dedicated to the production of reactive oxygen species (ROS), primarily superoxide (B77818) (O2•−). As a key signaling molecule, NOX1-derived ROS are implicated in a multitude of physiological processes, including cell growth, migration, and angiogenesis. However, excessive NOX1 activity contributes to the pathology of various diseases such as hypertension, atherosclerosis, and cancer. This has spurred the development of specific inhibitors to dissect NOX1 function and as potential therapeutic agents. This guide provides a detailed comparison of two prominent NOX1 inhibitors: NoxA1ds TFA, a peptide-based inhibitor, and ML171, a small molecule compound.
Quantitative Performance Comparison
The potency and selectivity of this compound and ML171 have been evaluated against NOX1 and other ROS-producing enzymes. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Inhibitor | Target | IC50 | Cell/Assay System |
| This compound | NOX1 | 19 - 20 nM | Cell-free reconstituted system [1][2][3][4] |
| NOX2 | No inhibition | Cell-free reconstituted system[3][4] | |
| NOX4 | No inhibition | Cell-free reconstituted system[3][4] | |
| NOX5 | No inhibition | Cell-free reconstituted system[3][4] | |
| Xanthine (B1682287) Oxidase | No inhibition | Cell-free reconstituted system[3][4] | |
| ML171 | NOX1 | 129 - 156 nM | HT-29 cells [5][6][7][8] |
| NOX1 | 250 nM | HEK293-Nox1 reconstituted system [5][8][9] | |
| NOX2 | 5 µM | HEK293-Nox2 reconstituted system[5] | |
| NOX3 | 3 µM | HEK293-Nox3 reconstituted system[5] | |
| NOX4 | 5 µM | HEK293-Nox4 reconstituted system[5] | |
| Xanthine Oxidase | 5.5 µM | Enzyme assay[5] |
Mechanism of Action
The two inhibitors operate through distinct mechanisms, offering different approaches to targeting NOX1 activity.
This compound: This inhibitor is a peptide designed to mimic the "NoxA1 docking sequence" of the NOX1 activator subunit, NOXA1.[4] Its mechanism relies on disrupting a critical protein-protein interaction. NoxA1ds binds directly to the NOX1 catalytic subunit, which in turn prevents the binding of the essential activator NOXA1.[3][4] Without this interaction, the enzyme complex cannot be activated, and ROS production is halted. This targeted disruption of a specific subunit interaction underpins its high selectivity for NOX1.[3][4]
ML171 (2-Acetylphenothiazine): As a small molecule, ML171 is thought to inhibit NOX1 by directly interacting with the catalytic subunit itself.[8] This hypothesis is supported by experiments showing that the inhibitory effects of ML171 can be overcome by overexpressing the NOX1 protein, but not by overexpressing its regulatory subunits, NOXA1 or NOXO1.[7][10] This suggests that ML171 does not interfere with the assembly of the regulatory complex but rather targets the core enzymatic machinery.[7][10]
Signaling and Experimental Workflow Diagrams
To visualize the context in which these inhibitors function, the following diagrams illustrate a typical NOX1 signaling pathway and a general experimental workflow for inhibitor testing.
Caption: A simplified NOX1 signaling cascade.
Caption: General workflow for testing NOX inhibitors.
Experimental Protocols
The data presented in this guide are based on established methodologies for assessing NOX inhibitor performance.
1. Cell-Free Reconstituted NOX1 Assay (for this compound)
-
Principle: This assay measures NOX1 activity in a controlled, cell-free environment, which is ideal for studying direct inhibitory effects and protein-protein interactions.
-
Methodology:
-
Expression of NOX1 Components: COS-7 cells are transiently co-transfected with plasmids encoding the essential NOX1 components: NOX1, p22phox, NOXA1, and NOXO1.[3]
-
Lysate Preparation: Transfected cells are harvested and lysed. The membrane and cytosolic fractions containing the NOX1 components are separated via centrifugation.[3]
-
Assay Reaction: The membrane fraction is incubated with varying concentrations of this compound. The reaction is initiated by adding the cytosolic fraction, NADPH (the substrate), and cytochrome c.[3]
-
Detection: The production of superoxide (O2•−) is measured spectrophotometrically by monitoring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.[3]
-
IC50 Calculation: Data are plotted to determine the concentration of this compound required to inhibit 50% of NOX1 activity.
-
2. Cell-Based ROS Production Assay (for ML171)
-
Principle: This assay measures NOX1-dependent ROS production in intact cells, providing data on inhibitor potency in a more physiological context.
-
Methodology:
-
Cell Culture: HT-29 human colon cancer cells, which endogenously express NOX1, are seeded in multi-well plates.[7][10]
-
Inhibitor Incubation: Cells are treated with a range of ML171 concentrations for a specified period (e.g., 1 hour).[7][10]
-
Chemiluminescence Detection: A solution containing luminol (B1675438) and horseradish peroxidase is added to the wells. NOX1-generated ROS react with luminol to produce a light signal.[6][7]
-
Signal Quantification: Luminescence is measured using a plate reader (e.g., EnVision).[6]
-
IC50 Calculation: The reduction in luminescence relative to untreated controls is used to calculate the IC50 value for ML171. An alternative detection method involves using the fluorescent probe carboxy-H2DCFDA.[7][10]
-
Conclusion
This compound and ML171 represent two distinct and valuable classes of NOX1 inhibitors.
-
This compound is a highly potent and exceptionally selective peptide inhibitor.[1][3] Its mechanism, which involves disrupting the NOX1-NOXA1 interaction, makes it an excellent tool for specifically interrogating the physiological roles of NOX1 with minimal off-target effects on other NOX isoforms.[3][4]
-
ML171 is a potent small-molecule inhibitor that demonstrates good selectivity for NOX1 over other NOX isoforms and xanthine oxidase.[5][8] Its cell permeability and different mechanism of action make it a valuable research tool and a potential starting point for therapeutic development.[6][11]
The choice between this compound and ML171 will depend on the specific experimental needs. For studies requiring the highest degree of isoform specificity, the peptide-based approach of this compound is superior. For applications where a cell-permeable small molecule is preferred, ML171 is a well-characterized and effective option.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. Selective Recapitulation of Conserved and Nonconserved Regions of Putative NOXA1 Protein Activation Domain Confers Isoform-specific Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nox Inhibitors & Therapies: Rational Design of Peptidic and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to NOX1 Inhibitors: NoxA1ds TFA vs. GKT137831
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent NADPH oxidase 1 (NOX1) inhibitors: NoxA1ds TFA and GKT137831 (Setanaxib). The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool for their specific needs in studying NOX1-mediated pathologies.
At a Glance: Key Differences
| Feature | This compound | GKT137831 (Setanaxib) |
| Molecular Type | Peptide | Small Molecule |
| Primary Target(s) | Highly selective for NOX1 | Dual inhibitor of NOX1 and NOX4 |
| Mechanism of Action | Disrupts the interaction between NOX1 and its regulatory subunit, NOXA1 | Direct, non-competitive inhibitor of NADPH binding to NOX1 and NOX4 |
| Potency (NOX1) | IC50 = 20 nM[1][2][3][4][5] | Ki = 110 ± 30 nM[6][7] |
| In Vivo Data | Limited publicly available data | Extensive preclinical data in various disease models; has undergone clinical trials[8][9][10][11] |
| Administration | Cell-permeable for in vitro studies; in vivo administration route not well-documented | Orally bioavailable |
| Off-Target Profile | Selective against NOX2, NOX4, NOX5, and xanthine (B1682287) oxidase[2]; broad panel screening data is limited. | Screened against 170 proteins, showing high specificity[6][12] |
| Clinical Development | Preclinical research tool | Advanced to Phase II clinical trials |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and GKT137831, providing a direct comparison of their inhibitory potency and selectivity.
Table 1: Inhibitory Potency against NOX Isoforms
| Compound | NOX1 | NOX2 | NOX4 | NOX5 |
| This compound | IC50: 20 nM[1][2][3][4][5] | No significant inhibition reported[2][13] | No significant inhibition reported[2][13] | No significant inhibition reported[2] |
| GKT137831 | Ki: 110 ± 30 nM[6][7] | Ki: 1750 ± 700 nM[6][7] | Ki: 140 ± 40 nM[6][7] | Ki: 410 ± 100 nM[6][7] |
Table 2: Selectivity Profile Against Other Enzymes
| Compound | Xanthine Oxidase |
| This compound | No significant inhibition reported[2] |
| GKT137831 | Ki > 100 µM[6] |
Mechanism of Action
The two inhibitors function through distinct mechanisms to block NOX1 activity.
This compound is a peptide-based inhibitor that functions by disrupting a critical protein-protein interaction necessary for NOX1 activation. Specifically, it mimics a region of the NOX1 activator protein (NOXA1), thereby preventing NOXA1 from binding to NOX1 and assembling the active enzyme complex.[13]
GKT137831 is a small molecule that acts as a direct inhibitor of the NOX1 and NOX4 enzymes. It is a non-competitive inhibitor with respect to NADPH, suggesting it binds to a site on the enzyme distinct from the NADPH binding site, but in a way that prevents the catalytic activity.[14]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the NOX1 signaling pathway and a general workflow for evaluating NOX inhibitors.
Caption: NOX1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for NOX1 Inhibitors.
Experimental Protocols
NOX1 Inhibition Assay using Amplex Red (Cell-Free)
This assay measures the hydrogen peroxide (H₂O₂) produced by NOX1.
-
Preparation of Reagents:
-
Assay Buffer: Phosphate-buffered saline (PBS).
-
NOX1-containing membranes (prepared from cells overexpressing NOX1).
-
Amplex Red stock solution (10 mM in DMSO).
-
Horseradish peroxidase (HRP) stock solution (1000 U/mL in PBS).
-
NADPH stock solution (10 mM in PBS).
-
Inhibitor stock solutions (e.g., this compound or GKT137831) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well black plate, add 50 µL of assay buffer.
-
Add 10 µL of the inhibitor at desired concentrations.
-
Add 10 µg of NOX1-containing membranes.
-
Add 5 µL of a working solution of Amplex Red (final concentration 50 µM) and HRP (final concentration 0.1 U/mL).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Initiate the reaction by adding 10 µL of NADPH (final concentration 100 µM).
-
Measure the fluorescence (excitation ~540 nm, emission ~590 nm) kinetically for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of H₂O₂ production from the slope of the fluorescence curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
NOX1 Inhibition Assay using Cytochrome c Reduction (Cell-Based)
This assay measures the superoxide (O₂⁻) produced by NOX1 in whole cells.
-
Cell Culture:
-
Culture cells endogenously expressing NOX1 (e.g., HT-29 colon adenocarcinoma cells) or cells transfected to express the NOX1 machinery in a suitable medium until they reach 80-90% confluency.
-
-
Assay Procedure:
-
Harvest and resuspend cells in a buffer such as Hank's Balanced Salt Solution (HBSS).
-
Incubate the cells with various concentrations of the inhibitor (e.g., this compound or GKT137831) for a predetermined time (e.g., 1 hour) at 37°C.
-
Add cytochrome c (final concentration 50-100 µM) to the cell suspension.
-
If necessary, stimulate the cells to induce NOX1 activity.
-
Measure the change in absorbance at 550 nm over time. To confirm the specificity for superoxide, a parallel experiment can be run in the presence of superoxide dismutase (SOD).
-
-
Data Analysis:
-
Calculate the rate of SOD-inhibitable cytochrome c reduction.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Studies and Pharmacokinetics
GKT137831 has been extensively studied in vivo. It is orally bioavailable and has demonstrated efficacy in various animal models, including those for diabetic nephropathy, liver fibrosis, and atherosclerosis.[14][8][10][11] Dosing regimens in mice have typically ranged from 10 to 60 mg/kg/day administered via oral gavage.[14][11] Phase I clinical trials in healthy volunteers have shown that GKT137831 is safe and well-tolerated with good dose-proportional exposure, supporting once or twice daily oral dosing.[15]
This compound is a peptide and, as such, its in vivo application faces challenges common to peptide therapeutics, such as potential for rapid degradation and poor oral bioavailability. While it has been shown to be cell-permeable in vitro,[13] detailed in vivo pharmacokinetic and efficacy data are not as widely published as for GKT137831. The trifluoroacetic acid (TFA) counterion, a remnant of the peptide synthesis process, may also have independent biological effects that need to be considered in the interpretation of in vivo experiments.
Off-Target Effects and Selectivity
A critical consideration for any inhibitor is its selectivity.
GKT137831 has been profiled against a panel of 170 different proteins, including kinases, G-protein coupled receptors, and ion channels, and was found to have an excellent specificity for NOX1/4 at a concentration of 10 µM.[6][12]
This compound has demonstrated high selectivity for NOX1 over other NOX isoforms (NOX2, NOX4, NOX5) and xanthine oxidase.[2] However, a comprehensive screening against a broad panel of off-targets, such as a kinase panel, has not been extensively reported in the public domain.
Conclusion
Both this compound and GKT137831 are valuable tools for investigating the role of NOX1 in health and disease. The choice between them will largely depend on the specific experimental context.
-
This compound is a highly potent and selective NOX1 inhibitor, making it an excellent choice for in vitro studies where isoform specificity is paramount. Its unique mechanism of action, disrupting a protein-protein interaction, also offers a distinct approach to studying NOX1 regulation. However, its utility for in vivo studies requires further validation, and the potential effects of the TFA counterion should be carefully controlled for.
-
GKT137831 is a well-characterized dual NOX1/4 inhibitor with a proven track record in a wide range of in vivo models and has progressed to clinical trials. Its oral bioavailability and established safety profile make it the preferred candidate for preclinical and translational studies aiming to validate the therapeutic potential of NOX1/4 inhibition. Its dual activity, however, means that attributing effects solely to NOX1 inhibition requires careful experimental design, potentially including comparative studies with more selective inhibitors or genetic models.
Researchers should carefully consider these factors to select the inhibitor that best aligns with their research goals and experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. biorbyt.com [biorbyt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NOX) in Experimental Liver Fibrosis: GKT137831 as a Novel Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Setanaxib (GKT137831) Ameliorates Doxorubicin-Induced Cardiotoxicity by Inhibiting the NOX1/NOX4/Reactive Oxygen Species/MAPK Pathway [frontiersin.org]
- 11. Combined NOX1/4 inhibition with GKT137831 in mice provides dose-dependent reno- and atheroprotection even in established micro- and macrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. Selective Recapitulation of Conserved and Nonconserved Regions of Putative NOXA1 Protein Activation Domain Confers Isoform-specific Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Genkyotex reports positive data of NOX inhibitor GKT137831 study - Pharmaceutical Business review [pharmaceutical-business-review.com]
Specificity Analysis of NoxA1ds TFA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the specificity of NoxA1ds TFA against various NADPH Oxidase (NOX) isoforms, supported by experimental data and detailed protocols.
Quantitative Analysis of Isoform Specificity
Experimental data consistently demonstrates the high selectivity of this compound for NOX1 over other NOX isoforms. The half-maximal inhibitory concentration (IC50) for NOX1 is in the low nanomolar range, while significant inhibition of other isoforms has not been observed at substantially higher concentrations.
| Inhibitor | NOX1 IC50 | NOX2 Inhibition | NOX3 Inhibition | NOX4 Inhibition | NOX5 Inhibition | Xanthine Oxidase Inhibition |
| This compound | 20 nM[1][2][3][4] | No significant inhibition observed[4][5][6] | Data not available | No significant inhibition observed[4][5][6] | No significant inhibition observed[4][5][6] | No significant inhibition observed[4][5] |
Mechanism of Action: Disrupting NOX1 Activation
This compound functions by specifically interrupting the assembly and activation of the NOX1 enzymatic complex. It is a peptide designed to mimic the docking sequence of NOXA1, a crucial activator subunit of NOX1.[6][7] By binding to NOX1, this compound competitively inhibits the interaction between NOX1 and NOXA1, a critical step for the production of superoxide (B77818) (O₂•⁻).[6][8]
Experimental Protocols
The specificity of this compound against various NOX isoforms is typically determined by measuring the production of reactive oxygen species (ROS), such as superoxide (O₂•⁻) or hydrogen peroxide (H₂O₂), in cell-based or cell-free assays.
Workflow for Assessing NOX Inhibitor Specificity
Cytochrome c Reduction Assay for Superoxide (O₂•⁻) Detection
This spectrophotometric assay measures the reduction of cytochrome c by superoxide, which results in an increased absorbance at 550 nm. The specificity is confirmed by the inhibition of this signal with superoxide dismutase (SOD).
Protocol:
-
Prepare cell lysates or membrane fractions from cells overexpressing a specific NOX isoform (e.g., COS-Nox2 or HEK-Nox5).[5]
-
In a 96-well plate, add the cell lysate/membrane fraction.
-
Add varying concentrations of this compound or vehicle control.
-
Add cytochrome c (final concentration, e.g., 50 µM).
-
Initiate the reaction by adding the appropriate stimulus (e.g., arachidonic acid for cell-free NOX2 activation).
-
Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer.
-
In parallel wells, include superoxide dismutase (SOD) as a control to confirm that the measured signal is due to superoxide.
Amplex Red Assay for Hydrogen Peroxide (H₂O₂) Detection
This fluorometric assay detects H₂O₂ using Amplex Red reagent in the presence of horseradish peroxidase (HRP). H₂O₂ oxidizes Amplex Red to the highly fluorescent resorufin.
Protocol:
-
Use intact cells expressing the NOX isoform of interest (e.g., COS-Nox4) or cell-free preparations.
-
In a black 96-well plate, add the cells or cell-free system.
-
Add varying concentrations of this compound or vehicle control.
-
Add the Amplex Red/HRP reaction mixture (final concentrations, e.g., 50 µM Amplex Red and 0.1 U/mL HRP).[9]
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm.[9]
Conclusion
The available experimental evidence strongly supports that this compound is a highly potent and specific inhibitor of NOX1. Its lack of significant activity against other NOX isoforms, such as NOX2, NOX4, and NOX5, makes it an invaluable research tool for dissecting the specific contributions of NOX1 to cellular signaling and disease pathology. Researchers utilizing this compound can have a high degree of confidence in ascribing its effects to the inhibition of NOX1.
References
- 1. Selective recapitulation of conserved and nonconserved regions of putative NOXA1 protein activation domain confers isoform-specific inhibition of Nox1 oxidase and attenuation of endothelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Ace Therapeutics [acetherapeutics.com]
- 5. biorbyt.com [biorbyt.com]
- 6. Nox Inhibitors & Therapies: Rational Design of Peptidic and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective Recapitulation of Conserved and Nonconserved Regions of Putative NOXA1 Protein Activation Domain Confers Isoform-specific Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
NoxA1ds-TFA: A Potent and Selective Inhibitor of NADPH Oxidase 1 (NOX1)
A comprehensive analysis of experimental data confirms the high selectivity of NoxA1ds-TFA for the NOX1 isoform over other reactive oxygen species (ROS)-generating enzymes, particularly NOX2 and NOX4. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of NoxA1ds-TFA's inhibitory activity, supported by experimental protocols and mechanistic insights.
Comparative Inhibitory Activity of NoxA1ds-TFA
Experimental data robustly demonstrates that NoxA1ds-TFA potently inhibits NOX1 activity with a half-maximal inhibitory concentration (IC50) in the low nanomolar range, while exhibiting no significant inhibition of the closely related NOX2 and NOX4 isoforms, even at micromolar concentrations.
A key study utilized a reconstituted cell-free system to quantify the inhibitory effects of NoxA1ds.[4][5] For NOX1, increasing concentrations of NoxA1ds resulted in a dose-dependent decrease in superoxide (B77818) (O₂⁻) production, with a calculated IC50 of 19 nM.[4] In stark contrast, at concentrations up to 10 µM, NoxA1ds showed no inhibitory effect on superoxide production by NOX2 or hydrogen peroxide (H₂O₂) production by NOX4.[4] This represents a selectivity of over 500-fold for NOX1 over NOX2 and NOX4.
The selectivity of NoxA1ds-TFA was further confirmed in cellular assays. In HT-29 human colon cancer cells, which endogenously express NOX1 but not other NOX isoforms, NoxA1ds effectively inhibited O₂⁻ generation.[4]
| Inhibitor | Target | IC50 | Selectivity vs. NOX2 | Selectivity vs. NOX4 |
| NoxA1ds-TFA | NOX1 | 19 nM | > 500-fold | > 500-fold |
| NoxA1ds-TFA | NOX2 | No inhibition up to 10 µM | - | - |
| NoxA1ds-TFA | NOX4 | No inhibition up to 10 µM | - | - |
Mechanism of Action: Disrupting NOX1 Activation
The selectivity of NoxA1ds-TFA stems from its unique mechanism of action, which is based on the specific activation requirements of the NOX1 enzyme. NoxA1ds is a peptide that mimics a putative activation domain of the NOX1 activator subunit, NOXA1.[4][5] For NOX1 to become active, it must form a complex with the regulatory subunits NOXA1 and NOXO1.[6] NoxA1ds acts by competitively binding to NOX1, thereby preventing the crucial interaction between NOX1 and NOXA1. This disruption of the activation complex assembly effectively blocks the enzyme's ability to produce superoxide.[4][5]
In contrast, NOX2 activation is dependent on a different set of regulatory subunits, p47phox and p67phox, and NOX4 is constitutively active, not requiring cytosolic activator proteins for its function.[6][7] This fundamental difference in activation mechanisms is the basis for the high selectivity of NoxA1ds-TFA.
Experimental Protocols
The determination of NoxA1ds-TFA's selectivity relies on specific and validated assays for measuring the production of reactive oxygen species from different NOX isoforms.
Cell-Free Reconstituted NOX Activity Assays
This approach allows for the precise measurement of inhibitor activity on specific NOX isoforms without the complexity of a cellular environment.
Objective: To quantify the inhibitory effect of NoxA1ds-TFA on the activity of NOX1, NOX2, and NOX4.
Materials:
-
Cell lysates or purified membrane and cytosolic fractions from cells overexpressing the specific NOX isoform and its required subunits.
-
NoxA1ds-TFA
-
NADPH
-
For NOX1 and NOX2: Cytochrome c
-
For NOX4: Amplex Red and Horseradish Peroxidase (HRP)
-
Superoxide Dismutase (SOD) as a control for superoxide-specific activity.
-
Spectrophotometer or fluorescence plate reader.
Protocol for NOX1 and NOX2 (Cytochrome c Reduction Assay):
-
Prepare a reaction mixture containing the cell-free components of the specific NOX oxidase (e.g., membranes with NOX1/p22phox and cytosol with NOXA1/NOXO1).
-
Add varying concentrations of NoxA1ds-TFA to the reaction mixture.
-
Add cytochrome c to the mixture.
-
Initiate the reaction by adding NADPH.
-
Measure the rate of cytochrome c reduction by monitoring the increase in absorbance at 550 nm over time.[8]
-
The superoxide-specific activity is determined by subtracting the rate of reduction in the presence of SOD from the rate in its absence.[8]
-
Calculate the percentage of inhibition at each NoxA1ds-TFA concentration and determine the IC50 for NOX1.
Protocol for NOX4 (Amplex Red Assay):
-
Prepare a reaction mixture containing the membrane fraction from cells expressing NOX4.
-
Add varying concentrations of NoxA1ds-TFA.
-
Initiate the reaction by adding NADPH.
-
Measure the production of H₂O₂ by monitoring the increase in fluorescence (excitation ~540 nm, emission ~590 nm) as Amplex Red is converted to the fluorescent product, resorufin.[1][9]
-
Assess the effect of NoxA1ds-TFA on H₂O₂ production.
Conclusion
The available experimental evidence unequivocally supports the classification of NoxA1ds-TFA as a potent and highly selective inhibitor of NOX1. Its mechanism of action, which is intrinsically linked to the unique activation pathway of NOX1, provides a solid foundation for its isoform specificity. For researchers investigating the roles of NADPH oxidases in health and disease, NoxA1ds-TFA represents a critical tool for delineating the specific contributions of NOX1-derived reactive oxygen species.
References
- 1. Distinct Roles of Nox1 and Nox4 in Basal and Angiotensin II-Stimulated Superoxide and Hydrogen Peroxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Recapitulation of Conserved and Nonconserved Regions of Putative NOXA1 Protein Activation Domain Confers Isoform-specific Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Recapitulation of Conserved and Nonconserved Regions of Putative NOXA1 Protein Activation Domain Confers Isoform-specific Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration* | Semantic Scholar [semanticscholar.org]
- 6. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insights into Nox4 and Nox2: Motifs Involved in Function and Cellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
NoxA1ds TFA Demonstrates High Selectivity for NOX1 with No Cross-Reactivity Observed with Xanthine Oxidase
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available data indicates that NoxA1ds TFA, a potent and selective inhibitor of NADPH oxidase 1 (NOX1), exhibits no cross-reactivity with xanthine (B1682287) oxidase. This high degree of selectivity is crucial for researchers investigating the specific roles of NOX1 in various physiological and pathological processes, ensuring that observed effects are not confounded by the off-target inhibition of other reactive oxygen species (ROS)-generating enzymes like xanthine oxidase.
This compound is a peptide-based inhibitor designed to specifically target the interaction between NOX1 and its regulatory subunit, NOXA1. Its efficacy as a NOX1 inhibitor has been demonstrated with an IC50 of 20 nM.[1][2] In contrast, studies have shown that concentrations of this compound up to 10 μM do not inhibit the production of superoxide (B77818) by xanthine oxidase. This highlights the inhibitor's specificity for the NOX1 isoform over other ROS-producing enzymes, including NOX2, NOX4, and NOX5.[1]
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of this compound against NOX1 and its lack of activity against xanthine oxidase, providing a clear quantitative comparison of its selectivity.
| Enzyme | Inhibitor | IC50 | Reference |
| NADPH Oxidase 1 (NOX1) | This compound | 20 nM | [1][2] |
| Xanthine Oxidase | This compound | > 10 µM (No inhibition observed) |
Signaling Pathways of NOX1 and Xanthine Oxidase
To visually represent the distinct pathways in which this compound and xanthine oxidase function, the following diagrams illustrate their respective signaling cascades.
References
Interpreting NoxA1ds TFA Efficacy: A Comparative Guide to Scrambled Peptide Controls
In the realm of targeted drug development, particularly concerning the inhibition of NADPH oxidase 1 (NOX1), the peptide inhibitor NoxA1ds TFA has emerged as a potent and selective tool. To rigorously validate its sequence-specific activity and rule out non-specific effects, researchers employ a critical negative control: a scrambled peptide. This guide provides a comprehensive comparison of this compound and its scrambled counterpart, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in interpreting their experimental outcomes.
Distinguishing Specific Inhibition from Non-Specific Effects
The fundamental principle behind using a scrambled peptide is to create a molecule with the same amino acid composition, and therefore similar physicochemical properties (e.g., molecular weight and charge), as the active peptide, but with a randomized amino acid sequence.[1] This control helps to demonstrate that the biological activity of this compound is a direct result of its specific primary sequence and not due to ancillary characteristics of the peptide itself.
Peptide Sequences:
Comparative Efficacy: this compound vs. Scrambled Peptide
Experimental data consistently demonstrates the potent and sequence-specific inhibitory action of this compound on NOX1 activity, while the scrambled peptide remains inert. Below are key experimental findings summarized for direct comparison.
Table 1: Inhibition of NOX1-dependent Superoxide (B77818) (O₂⁻) Production
This experiment quantifies the ability of each peptide to inhibit the production of superoxide in a cell-free reconstituted NOX1 system.
| Peptide Concentration | NoxA1ds (% Inhibition of O₂⁻ Production) | Scrambled Peptide (% Inhibition of O₂⁻ Production) |
| 0.1 nM | ~10% | No significant inhibition |
| 1.0 nM | ~25% | No significant inhibition |
| 10 nM | ~45% | No significant inhibition |
| 20 nM (IC₅₀) | 50% | No significant inhibition |
| 100 nM | ~75% | No significant inhibition |
| 1.0 µM | ~90% (Maximal Inhibition) | No significant inhibition |
Data synthesized from Ranayhossaini DJ, et al. J Biol Chem. 2013.[1]
Table 2: Disruption of NOX1-NOXA1 Protein-Protein Interaction (FRET Assay)
This assay measures the ability of the peptides to interfere with the crucial interaction between the NOX1 enzyme and its activator subunit, NOXA1, using Förster Resonance Energy Transfer (FRET).
| Treatment (10 µM) | FRET Efficiency | Interpretation |
| Vehicle Control | High | NOX1 and NOXA1 are interacting. |
| Scrambled Peptide | High | The scrambled peptide does not disrupt the NOX1-NOXA1 interaction. |
| NoxA1ds | Significantly Reduced | NoxA1ds effectively disrupts the NOX1-NOXA1 interaction. |
Data synthesized from Ranayhossaini DJ, et al. J Biol Chem. 2013.[1]
Table 3: Effect on VEGF-Stimulated Endothelial Cell Migration (Wound Healing Assay)
This experiment assesses the functional consequence of NOX1 inhibition by measuring the migration of human pulmonary artery endothelial cells (HPAECs) in response to Vascular Endothelial Growth Factor (VEGF), a process known to be NOX1-dependent.
| Treatment (10 µM) | Wound Closure | Interpretation |
| Vehicle Control | Partial closure | Baseline cell migration. |
| VEGF | Enhanced closure | VEGF stimulates cell migration. |
| VEGF + Scrambled Peptide | Enhanced closure | The scrambled peptide does not inhibit VEGF-stimulated migration. |
| VEGF + NoxA1ds | Significantly Reduced (Reverted to vehicle control levels) | NoxA1ds inhibits the functional downstream effects of NOX1 activation. |
Data synthesized from Ranayhossaini DJ, et al. J Biol Chem. 2013.[1]
Visualizing the Mechanisms and Workflows
To further clarify the experimental logic and biological context, the following diagrams illustrate the NOX1 signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of results. The following are summarized protocols for the key experiments cited.
Cell-Free NOX1 Activity Assay (Cytochrome c Reduction)
This assay measures superoxide production by monitoring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.
-
Reagents: Reconstituted NOX1 enzyme complex (containing Nox1, NOXA1, and NOXO1 subunits), cytochrome c solution, NADPH, SOD, this compound, and scrambled peptide.
-
Procedure:
-
In a 96-well plate, add the reconstituted NOX1 complex.
-
Add varying concentrations of NoxA1ds or the scrambled peptide to respective wells. A control well with no peptide is also included.
-
To a parallel set of wells, add SOD to determine the background non-NOX1-mediated reduction.
-
Add cytochrome c to all wells.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the change in absorbance at 550 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the rate of cytochrome c reduction. The NOX1-specific activity is the difference between the rates with and without SOD. Percentage inhibition is calculated relative to the no-peptide control.
FRET-Based NOX1-NOXA1 Interaction Assay
This assay visualizes and quantifies the proximity of NOX1 and its activator subunit NOXA1 in live cells.
-
Reagents & Materials: Cells (e.g., COS-22) co-transfected with plasmids encoding NOX1 fused to a FRET acceptor (e.g., YFP) and NOXA1 fused to a FRET donor (e.g., CFP), this compound, and scrambled peptide. A confocal microscope equipped for FRET imaging is required.
-
Procedure:
-
Seed the co-transfected cells on a glass-bottom dish.
-
Treat the cells with either vehicle, NoxA1ds (10 µM), or the scrambled peptide (10 µM) and incubate.
-
Perform FRET imaging by exciting the donor (CFP) and measuring the emission of both the donor and the acceptor (YFP).
-
As a control, photobleach the acceptor (YFP) and measure the increase in donor (CFP) fluorescence, which is indicative of FRET.
-
-
Data Analysis: Calculate FRET efficiency based on the degree of sensitized emission from the acceptor or the dequenching of the donor after acceptor photobleaching.[1] Compare the FRET efficiency across the different treatment groups.
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the collective migration of a sheet of cells.
-
Reagents & Materials: Confluent monolayer of cells (e.g., HPAECs) in a multi-well plate, serum-free media, VEGF, this compound, and scrambled peptide. An inverted microscope with a camera is needed.
-
Procedure:
-
Grow cells to a confluent monolayer.
-
Create a "scratch" or "wound" of a consistent width in the monolayer using a sterile pipette tip.
-
Gently wash with PBS to remove detached cells.
-
Add fresh media containing the different treatment conditions: vehicle, VEGF, VEGF + NoxA1ds (10 µM), and VEGF + scrambled peptide (10 µM).
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 8-12 hours) for 24-48 hours.
-
-
Data Analysis: Measure the area of the cell-free "wound" at each time point for all conditions. The rate of wound closure is calculated and compared between the treatment groups to determine the effect of the peptides on cell migration.
Conclusion
The collective data from these experiments robustly demonstrates that this compound is a potent and specific inhibitor of the NOX1 enzyme. Its inhibitory effects on superoxide production, disruption of the NOX1-NOXA1 interaction, and attenuation of cell migration are all dependent on its specific amino acid sequence, as evidenced by the lack of activity of the scrambled peptide control. This comparative approach is essential for validating the mechanism of action of targeted peptide inhibitors and serves as a gold standard for interpreting their biological effects in preclinical research.
References
Genetic Validation of NoxA1ds TFA Effects: A Comparative Guide to Nox1 siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for inhibiting NADPH Oxidase 1 (Nox1): the pharmacological inhibitor NoxA1ds TFA and the genetic tool, Nox1 siRNA. The objective is to offer a clear, data-driven analysis to aid researchers in selecting the most appropriate technique for their experimental needs in validating Nox1-dependent processes.
At a Glance: this compound vs. Nox1 siRNA
| Feature | This compound | Nox1 siRNA |
| Mechanism of Action | A peptide-based inhibitor that binds to Nox1, disrupting its interaction with the activating subunit NOXA1.[1] | A small interfering RNA that induces the degradation of Nox1 mRNA, preventing protein translation. |
| Specificity | Highly selective for Nox1 over other Nox isoforms (Nox2, Nox4, Nox5) and xanthine (B1682287) oxidase.[2][3] | Specificity is determined by the sequence design; however, off-target effects on other genes with partial sequence homology are a known risk.[4][5] |
| Inhibition Efficiency | Achieves potent, dose-dependent inhibition of Nox1-derived superoxide (B77818) production, with an IC50 of approximately 20 nM.[1][3][6] Can result in complete inhibition of superoxide production.[1] | Efficiency is dependent on transfection efficiency and can be incomplete, leading to partial knockdown of Nox1 protein and incomplete inhibition of superoxide production.[1] |
| Cytotoxicity | Data on direct cytotoxicity is limited, but it has been used in in vivo studies without reported toxicity.[7] | Can induce off-target, sequence-dependent toxicity and changes in cell viability.[4] |
| Duration of Effect | The duration of inhibition is dependent on the peptide's stability and cellular clearance rate. In one study, the peptide was added every 4 hours to maintain its effect.[1] | Silencing can be transient, with near-maximal effect lasting for 5-7 days after a single transfection in readily transfected cells. |
Efficacy in Inhibiting Nox1-Mediated Superoxide Production
A direct comparison in human pulmonary artery endothelial cells (HPAECs) demonstrated the superior efficacy of this compound in inhibiting superoxide (O2•−) production. Hypoxia-induced O2•− production was completely abolished by this compound treatment. In contrast, Nox1 siRNA only partially inhibited O2•− production, a result attributed to incomplete knockdown of the Nox1 protein.[1]
Table 1: Comparison of Superoxide Inhibition
| Treatment | Cell Type | Condition | % Inhibition of Superoxide Production | Reference |
| 10 µM this compound | HPAEC | Hypoxia | ~100% | [1] |
| Nox1 siRNA | HPAEC | Hypoxia | Partial (statistically insignificant) | [1] |
Potential for Off-Target Effects
A critical consideration in target validation is the potential for off-target effects. While this compound has demonstrated high selectivity for Nox1, siRNAs are known to have off-target effects, which can complicate data interpretation.
This compound: Studies have shown that this compound does not inhibit other related enzymes like Nox2, Nox4, Nox5, and xanthine oxidase.[2][3] This high selectivity minimizes the risk of confounding results due to the inhibition of other cellular pathways.
Nox1 siRNA: The specificity of siRNA is determined by its sequence. However, even with careful design, off-target effects can occur through miRNA-like mechanisms, where the siRNA imperfectly binds to and downregulates unintended mRNA targets.[4] These off-target effects can lead to unforeseen phenotypic changes, including cytotoxicity.[4] Genome-wide expression profiling is often necessary to identify the full spectrum of genes affected by a specific siRNA.[8]
Experimental Protocols
Assessment of Cell Viability using MTT Assay
This protocol is used to assess the cytotoxicity of this compound or Nox1 siRNA transfection.
Materials:
-
Cells of interest (e.g., HT-29)
-
96-well plates
-
This compound or Nox1 siRNA and transfection reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or transfect with Nox1 siRNA according to the manufacturer's protocol. Include appropriate controls (e.g., vehicle control, scrambled siRNA).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Measurement of Superoxide Production using Lucigenin-based Chemiluminescence Assay
This protocol measures Nox1-dependent superoxide production.
Materials:
-
Cells of interest
-
White 96-well plates
-
This compound or Nox1 siRNA
-
Lucigenin (B191737) solution (5 µM in PBS)
-
Stimulus (e.g., Angiotensin II, PMA)
-
Luminometer
Procedure:
-
Seed cells in a white 96-well plate and culture overnight.
-
Pre-treat cells with this compound or transfect with Nox1 siRNA.
-
Wash the cells with PBS.
-
Add 100 µL of lucigenin solution to each well.
-
If applicable, add the stimulus to induce Nox1 activity.
-
Immediately measure the chemiluminescence over time using a luminometer.
Nox1 Knockdown using siRNA Transfection
This protocol describes a general procedure for transfecting cells with Nox1 siRNA.
Materials:
-
Cells of interest (e.g., HT-29)
-
Nox1 siRNA and a non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
6-well plates
Procedure:
-
Seed cells in 6-well plates the day before transfection to reach 70-80% confluency.
-
In separate tubes, dilute the siRNA and the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the siRNA-lipid complex to the cells and incubate for 4-6 hours at 37°C.
-
Replace the medium with complete growth medium.
-
Assay for gene knockdown and phenotypic effects 48-72 hours post-transfection.
Visualizing the Nox1 Signaling Pathway and Experimental Workflow
To better understand the mechanisms discussed, the following diagrams illustrate the Nox1 signaling pathway and a typical experimental workflow for comparing this compound and Nox1 siRNA.
Caption: The Nox1 signaling pathway is activated by various stimuli, leading to the assembly of the Nox1 complex at the membrane and the production of superoxide (O2•−).
Caption: A typical experimental workflow for comparing the effects of this compound and Nox1 siRNA on cell viability and ROS production.
Conclusion
References
- 1. Selective Recapitulation of Conserved and Nonconserved Regions of Putative NOXA1 Protein Activation Domain Confers Isoform-specific Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. biorbyt.com [biorbyt.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. Whole-Genome Thermodynamic Analysis Reduces siRNA Off-Target Effects | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Forestalling age-impaired angiogenesis and blood flow by targeting NOX: Interplay of NOX1, IL-6, and SASP in propagating cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arep.med.harvard.edu [arep.med.harvard.edu]
Comparative Efficacy of NoxA1ds TFA in NADPH Oxidase 1 Inhibition: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NoxA1ds TFA, a selective NADPH oxidase 1 (NOX1) inhibitor, with other known inhibitors. The following sections detail its performance based on available experimental data, outline the methodologies of key experiments, and visualize relevant biological pathways and workflows.
Performance Comparison of NOX1 Inhibitors
This compound is a potent and highly selective peptide-based inhibitor of NOX1. Its efficacy, along with that of other small molecule inhibitors such as ML171 and GKT137831, has been characterized in various studies. The following table summarizes the key quantitative data for these inhibitors.
| Inhibitor | Type | Target(s) | IC50 / Ki (nM) | Notes |
| This compound | Peptide | NOX1 | IC50: ~20 [1][2] | Exhibits high selectivity for NOX1 over NOX2, NOX4, and NOX5.[2] Acts by disrupting the interaction between Nox1 and its regulatory subunit, NOXA1.[3] |
| ML171 | Small Molecule | NOX1 | IC50: 129 (in HT29 cells); 250 (in HEK293 cells)[4] | Shows selectivity for NOX1 with marginal activity against NOX2 (IC50: 5,000 nM), NOX3 (IC50: 3,000 nM), and NOX4 (IC50: 5,000 nM).[4] |
| GKT137831 | Small Molecule | NOX1 / NOX4 | Ki: 110 (NOX1); 140 (NOX4)[5][6] | A dual inhibitor with significant activity against both NOX1 and NOX4. Less potent against NOX2 (Ki: 1750 nM) and NOX5 (Ki: 410 nM).[5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for the evaluation of this compound and other NOX1 inhibitors are provided below.
Cell-Free NOX1 Activity Assay (Cytochrome c Reduction)
This assay quantifies the production of superoxide (B77818) (O₂⁻) by the reconstituted NOX1 enzyme complex in a cell-free system. The rate of superoxide generation is measured by the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.
Materials:
-
Membrane and cytosolic fractions from cells overexpressing NOX1 components (Nox1, p22phox, NOXA1, NOXO1, and Rac1)
-
Cytochrome c solution
-
NADPH
-
Superoxide Dismutase (SOD)
-
Assay buffer (e.g., phosphate (B84403) buffer with MgCl₂)
-
96-well microplate reader
Procedure:
-
Prepare the reaction mixture in a 96-well plate containing the assay buffer, cytochrome c, and the membrane fraction expressing Nox1/p22phox.
-
Add the cytosolic fractions containing NOXA1, NOXO1, and Rac1 to the wells.
-
To determine the specificity of the reaction, a parallel set of reactions should include SOD to inhibit the reduction of cytochrome c by superoxide.
-
Add varying concentrations of the inhibitor (e.g., this compound) to the experimental wells.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the change in absorbance at 550 nm over time using a microplate reader in kinetic mode.[7][8]
-
The rate of superoxide production is calculated from the linear portion of the curve, using the extinction coefficient for the reduction of cytochrome c, and subtracting the rate observed in the presence of SOD.[8]
Förster Resonance Energy Transfer (FRET) Assay for Nox1-NOXA1 Interaction
FRET is used to demonstrate the direct interaction between Nox1 and its activator subunit NOXA1 and to assess the ability of inhibitors like this compound to disrupt this interaction in live cells.
Materials:
-
Mammalian cells (e.g., COS-7 or HEK293)
-
Expression vectors for Nox1 fused to a FRET acceptor fluorophore (e.g., YFP) and NOXA1 fused to a FRET donor fluorophore (e.g., CFP).
-
Transfection reagent.
-
Fluorescence microscope equipped for FRET imaging.
Procedure:
-
Co-transfect the cells with the Nox1-YFP and NOXA1-CFP expression vectors.
-
Culture the cells for 24-48 hours to allow for protein expression.
-
Treat the transfected cells with the inhibitor (this compound) or a vehicle control for a specified period.
-
Image the cells using a fluorescence microscope with appropriate filter sets for CFP and YFP.
-
FRET efficiency is determined by measuring the sensitized emission of the acceptor (YFP) upon excitation of the donor (CFP).[9][10][11]
-
Corrections for spectral bleed-through (donor emission into the acceptor channel and direct excitation of the acceptor at the donor excitation wavelength) must be applied.[9][10]
-
A decrease in FRET efficiency in the presence of the inhibitor indicates a disruption of the protein-protein interaction.
Measurement of Superoxide Production in Intact Cells (e.g., HT-29 cells)
This method assesses the ability of a cell-permeable inhibitor to block NOX1-dependent superoxide production in a cellular context. HT-29 human colon cancer cells are often used as they endogenously express a functional NOX1 complex.[1]
Materials:
-
HT-29 cells
-
Cell culture medium and supplements
-
Dihydroethidium (DHE) or other suitable superoxide-sensitive fluorescent probes.[12]
-
Fluorescence microscope or plate reader.
Procedure:
-
Culture HT-29 cells to an appropriate confluency in multi-well plates.[13]
-
Pre-treat the cells with various concentrations of the NOX1 inhibitor (e.g., this compound) or vehicle control for a designated time.
-
Load the cells with the superoxide-sensitive probe (e.g., DHE) and incubate under conditions that promote NOX1 activity.[12]
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
An increase in fluorescence corresponds to higher levels of intracellular superoxide.
-
The efficacy of the inhibitor is determined by its ability to reduce the fluorescence signal compared to the vehicle-treated control.
Visualizations
The following diagrams illustrate the mechanism of action of this compound, a typical experimental workflow, and the logical relationship in inhibitor selectivity.
Caption: Mechanism of this compound Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NOX1 Inhibitor, ML171 [sigmaaldrich.com]
- 5. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NOX) in Experimental Liver Fibrosis: GKT137831 as a Novel Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. 3hbiomedical.com [3hbiomedical.com]
- 9. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. INCREASED LEVELS OF SUPEROXIDE AND HYDROGEN PEROXIDE MEDIATE THE DIFFERENTIAL SUSCEPTIBILITY OF CANCER CELLS VS. NORMAL CELLS TO GLUCOSE DEPRIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encodeproject.org [encodeproject.org]
Safety Operating Guide
Proper Disposal of NoxA1ds TFA: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of specialized chemical reagents like NoxA1ds TFA are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a potent and selective NADPH oxidase 1 (NOX1) inhibitor. Due to its composition as a peptide (NoxA1ds) with a trifluoroacetate (B77799) (TFA) salt, specific handling and disposal protocols that address both the bioactive nature of the peptide and the corrosive properties of TFA are required.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Essential PPE includes:
-
Eye Protection: Tight-sealing safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile.
-
Body Protection: A laboratory coat and other protective clothing to prevent skin contact.
Ensure that eyewash stations and safety showers are easily accessible and in close proximity to the workstation.
Quantitative Data for Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a significant component of this compound, and its properties are critical for safe disposal.
| Property | Value |
| CAS Number | 76-05-1 |
| Boiling Point | 72.4 °C (162.3 °F) |
| Melting Point | -15.4 °C (4.3 °F) |
| Corrosivity | Causes severe skin burns and eye damage |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound waste is critical to prevent environmental contamination and ensure the safety of all laboratory personnel.
Liquid Waste Disposal
-
Inactivation of the Bioactive Peptide: Before disposal, it is recommended to inactivate the bioactive NoxA1ds peptide, especially for larger quantities of liquid waste. This can be achieved through chemical hydrolysis.
-
Method: Treat the peptide solution with a 1 M sodium hydroxide (B78521) (NaOH) or 1 M hydrochloric acid (HCl) solution to break the peptide bonds.
-
Procedure: In a designated chemical fume hood, carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution. Allow the mixture to stand for a minimum of 24 hours to ensure complete degradation of the peptide.
-
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0.
-
For acidic solutions (treated with HCl), slowly add a base such as sodium bicarbonate or a dilute sodium hydroxide solution.
-
For basic solutions (treated with NaOH), slowly add a weak acid.
-
-
Collection of Hazardous Waste:
-
Segregation: Never dispose of this compound or the neutralized solution down the drain.[1] It must be collected as hazardous chemical waste. Keep this waste stream separate from other incompatible waste materials.
-
Container: Collect the treated liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a compatible material like glass or polyethylene.
-
Labeling: The label must include the words "Hazardous Waste" and list all chemical constituents, including the inactivated peptide products and trifluoroacetic acid.
-
Solid Waste Disposal
-
Segregation: All solid waste contaminated with this compound, such as vials, pipette tips, gloves, and other consumables, must be segregated as hazardous waste.
-
Container: Place all contaminated solid waste into a designated, leak-proof solid waste container. This container should be clearly labeled as "Hazardous Waste" and list "this compound" as the contaminant.
-
Storage: Store both liquid and solid hazardous waste containers in a designated, secure secondary containment area away from incompatible materials.
Final Disposal
Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Ensure all necessary documentation is completed as required.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
-
For Minor Spills:
-
Alert personnel in the immediate area and restrict access.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite (B1170534) or sand.
-
Collect the absorbent material and any contaminated items into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, such as a dilute solution of sodium bicarbonate, followed by a water rinse.
-
-
For Major Spills:
-
Immediately evacuate the laboratory.
-
Alert others and activate the nearest fire alarm if there is an imminent threat.
-
Contact your institution's EHS or emergency response team for assistance.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling NoxA1ds TFA
This guide provides critical safety and logistical information for the handling and disposal of NoxA1ds TFA. Given that NoxA1ds is a peptide, the immediate and primary chemical hazards are associated with Trifluoroacetic Acid (TFA), a corrosive and volatile substance. The following procedures are designed to ensure the safe handling of this compound by researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to safely handle this compound. The following table summarizes the recommended PPE for various scenarios.
| Operation | Eye Protection | Hand Protection | Body and Respiratory Protection |
| Low Volume (< 500 mL) Handling | ANSI-approved chemical splash goggles.[1][2] | Chemical-resistant nitrile gloves are recommended.[1][2] Double gloving is advised.[3] | A properly sized and fully buttoned laboratory coat, full-length pants, and closed-toe shoes are mandatory.[1][2] All handling should be performed in a certified chemical fume hood.[1] |
| High Volume (> 500 mL) Handling | Chemical splash goggles and a face shield are required.[1] | Heavy-duty gloves such as butyl rubber or Viton are necessary as disposable gloves are not suitable.[1] | In addition to standard lab attire, a chemical-resistant apron is recommended.[1] If handling outside a fume hood, a full-face respirator may be required; consult with Environmental Health & Safety (EH&S).[1] |
| Accidental Spill | Chemical splash goggles and a face shield.[1] | Heavy-duty gloves (butyl rubber or Viton).[1] | A chemical-resistant apron and, if a large spill occurs in a confined area, respiratory protection may be necessary.[4] |
Chemical Handling and Storage Protocols
Handling:
-
Always handle this compound inside a properly functioning and certified chemical fume hood.[1]
-
Avoid all contact with skin, eyes, and clothing.[1]
-
Prevent the inhalation of vapor or mist.[1]
-
When diluting, always add acid to water, never the other way around, to prevent a violent exothermic reaction.[1][3]
-
Wash hands thoroughly before breaks and immediately after handling the product.[1]
-
Do not handle personal items such as phones while working with this substance.[3]
-
Transport this compound in secondary containment, such as a polyethylene (B3416737) bottle carrier.[1]
Storage:
-
Store in a tightly closed, original container in a dry, well-ventilated area.[1][3]
-
Store in an acid cabinet, away from incompatible materials like bases, oxidizers, hydrides, and metals.[3][4]
-
Opened containers must be carefully resealed and kept upright to prevent leakage.[1]
Emergency Procedures and First Aid
In the event of exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Use a safety shower if necessary.[3][4] Remove contaminated clothing while flushing. Seek immediate medical attention for large area contact.[4] Burns may be delayed in appearance.[1] |
| Eye Contact | Promptly flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][4] Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air at once.[3][4] If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water. If the person is conscious, have them drink a cupful of water.[2] Seek immediate medical attention.[4] |
Spill and Disposal Plan
Spill Response:
A clear and logical workflow is essential for managing a spill of this compound.
Caption: Workflow for responding to a this compound spill.
Disposal:
-
All waste containing this compound, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.
-
Place waste in a clearly labeled, appropriate container.[4]
-
Follow your institution's specific hazardous waste disposal guidelines.[4]
-
Do not dispose of this compound down the drain.
-
Rinse empty containers before submitting them for disposal, and manage the rinsate as hazardous waste.[2]
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
